1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
Description
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.ClH/c9-7-2-1-4-11(6-7)8-10-3-5-12-8;/h3,5,7H,1-2,4,6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOLYFHMTPFBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671622 | |
| Record name | 1-(1,3-Thiazol-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-72-1 | |
| Record name | 1-(1,3-Thiazol-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Thiazol-2-yl)piperidin-3-amine Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway for obtaining 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, a key heterocyclic scaffold with significant potential in medicinal chemistry. The synthesis is strategically designed in three core stages: a palladium-catalyzed Buchwald-Hartwig amination, a subsequent deprotection of a carbamate-protected amine, and the final formation of the hydrochloride salt. This document elucidates the chemical principles underpinning each step, offers detailed experimental protocols, and discusses the necessary analytical techniques for characterization of the final compound. The causality behind experimental choices, safety considerations, and expected outcomes are detailed to ensure reproducibility and a thorough understanding of the synthetic process.
Introduction and Strategic Overview
The 2-aminothiazole moiety and the piperidine ring system are privileged structures in drug discovery, appearing in a wide array of biologically active compounds.[1] The title compound, 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, combines these two key pharmacophores, making it a valuable building block for the synthesis of novel therapeutic agents. This guide details a reliable and scalable synthetic route, predicated on modern cross-coupling chemistry, to access this compound with high purity.
The overarching synthetic strategy is a convergent approach, beginning with commercially available or readily accessible starting materials. The core of this strategy is the formation of the C-N bond between the thiazole and piperidine rings via a Buchwald-Hartwig amination. This powerful palladium-catalyzed cross-coupling reaction is well-suited for the N-arylation of cyclic amines with heteroaryl halides.[2] To ensure selectivity and prevent undesired side reactions, the primary amine on the piperidine ring is masked with a tert-butoxycarbonyl (Boc) protecting group, which can be efficiently removed under acidic conditions in a later step. The synthesis culminates in the formation of the hydrochloride salt to improve the compound's stability and handling properties.
The logical flow of the synthesis is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.
Detailed Synthetic Protocol
Part 1: Buchwald-Hartwig N-Arylation
The cornerstone of this synthesis is the palladium-catalyzed coupling of 2-bromothiazole with tert-butyl (piperidin-3-yl)carbamate. The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[2][3] The choice of a Boc-protected piperidine is critical; the Boc group is stable to the basic conditions of the coupling reaction and prevents the primary amine from competing with the secondary amine of the piperidine ring in the N-arylation.
The catalytic cycle, in brief, involves the oxidative addition of the 2-bromothiazole to a Pd(0) species, followed by coordination of the deprotonated piperidine amine to the palladium center, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2] The selection of the ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of tert-Butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromothiazole | 1.0 | 164.03 | (Specify amount) |
| tert-Butyl (piperidin-3-yl)carbamate | 1.2 | 200.28 | (Specify amount) |
| Pd₂(dba)₃ | 0.02 | 915.72 | (Specify amount) |
| Xantphos | 0.04 | 578.68 | (Specify amount) |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | (Specify amount) |
| Toluene (anhydrous) | - | - | (Specify volume) |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiazole, tert-butyl (piperidin-3-yl)carbamate, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, and sodium tert-butoxide.
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous toluene via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate as a solid.
Safety Precautions: Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.[4] Sodium tert-butoxide is a strong, corrosive base and should be handled with appropriate personal protective equipment (PPE). Toluene is a flammable solvent and should be used in a well-ventilated fume hood.
Part 2: Boc Deprotection
The removal of the Boc protecting group is a straightforward acid-catalyzed hydrolysis.[5] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system for this transformation.[6] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[7]
Experimental Protocol: Synthesis of 1-(Thiazol-2-yl)piperidin-3-amine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| tert-Butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate | 1.0 | 283.40 | (Specify amount) |
| Dichloromethane (DCM) | - | - | (Specify volume) |
| Trifluoroacetic acid (TFA) | 10-20 | 114.02 | (Specify volume) |
Procedure:
-
Dissolve tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(Thiazol-2-yl)piperidin-3-amine as a free base, which can be used directly in the next step.
Part 3: Hydrochloride Salt Formation
The final step involves the conversion of the free amine to its hydrochloride salt. This is a standard procedure that enhances the stability and crystallinity of the compound, making it easier to handle and purify.
Experimental Protocol: Synthesis of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(Thiazol-2-yl)piperidin-3-amine | 1.0 | 183.28 | (Specify amount) |
| Ethanol (or other suitable solvent) | - | - | (Specify volume) |
| Hydrochloric acid (e.g., 2M in Ethanol) | 1.1 - 1.2 | 36.46 | (Specify volume) |
Procedure:
-
Dissolve the crude 1-(Thiazol-2-yl)piperidin-3-amine in a suitable solvent such as ethanol or isopropanol.
-
Slowly add a solution of hydrochloric acid in the chosen solvent (e.g., 2M HCl in ethanol) to the stirred solution of the amine.
-
A precipitate should form upon addition of the acid. Continue stirring at room temperature for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any impurities.
-
Dry the product under vacuum to yield 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Expected Characterization Data:
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the thiazole ring protons (typically in the δ 6.5-7.5 ppm region), and distinct signals for the piperidine ring protons, including the methine proton at the 3-position and the methylene protons. The exact chemical shifts and coupling patterns will depend on the solvent used. |
| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring (typically in the δ 100-170 ppm region) and the piperidine ring. |
| Mass Spec (MS) | The electrospray ionization (ESI) mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ for the free base (C₈H₁₃N₃S), with a calculated m/z of 184.09.[8] |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
The synthetic route detailed in this guide, centered around a Buchwald-Hartwig amination, provides a reliable and efficient method for the preparation of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. By following the outlined protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable chemical building block for applications in drug discovery and development. The strategic use of a Boc protecting group ensures high selectivity in the key C-N bond-forming step, and the final conversion to the hydrochloride salt yields a stable, easy-to-handle product.
References
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ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]
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SciELO. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
- Anderson, K. W., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
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ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
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PubMed. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]
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An In-depth Technical Guide to 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
This guide provides a comprehensive technical overview of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical identity, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles.
Core Compound Identity
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Chemical Name: 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
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Molecular Formula: C₈H₁₃N₃S · xHCl (where x represents the molar equivalents of hydrochloric acid)
-
Structure:
Image of the chemical structure of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride would be placed here.
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Significance: The molecule combines a piperidine ring, a common scaffold in medicinal chemistry, with a 2-aminothiazole moiety. Thiazole and its derivatives are recognized for their diverse pharmacological activities and are components of numerous approved drugs[3][4]. The presence of these two key structural features suggests a high potential for biological activity.
Synthesis and Mechanistic Rationale
The synthesis of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride typically involves a multi-step process. A plausible and efficient synthetic strategy is outlined below. The rationale behind the choice of reagents and reaction conditions is to ensure high yield and purity of the final product.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.
Step-by-Step Protocol with Mechanistic Insights:
-
Protection of the Piperidine Amine: The synthesis often commences with a protected form of piperidin-3-amine, such as the tert-butyloxycarbonyl (Boc) protected derivative. This is a critical step to prevent the secondary amine of the piperidine ring from undergoing undesired side reactions, thereby directing the subsequent arylation to the desired nitrogen atom.
-
N-Arylation Reaction: The protected piperidine derivative is then reacted with a 2-halothiazole, typically 2-bromothiazole. This reaction can be achieved through a nucleophilic aromatic substitution (SNAr) or, more commonly, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). The choice of a palladium catalyst and appropriate ligands is crucial for achieving high yields and minimizing side products. The reaction solvent, often a polar aprotic solvent like DMF or DMSO, facilitates the dissolution of the reactants and promotes the reaction.
-
Deprotection: The Boc protecting group is subsequently removed from the intermediate product. This is typically accomplished under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an organic solvent like dioxane or methanol. This step yields the free base of 1-(Thiazol-2-yl)piperidin-3-amine.
-
Salt Formation: The final step involves the formation of the hydrochloride salt. This is achieved by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) with a solution of hydrochloric acid (often as a solution in dioxane or isopropanol). The hydrochloride salt typically precipitates out of the solution and can be isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum. The salt form is often preferred for its improved stability and solubility in aqueous media.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Characteristic signals for the thiazole and piperidine ring protons. The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances corresponding to the carbon atoms of the thiazole and piperidine rings. |
| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the mass of the free base, [M+H]⁺. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating the purity of the compound. The retention time is characteristic of the compound under specific chromatographic conditions. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups | Absorption bands corresponding to N-H, C-H, C=N, and C-S bonds present in the molecule. |
Self-Validating Experimental Protocol: Purity Determination by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The formic acid helps to protonate the amine groups, leading to better peak shape.
-
Standard Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.
-
Sample Preparation: Prepare a sample solution of the synthesized compound at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a wavelength where the thiazole ring absorbs, typically around 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. The system is self-validating by running a blank (solvent) to ensure no carryover and by injecting the standard multiple times to check for system suitability (e.g., consistent retention time and peak area).
Applications in Drug Discovery and Research
The structural motifs present in 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride suggest its potential as a valuable building block in drug discovery. The 2-aminothiazole scaffold is a known "privileged structure" and is found in a variety of biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents[3][4][5][6]. The piperidine ring is also a common feature in many central nervous system (CNS) active drugs.
Potential Therapeutic Targets and Research Areas:
-
Kinase Inhibitors: The 2-aminothiazole core is a well-established hinge-binding motif for many protein kinases. This compound could serve as a starting point for the development of inhibitors of kinases implicated in cancer and inflammatory diseases.
-
GPCR Ligands: The piperidine moiety can interact with various G protein-coupled receptors (GPCRs). Modifications of the core structure could lead to potent and selective ligands for specific GPCRs involved in neurological disorders.
-
Antimicrobial Agents: Thiazole derivatives have demonstrated significant antimicrobial activity[7]. This compound could be explored for its potential as an antibacterial or antifungal agent.
Illustrative Experimental Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for assessing the kinase inhibitory activity of the title compound.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.
-
Hazard Identification: Based on related structures, this compound should be considered as potentially harmful if swallowed, and may cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.
Conclusion
1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is a compound with significant potential for application in drug discovery and chemical biology research. Its synthesis is achievable through established chemical transformations, and its purity can be rigorously assessed using standard analytical techniques. The presence of the 2-aminothiazole and piperidine moieties makes it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. As with all research chemicals, it is imperative to handle this compound with the appropriate safety precautions.
References
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Patel, K., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]
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Vaickelioniene, R., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. [Link]
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Al-Azzawi, A. M., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]
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The Structure-Activity Relationship of 1-(Thiazol-2-yl)piperidin-3-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for 1-(thiazol-2-yl)piperidin-3-amine hydrochloride and its analogs as modulators of dopamine receptors. The document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development. By synthesizing data from analogous chemical series, this guide offers insights into the key structural motifs that govern binding affinity, selectivity, and functional activity at D2-like dopamine receptors. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a discussion of the underlying signaling pathways. This document aims to serve as a valuable resource for the rational design of novel therapeutic agents targeting dopaminergic systems.
Introduction: The Therapeutic Potential of Dopamine Receptor Modulation
Dopamine, a critical neurotransmitter in the central nervous system, plays a pivotal role in regulating motor control, motivation, reward, and cognition. Its physiological effects are mediated through two families of G-protein coupled receptors (GPCRs): the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. Dysregulation of dopaminergic signaling is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Consequently, the development of subtype-selective dopamine receptor modulators is a significant focus of modern medicinal chemistry.
The 1-(thiazol-2-yl)piperidin-3-amine scaffold represents a promising chemotype for targeting D2-like receptors. The thiazole ring, a common motif in medicinal chemistry, offers versatile points for chemical modification and can engage in key interactions within the receptor binding pocket.[1][2] The piperidine core provides a rigid framework for orienting substituents, while the 3-amino group can be functionalized to fine-tune pharmacological properties. This guide will explore the SAR of this core structure, drawing upon established principles from related compound series to inform the design of novel and improved dopamine receptor ligands.
Deciphering the Structure-Activity Relationship (SAR)
A comprehensive SAR study of the 1-(thiazol-2-yl)piperidin-3-amine hydrochloride scaffold involves systematic modification of its three primary components: the thiazole ring, the piperidine core, and the 3-amino substituent. The following sections outline the predicted impact of these modifications on dopamine receptor affinity and selectivity, based on data from analogous compounds.
The Thiazole Moiety: A Key Anchor
The 2-substituted thiazole ring is predicted to be a critical determinant of activity. In many CNS-active compounds, aromatic and heteroaromatic rings engage in crucial π-π stacking and hydrophobic interactions within the receptor's orthosteric binding site.
-
Substitution at the 4- and 5-positions: Modifications at these positions are likely to have a significant impact on both affinity and selectivity. Bulky substituents may enhance van der Waals interactions but could also introduce steric hindrance. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the thiazole ring, influencing its interaction with polar residues in the binding pocket. For instance, in related N-phenylpiperazine analogs, substitutions on the terminal aromatic ring significantly influenced D3 versus D2 receptor selectivity.[3][4]
-
Bioisosteric Replacement: Replacing the thiazole ring with other five- or six-membered heterocycles (e.g., oxazole, pyrazole, pyridine) is a common strategy in medicinal chemistry to explore different interaction patterns and improve physicochemical properties.[5] For example, the bioisosteric replacement of amides with 1,2,3-triazoles has been shown to improve the metabolic stability of dopamine D4 receptor ligands while maintaining high affinity.[6][7][8][9]
The Piperidine Core: A Rigid Scaffold for Optimal Presentation
The piperidine ring serves as a non-aromatic linker that correctly orients the thiazole and the 3-amino group within the binding site.
-
Stereochemistry at the 3-position: The stereochemistry of the amino group at the C3 position of the piperidine ring is expected to be crucial for activity. The (R)- and (S)-enantiomers will likely exhibit different binding affinities and functional activities due to the specific spatial arrangement of the amino group and its potential interactions with the receptor.
-
Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for modification. In many dopamine receptor ligands, this nitrogen is protonated at physiological pH and forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of the D2-like receptors. N-alkylation or the introduction of other substituents could influence the basicity of this nitrogen and introduce additional interactions, thereby modulating affinity and selectivity. Studies on piperidine-based D4 receptor antagonists have shown that the nature and length of substituents on the piperidine nitrogen significantly affect D4 affinity and selectivity over D2 and D3 receptors.[10]
The 3-Amino Group: Fine-Tuning Pharmacological Properties
The primary amine at the 3-position offers a handle for further functionalization to fine-tune the compound's properties.
-
N-Alkylation and N-Acylation: Introducing small alkyl groups (e.g., methyl, ethyl) or acyl groups can alter the compound's polarity, lipophilicity, and potential for hydrogen bonding. These changes can impact not only receptor binding but also pharmacokinetic properties such as membrane permeability and metabolic stability.
-
Attachment of Larger Moieties: The 3-amino group can be used as an attachment point for larger fragments, potentially extending into a secondary binding pocket (SBP) of the receptor. This strategy is often employed to enhance selectivity for a particular dopamine receptor subtype. For example, in a series of D3-selective agonists, functionalization of an amino group with various sulfonamides significantly improved D3 affinity.[11]
The following diagram illustrates the key areas for SAR exploration on the 1-(thiazol-2-yl)piperidin-3-amine scaffold.
Caption: Key modification points for SAR studies on the 1-(thiazol-2-yl)piperidin-3-amine scaffold.
Synthetic Methodologies
The synthesis of 1-(thiazol-2-yl)piperidin-3-amine hydrochloride and its analogs can be achieved through a convergent synthetic strategy. A plausible synthetic route is outlined below, based on established methods for the synthesis of related 2-aminothiazoles and substituted piperidines.[12][13][14][15][16]
General Synthetic Scheme
Caption: A generalized synthetic workflow for 1-(thiazol-2-yl)piperidin-3-amine hydrochloride analogs.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-3-aminopiperidine
-
To a solution of (R)- or (S)-3-aminopiperidine dihydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N-Boc-3-aminopiperidine.
Step 2: Synthesis of 2-bromothiazole
-
To a solution of 2-aminothiazole in an aqueous solution of hydrobromic acid, add a solution of sodium nitrite in water dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add copper(I) bromide and heat the mixture to 60-70 °C for 2 hours.
-
Cool the reaction to room temperature and extract the product with an organic solvent.
-
Purify the crude product by distillation or column chromatography to obtain 2-bromothiazole.
Step 3: Coupling of N-Boc-3-aminopiperidine and 2-bromothiazole
-
In a sealed tube, combine N-Boc-3-aminopiperidine, 2-bromothiazole, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture at 100-120 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield N-Boc-1-(thiazol-2-yl)piperidin-3-amine.
Step 4: Deprotection and Salt Formation
-
Dissolve N-Boc-1-(thiazol-2-yl)piperidin-3-amine in a suitable solvent (e.g., methanol or dioxane).
-
Add a solution of hydrochloric acid in the same solvent.
-
Stir the reaction at room temperature for 2-4 hours.
-
The product, 1-(thiazol-2-yl)piperidin-3-amine hydrochloride, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Biological Evaluation: In Vitro and In Vivo Assays
The pharmacological characterization of 1-(thiazol-2-yl)piperidin-3-amine analogs involves a series of in vitro and in vivo assays to determine their affinity, functional activity, and potential therapeutic effects.
In Vitro Assays
4.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the synthesized compounds for dopamine D2 and D3 receptors.
-
Protocol:
-
Prepare cell membranes from HEK-293 cells stably expressing human D2 or D3 receptors.
-
Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-spiperone or [³H]-raclopride) and increasing concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and convert them to Ki values using the Cheng-Prusoff equation.
-
4.1.2. Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
-
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of the compounds at D2 and D3 receptors.
-
Protocol:
-
Use cell membranes from cells expressing the receptor of interest.
-
Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
For antagonist testing, include a fixed concentration of a known dopamine agonist (e.g., quinpirole).
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins, which is an indicator of receptor activation.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).
-
Dopamine Receptor Signaling Pathways
D2-like receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels and other signaling cascades.
Caption: Simplified signaling pathway for D2-like dopamine receptors.
In Vivo Models
Based on the in vitro profile, promising compounds can be advanced to in vivo studies in animal models of relevant CNS disorders. For example, compounds with D2/D3 antagonist properties could be evaluated in models of psychosis, while agonists may be tested in models of Parkinson's disease.
Data Summary and Interpretation
The following table provides a template for summarizing the SAR data obtained from the biological evaluation of a series of 1-(thiazol-2-yl)piperidin-3-amine analogs.
| Compound ID | R¹ (Thiazole) | R² (Piperidine-N) | R³ (3-Amino) | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity | Functional Activity (D3, Emax %) |
| Parent | H | H | NH₂ | ||||
| Analog 1 | 4-Cl | H | NH₂ | ||||
| Analog 2 | H | CH₃ | NH₂ | ||||
| Analog 3 | H | H | NH-Ac | ||||
| ... | ... | ... | ... |
Conclusion
The 1-(thiazol-2-yl)piperidin-3-amine hydrochloride scaffold holds significant promise for the development of novel dopamine receptor modulators. While direct SAR data for this specific core is limited in the public domain, a careful analysis of related compound series provides a strong foundation for a rational drug design strategy. This technical guide has outlined the key structural areas for modification, provided detailed synthetic and biological evaluation protocols, and discussed the underlying pharmacology. By leveraging this information, drug discovery teams can efficiently explore the chemical space around this scaffold to identify new clinical candidates for the treatment of a variety of CNS disorders.
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An In-Depth Technical Guide to the Biological Activity of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
This guide provides a comprehensive technical overview of the synthesis, predicted biological activities, and experimental evaluation of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. While direct literature on this specific salt is limited, this document synthesizes information from closely related analogues and the well-established pharmacology of its constituent thiazole and piperidine scaffolds. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Convergence of Two Privileged Scaffolds
The compound 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is a synthetic molecule that marries two "privileged" heterocyclic structures in medicinal chemistry: the 2-aminothiazole and the piperidine ring. The 2-aminothiazole moiety is a cornerstone in a multitude of clinically used drugs, valued for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The piperidine scaffold is also a frequent feature in pharmaceuticals, contributing to favorable pharmacokinetic properties and serving as a versatile framework for interacting with biological targets. The hydrochloride salt form of the title compound is intended to enhance its solubility and stability for research and potential therapeutic applications.
Synthesis and Characterization
A plausible and efficient synthetic route to 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride can be conceptualized through a nucleophilic substitution reaction. This would likely involve the coupling of a 2-halothiazole, such as 2-bromothiazole, with a protected 3-aminopiperidine, followed by deprotection and salt formation.
A general synthetic approach is outlined below:
Step 1: Coupling of 2-Bromothiazole with a Protected 3-Aminopiperidine
A common method for the N-arylation of amines is the Buchwald-Hartwig amination, which utilizes a palladium catalyst. However, for the synthesis of 2-amino-heterocycles, direct nucleophilic aromatic substitution can also be effective, particularly with a reactive halide.
-
Reaction: 2-Bromothiazole is reacted with a commercially available N-Boc-3-aminopiperidine.
-
Conditions: The reaction is typically carried out in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate. Heating is generally required to drive the reaction to completion.
-
Rationale: The Boc (tert-butyloxycarbonyl) protecting group is used to prevent side reactions at the piperidine nitrogen, ensuring that the coupling occurs selectively at the 3-amino position.
Step 2: Deprotection of the Piperidine Nitrogen
The Boc protecting group is acid-labile and can be readily removed.
-
Reaction: The N-Boc protected intermediate is treated with a strong acid.
-
Conditions: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid in an organic solvent such as dioxane or methanol are commonly used. The reaction is typically performed at room temperature.
Step 3: Hydrochloride Salt Formation
The final step involves the formation of the hydrochloride salt to improve the compound's handling and solubility.
-
Reaction: The free base of 1-(Thiazol-2-yl)piperidin-3-amine is treated with hydrochloric acid.
-
Conditions: This is usually achieved by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in the same or a compatible solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.
Characterization: The final product would be characterized using standard analytical techniques including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Elemental Analysis: To confirm the empirical formula.
Caption: Proposed synthetic workflow for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.
Predicted Biological Activities and Potential Mechanisms of Action
Based on the extensive literature on thiazole and piperidine derivatives, 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is predicted to exhibit a range of biological activities, with antimicrobial, anticancer, and anti-inflammatory properties being the most probable.
Antimicrobial Activity
The 2-aminothiazole scaffold is a well-known pharmacophore in antimicrobial agents.[3] Its presence in the title compound suggests a strong potential for antibacterial and antifungal activity.
-
Mechanism of Action: Thiazole-containing compounds have been shown to inhibit various bacterial processes. A prominent mechanism is the inhibition of bacterial cell wall synthesis. For instance, some cephalosporin antibiotics, which contain a 2-aminothiazole moiety, act by inhibiting penicillin-binding proteins (PBPs) that are essential for peptidoglycan synthesis.[3] Other potential mechanisms include the disruption of bacterial cell membranes and the inhibition of essential enzymes involved in metabolic pathways.
-
Structure-Activity Relationship (SAR) Insights: The antimicrobial activity of thiazole derivatives is often influenced by the nature of the substituents on the thiazole ring and the attached groups. The piperidine moiety in the title compound could contribute to the overall lipophilicity and cell permeability of the molecule, which are crucial factors for antimicrobial efficacy.
Caption: Predicted antimicrobial mechanisms of action for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.
Anticancer Activity
Numerous thiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[4][5] The title compound, by virtue of its 2-aminothiazole core, is a candidate for investigation as an anticancer agent.
-
Potential Molecular Targets: Thiazole-containing compounds have been shown to target a range of proteins involved in cancer progression, including:
-
Kinases: Many thiazole derivatives act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Aurora kinases and cyclin-dependent kinases (CDKs).[1]
-
VEGFR-2: Some thiazole derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4]
-
Apoptosis Induction: Thiazole-containing compounds can induce apoptosis (programmed cell death) in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.[6]
-
-
Signaling Pathways: The anticancer effects of thiazole derivatives are often mediated through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are frequently dysregulated in cancer.
Anti-inflammatory Activity
The thiazole nucleus is also a common feature in compounds with anti-inflammatory properties.[7]
-
Mechanism of Action: The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, they can modulate the production of inflammatory cytokines like TNF-α and IL-6.[8] The piperidine moiety may also contribute to anti-inflammatory effects, as some piperidine derivatives have been shown to modulate inflammatory signaling pathways.[9]
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, a series of in vitro and in vivo assays are recommended.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial/Fungal Inoculum:
-
Grow the microbial strains in appropriate broth medium overnight at 37°C (for bacteria) or 25-30°C (for fungi).
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Anticancer Cell Viability Assay
Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.
Protocol: MTT Assay
-
Cell Culture:
-
Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vivo Anti-inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory effect of the compound in an animal model of acute inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization:
-
Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride orally or intraperitoneally at various doses. A control group should receive the vehicle only.
-
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Quantitative Data from Related Compounds
While specific data for the title compound is unavailable, the following table summarizes the biological activities of structurally related thiazole and piperidine derivatives to provide a reference point for expected potency.
| Compound Class | Biological Activity | Model System | Potency (IC₅₀/MIC) | Reference |
| Thiazole-piperazine hybrid | Antiplasmodial | P. falciparum Dd2 strain | EC₅₀ = 102 nM | [12] |
| 2-Aminothiazole derivative | Anticancer | MCF-7 cell line | IC₅₀ = 2.57 µM | [4] |
| Thiazolyl-hydrazono-ethylthiazole | Anticancer | HCT-116 cell line | Promising cytotoxic activity | [6] |
| Thiazole nortopsentin analogue | Antibiofilm | S. aureus ATCC 25923 | IC₅₀ = 0.40–2.03 µM | [15] |
| Thiazolyl-pyrazole derivative | Anti-inflammatory | Carrageenan-induced edema | Good activity | [16] |
Conclusion
1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is a promising compound for biological investigation due to the convergence of the pharmacologically rich 2-aminothiazole and piperidine scaffolds. Based on the extensive literature on related compounds, it is predicted to possess significant antimicrobial, anticancer, and anti-inflammatory activities. The synthetic route is feasible using standard organic chemistry techniques. The provided experimental protocols offer a robust framework for the systematic evaluation of its biological potential. Further research into this and related compounds is warranted to explore their therapeutic applications.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. 2021 Jan 15;7(1):14. [Link]
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Synthesis of 1-(Thiazol-2-yl)piperidin-3-amine Hydrochloride Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1-(thiazol-2-yl)piperidin-3-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(thiazol-2-yl)piperidin-3-amine hydrochloride and its derivatives. The narrative delves into the rationale behind key experimental choices, offering field-proven insights into process optimization and characterization. Detailed, step-by-step protocols for the synthesis of key intermediates and the final target molecule are presented, supported by mechanistic discussions and visual workflows to ensure clarity and reproducibility. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics centered around this important molecular framework.
Introduction: The Significance of the Thiazolyl-Piperidine Core
The fusion of a thiazole ring with a piperidine moiety creates a unique chemical architecture with a rich pharmacological profile. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in a multitude of natural products and synthetic drugs, including antibiotics and anticancer agents.[4][5] Its electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse bioactivities. The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[6][7] The 3-amino substituent on the piperidine ring provides a crucial vector for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological and physicochemical properties. The hydrochloride salt form is commonly employed to enhance the stability and aqueous solubility of the final active pharmaceutical ingredient (API).
This guide will focus on a robust and widely applicable synthetic route to 1-(thiazol-2-yl)piperidin-3-amine hydrochloride, proceeding through three key stages: the preparation of a protected 3-aminopiperidine intermediate, the coupling of the thiazole and piperidine rings, and the final deprotection and salt formation.
Strategic Overview of the Synthesis
The synthesis of 1-(thiazol-2-yl)piperidin-3-amine hydrochloride is strategically designed to ensure high yields, purity, and scalability. The overall synthetic pathway is depicted below. The core of this strategy involves the protection of the 3-amino group of piperidine to prevent side reactions during the subsequent coupling step. The coupling of the protected piperidine with a suitable 2-halothiazole is a critical C-N bond-forming reaction. Finally, the removal of the protecting group and the formation of the hydrochloride salt yield the desired product.
Figure 1: Overall synthetic workflow for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.
Part 1: Synthesis of the Key Intermediate: tert-Butyl (Piperidin-3-yl)carbamate
The synthesis commences with the protection of the exocyclic amino group of 3-aminopiperidine. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[8] This orthogonality is crucial for the subsequent steps of the synthesis.
Rationale for Boc Protection
The primary amine at the 3-position of the piperidine ring is a potent nucleophile and could compete with the secondary amine of the piperidine ring during the coupling reaction with the 2-halothiazole. By protecting the primary amine as a Boc-carbamate, its nucleophilicity is significantly diminished, ensuring that the C-N bond formation occurs exclusively at the piperidine ring nitrogen.
Experimental Protocol: N-Boc Protection of 3-Aminopiperidine
This protocol outlines the direct N-Boc protection of commercially available 3-aminopiperidine.[8]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Aminopiperidine | 100.16 | 10.0 g | 0.1 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 22.8 g | 0.105 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Triethylamine (Et₃N) | 101.19 | 14.0 mL | 0.1 |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a stirred solution of 3-aminopiperidine (10.0 g, 0.1 mol) in dichloromethane (200 mL) at 0 °C (ice bath), add triethylamine (14.0 mL, 0.1 mol).
-
Slowly add a solution of di-tert-butyl dicarbonate (22.8 g, 0.105 mol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford tert-butyl (piperidin-3-yl)carbamate as a white solid.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum should show the characteristic signal for the Boc group protons at around 1.4 ppm.[9]
Part 2: Core Assembly via Nucleophilic Aromatic Substitution
The central step in the synthesis is the formation of the C-N bond between the thiazole and piperidine rings. This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the piperidine nitrogen acts as the nucleophile, displacing a halide from the 2-position of the thiazole ring.[10][11] 2-Bromothiazole or 2-chlorothiazole are readily available and suitable starting materials for this transformation.
Mechanistic Insight: The SNAr Pathway
The SNAr reaction on an electron-deficient heteroaromatic ring like 2-halothiazole typically proceeds through a two-step addition-elimination mechanism. The nucleophilic piperidine attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the thiazole ring, yielding the desired product. The presence of the nitrogen atom in the thiazole ring activates the 2-position towards nucleophilic attack.
Figure 2: Simplified representation of the SNAr mechanism for the coupling reaction.
Experimental Protocol: Coupling of 2-Bromothiazole with tert-Butyl (Piperidin-3-yl)carbamate
This protocol is adapted from procedures for similar SNAr reactions involving thiazole and piperidine derivatives.[10]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| tert-Butyl (piperidin-3-yl)carbamate | 200.28 | 10.0 g | 0.05 |
| 2-Bromothiazole | 164.03 | 8.2 g | 0.05 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 13.0 mL | 0.075 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a solution of tert-butyl (piperidin-3-yl)carbamate (10.0 g, 0.05 mol) in N,N-dimethylformamide (100 mL), add 2-bromothiazole (8.2 g, 0.05 mol) and N,N-diisopropylethylamine (13.0 mL, 0.075 mol).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate.
Expected Yield: 60-80%
Characterization: The structure of the coupled product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum will show characteristic signals for both the thiazole and the piperidine rings, as well as the Boc protecting group.
Part 3: Deprotection and Hydrochloride Salt Formation
The final steps of the synthesis involve the removal of the Boc protecting group to unmask the primary amine, followed by the formation of the hydrochloride salt to enhance the compound's stability and solubility.
Rationale for Acidic Deprotection
The Boc group is highly susceptible to cleavage under acidic conditions.[12][13] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine. Using hydrochloric acid for this step conveniently provides the chloride counterion for the final salt formation.
Experimental Protocol: Boc Deprotection and Hydrochloride Salt Formation
This protocol describes the one-pot deprotection and salt formation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| tert-Butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate | 283.39 | 10.0 g | 0.035 |
| 4 M HCl in 1,4-Dioxane | - | 50 mL | 0.2 |
| Diethyl ether | 74.12 | As needed | - |
Procedure:
-
Dissolve tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate (10.0 g, 0.035 mol) in 4 M HCl in 1,4-dioxane (50 mL) at 0 °C.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 1-(thiazol-2-yl)piperidin-3-amine hydrochloride as a white or off-white solid.
Expected Yield: >90%
Characterization: The final product should be thoroughly characterized to confirm its identity, purity, and salt form.
-
¹H and ¹³C NMR: To confirm the structure and the absence of the Boc group.
-
HRMS: To determine the exact mass of the free amine cation.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
-
Melting Point: As an indicator of purity.
Synthesis of Derivatives
The 3-amino group of the final product serves as a versatile handle for the synthesis of a wide array of derivatives. Standard organic transformations can be employed to introduce various substituents, allowing for the exploration of the chemical space around this core scaffold.
-
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) can introduce amide functionalities.
-
Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can lead to N-alkylated derivatives.
The choice of derivatization strategy will depend on the specific therapeutic target and the desired physicochemical properties of the final compounds.
Conclusion
The synthesis of 1-(thiazol-2-yl)piperidin-3-amine hydrochloride and its derivatives is a well-established process that relies on fundamental organic chemistry principles. The strategic use of protecting groups, coupled with a robust C-N bond-forming reaction, allows for the efficient construction of this valuable medicinal chemistry scaffold. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently synthesize and explore the therapeutic potential of this important class of compounds. Careful execution of the experimental procedures and thorough characterization of all intermediates and the final product are paramount to ensuring the quality and reproducibility of the synthesis.
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The Discovery of Novel Thiazol-2-Amine Analogues: A Technical Guide for Drug Development Professionals
The thiazol-2-amine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a remarkable versatility that has captured the attention of medicinal chemists for decades.[1][2] This structural unit is a cornerstone in the development of therapeutics ranging from antimicrobial and anti-inflammatory agents to potent kinase inhibitors for cancer therapy.[3][4][5] Its significance lies in its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets, making it an ideal starting point for the design of novel drug candidates.[6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies involved in the discovery of novel thiazol-2-amine analogues, from synthesis to structure-activity relationship (SAR) analysis and therapeutic application.
Part 1: Synthetic Strategies for Thiazol-2-Amine Core Construction
The efficient synthesis of the thiazol-2-amine core is paramount for the exploration of this chemical space. Several methods have been established, with the Hantzsch thiazole synthesis remaining a classical and widely utilized approach.[1][7] However, modern advancements have led to the development of more efficient one-pot and microwave-assisted procedures.
The Hantzsch Thiazole Synthesis: A Foundational Method
First reported in 1887, the Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thiourea.[1][8] This method's enduring popularity is a testament to its reliability and the ready availability of starting materials.
The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1]
Experimental Protocol: Classical Hantzsch Synthesis of 4-Aryl-Thiazol-2-Amine
-
Reactant Preparation: Dissolve thiourea (1 mmol) and the desired α-bromoacetophenone (1 mmol) in ethanol (10 mL).
-
Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[9]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.[10]
Modern Synthetic Innovations
While the Hantzsch synthesis is robust, the demand for higher efficiency and greener chemistry has driven the development of alternative methods. One-pot procedures, where multiple reaction steps are carried out in a single vessel, offer significant advantages in terms of time, resources, and waste reduction.[11] Microwave-assisted synthesis has also emerged as a powerful tool, often dramatically reducing reaction times and improving yields.[12]
A notable one-pot synthesis involves the reaction of a primary amine, phenylisothiocyanate, and α-chloroacetaldehyde in the presence of a base like DABCO and a catalytic amount of potassium iodide in ethanol.[11] This method provides an efficient route to thiazol-2-imine derivatives, which can be readily converted to thiazol-2-amines.
Part 2: Navigating the Structure-Activity Relationship (SAR) Landscape
The exploration of the SAR of thiazol-2-amine analogues is a critical step in optimizing their biological activity. The thiazole ring offers multiple positions (N-2, C-4, and C-5) for chemical modification, allowing for a systematic investigation of how different substituents influence potency, selectivity, and pharmacokinetic properties.[13][14]
A general strategy for SAR exploration can be visualized as a systematic modification of different parts of the molecule.
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Spectroscopic Characterization of 1-(Thiazol-2-yl)piperidin-3-amine Hydrochloride: A Technical Guide
Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Discovery
In the landscape of modern drug development, the precise and unequivocal structural characterization of a new chemical entity (NCE) is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent. This process is not merely a formality but a critical step that underpins all subsequent pharmacological and toxicological evaluations. For a molecule such as 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, a heterocyclic amine with potential applications in medicinal chemistry, a robust analytical data package is paramount. This guide provides an in-depth technical overview of the expected spectroscopic data—specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the rationale behind the experimental design and data interpretation, thereby ensuring scientific integrity and trustworthiness in the analytical process.
I. Mass Spectrometry: Confirming Molecular Identity and Purity
Mass spectrometry is an indispensable tool in pharmaceutical development for the rapid and sensitive confirmation of molecular weight and for the identification of impurities.[1][2] For 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, a low-resolution electrospray ionization (ESI) mass spectrum would be the first-line technique to confirm the mass of the cationic species.
A. Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: A dilute solution of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride (approximately 100 µg/mL) is prepared in a suitable solvent, typically methanol or a mixture of acetonitrile and water. The choice of solvent is critical to ensure solubility and efficient ionization.[3]
-
Instrumentation: A quadrupole or ion trap mass spectrometer equipped with an ESI source is a common choice for this type of analysis.
-
Ionization Mode: The analysis is conducted in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: The instrument is set to scan a mass range that encompasses the expected molecular ion, for instance, from m/z 50 to 500.
B. Expected Mass Spectrum Data
The molecular formula for the free base, 1-(Thiazol-2-yl)piperidin-3-amine, is C₈H₁₃N₃S. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated as follows:
(8 x 12.0000) + (14 x 1.0078) + (3 x 14.0031) + (1 x 31.9721) = 184.0909 m/z
High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, would provide a more accurate mass measurement, which is crucial for confirming the elemental composition.[1]
| Parameter | Expected Value | Rationale |
| Ionization Mode | Positive ESI | The presence of multiple basic nitrogen atoms readily accepts a proton. |
| Observed Ion | [M+H]⁺ | Protonation of the most basic nitrogen atom. |
| Expected m/z (Low Res) | 184.1 | Corresponds to the nominal mass of the protonated free base. |
| Expected m/z (High Res) | 184.0909 | Provides high confidence in the elemental composition. |
It is important to note that the hydrochloride salt itself is not directly observed in the gas phase under typical ESI conditions. The technique detects the protonated free base.[4]
C. Workflow for Mass Spectrometry Analysis
Caption: A comprehensive workflow for the structural elucidation of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride using NMR spectroscopy.
III. Conclusion: A Self-Validating Analytical Approach
The combination of mass spectrometry and a suite of NMR experiments provides a self-validating system for the structural confirmation of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. MS confirms the molecular weight, providing a fundamental check of the compound's identity, while NMR spectroscopy offers an intricate map of the molecular architecture, confirming the connectivity and spatial relationships of all atoms. This rigorous analytical approach is not merely about data generation; it is about building a foundation of trust in the molecular identity, a prerequisite for any further investigation in the drug development pipeline. The methodologies and expected data presented in this guide serve as a robust framework for the comprehensive characterization of this and similar heterocyclic compounds.
References
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- Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PMC - PubMed Central.
- Mass Spectrometry analysis of Small molecules. (2013). SlideShare.
- Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education - ACS Publications.
- SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. (2014). Semantic Scholar.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.
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- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace.
- Is it possible to detect a salt (Cl-) salt with mass spectroscopy? (2024). Reddit.
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Methodological & Application
using 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride in kinase inhibitor screening
Application Note & Protocols
Topic: A Framework for Novel Compound Evaluation: Using 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride in Kinase Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2][3][4] This has made them one of the most critical target classes in modern drug discovery.[3][5] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond, with over 80 FDA-approved agents targeting this enzyme superfamily.[1]
The discovery process for new kinase inhibitors often begins with the screening of compound libraries to identify novel chemical scaffolds that can serve as starting points for medicinal chemistry optimization.[3][6] Scaffolds containing heterocyclic rings like thiazole and piperidine are of significant interest due to their prevalence in known bioactive molecules and their ability to form key interactions within the ATP-binding pocket of kinases.[7][8][9][10] For instance, the thiazol-2-yl amine moiety has been successfully employed as a hinge-binding motif in the design of potent and selective JAK2 inhibitors.[7][9]
This document provides a comprehensive guide for the initial evaluation of novel compounds for kinase inhibitory activity, using 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride as a representative test case. While this specific molecule is not a widely documented kinase inhibitor, its structure contains motifs present in known inhibitors, making it a suitable candidate for exploratory screening. This application note will detail the necessary protocols for compound handling, biochemical and cell-based screening, and data interpretation, providing a robust framework for researchers aiming to identify and characterize new kinase inhibitor leads.
Part 1: Compound Preparation and Handling
Before initiating any screening assay, proper handling and preparation of the test compound are critical for generating reliable and reproducible data.
1.1. Sourcing and Quality Control: 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride can be sourced from various chemical suppliers. It is crucial to obtain a certificate of analysis (CoA) to confirm the compound's identity and purity. Impurities can interfere with assay results, leading to false positives or negatives.
1.2. Solubility Testing: The solubility of the test compound must be determined in the appropriate assay buffers and in a suitable solvent for stock solution preparation, typically dimethyl sulfoxide (DMSO).[11]
Protocol: Stock Solution Preparation
-
Accurately weigh out a precise amount of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride powder.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Visually inspect for any particulates. If necessary, centrifuge the solution and use the supernatant.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Part 2: Primary Screening via Biochemical Assays
Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[12][13] They are ideal for initial high-throughput screening against a panel of kinases to determine potency and selectivity.[14][15] A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[11][13][15] The ADP-Glo™ Kinase Assay is a popular choice as it measures the amount of ADP produced in the kinase reaction, making it universally applicable to nearly any kinase.[5][16]
2.1. The Principle of the ADP-Glo™ Kinase Assay This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to the initial kinase activity.[16]
Workflow for Biochemical Kinase Inhibition Screening
Caption: Workflow for a typical biochemical kinase inhibitor screening assay.
2.2. Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format) This protocol is designed for a 384-well plate format.
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride stock solution in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 20 nL) of each compound concentration into the appropriate wells of a 384-well assay plate.
-
Include wells for positive control (a known pan-kinase inhibitor like Staurosporine) and negative control (DMSO vehicle only).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase of interest, its specific substrate, and ATP at a concentration close to its Km value (if known) in the reaction buffer.
-
Add 5 µL of the kinase reaction master mix to each well of the assay plate to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[17]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase and luciferin to produce light.[16]
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a compatible plate reader.
-
2.3. Data Presentation and Analysis The raw luminescence data is converted to percent inhibition relative to the controls. An IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a four-parameter logistic curve.
Table 1: Hypothetical Biochemical Screening Results
| Kinase Target | IC50 (µM) for 1-(Thiazol-2-yl)piperidin-3-amine HCl | IC50 (µM) for Staurosporine (Control) |
| Kinase A | 1.2 | 0.005 |
| Kinase B | > 50 | 0.008 |
| Kinase C | 8.5 | 0.002 |
| Kinase D | > 50 | 0.015 |
Part 3: Secondary Screening in a Cellular Context
While biochemical assays are excellent for primary screening, they do not account for factors such as cell permeability, off-target effects in a complex biological system, or competition with high intracellular ATP concentrations.[18] Therefore, promising hits from the biochemical screen must be validated in cell-based assays.[13][19]
3.1. The Principle of Cell-Based Assays Cell-based assays measure the effect of a compound on a specific kinase signaling pathway within intact cells.[19][20] This can be done by quantifying the phosphorylation of a downstream substrate or by measuring a cellular phenotype that is dependent on the kinase's activity, such as cell proliferation.[19]
Workflow for Cell-Based Kinase Inhibition Assay
Caption: Workflow for a cell-based proliferation/viability assay.
3.2. Protocol: Cell Proliferation Assay (e.g., for an Oncogenic Kinase) This protocol is suitable for a cancer cell line whose proliferation is driven by the kinase of interest (e.g., Kinase A from the biochemical screen).
-
Cell Seeding:
-
Culture the selected cell line under standard conditions.
-
Trypsinize and count the cells. Seed them into a 96-well, clear-bottom white plate at an optimized density (e.g., 2,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride in the appropriate cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO vehicle controls.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
3.3. Data Presentation and Analysis The results are expressed as the percentage of cell viability relative to the DMSO-treated control cells. The EC50 value, the concentration that causes a 50% reduction in cell viability, is determined.
Table 2: Hypothetical Cell-Based Assay Results
| Cell Line | Driver Kinase | EC50 (µM) for 1-(Thiazol-2-yl)piperidin-3-amine HCl |
| Cell Line X | Kinase A | 2.5 |
| Cell Line Y | (Wild-Type) | > 50 |
Part 4: Interpreting Results and Pathway Context
A successful hit from this screening cascade would be a compound that demonstrates potent inhibition in the biochemical assay (e.g., IC50 < 5 µM) and corresponding activity in a relevant cell-based model (e.g., EC50 in a similar range). A significant drop-off in potency from the biochemical to the cellular assay could indicate poor cell permeability or high protein binding.
The selectivity profile is also critical. A compound that inhibits Kinase A but not Kinases B and D (as in our hypothetical example) would be considered selective and a more promising starting point for further development.
Illustrative Kinase Signaling Pathway To understand the potential impact of an inhibitor, it's essential to place the target kinase within its signaling pathway. For example, if Kinase A were a receptor tyrosine kinase (RTK) like EGFR, its inhibition would block downstream signaling cascades like the MAPK/ERK pathway, which controls cell proliferation.
Caption: A simplified receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
This application note provides a structured and experimentally sound workflow for the initial screening of novel compounds, exemplified by 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, for kinase inhibitor activity. By progressing from biochemical potency and selectivity assessment to validation in a cellular context, researchers can efficiently identify promising hit compounds.
If a compound like 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride demonstrates compelling activity in this initial cascade, subsequent steps would include:
-
Broader Kinome Profiling: Screening against a larger panel of kinases to fully define its selectivity.
-
Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive, allosteric, or substrate-competitive.
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to the target kinase to guide structure-activity relationship (SAR) studies.[6]
-
Lead Optimization: Initiating medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.
This systematic approach ensures that resources are focused on the most promising candidates, accelerating the journey from a novel chemical entity to a potential therapeutic agent.
References
-
Title: Scaffold-based design of kinase inhibitors for cancer therapy Source: PubMed URL: [Link]
-
Title: Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors Source: PubMed Central URL: [Link]
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Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
-
Title: Leveraging Recombinant Kinases for Drug Discovery Research Source: The Scientist URL: [Link]
-
Title: Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors Source: ACS Pharmacology & Translational Science URL: [Link]
-
Title: Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors Source: bioRxiv URL: [Link]
-
Title: Protein Kinases: Disease Drivers, Therapeutic Targets, Biomarkers Source: Hilaris Publisher URL: [Link]
-
Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]
-
Title: Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function Source: Discoveryscreen URL: [Link]
-
Title: Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases Source: News-Medical.Net URL: [Link]
-
Title: Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications Source: PMC URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
-
Title: Protein Kinase Inhibitor Source: Massive Bio URL: [Link]
-
Title: Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays Source: PubMed - NIH URL: [Link]
-
Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: In vitro kinase assay Source: Protocols.io URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]
-
Title: CHAPTER 2: New Screening Approaches for Kinases Source: Books - The Royal Society of Chemistry URL: [Link]
-
Title: InhibiScreen Kinase Inhibitor Assay Technical Video Source: YouTube URL: [Link]
-
Title: The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase Source: ScienceDirect URL: [Link]
-
Title: 1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride 100mg Source: Dana Bioscience URL: [Link]
-
Title: Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein Source: PubMed Central URL: [Link]
-
Title: Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors Source: PubMed URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]
-
Title: Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors Source: ResearchGate URL: [Link]
-
Title: (PDF) Thiazole derivatives: prospectives and biological applications Source: ResearchGate URL: [Link]
-
Title: Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS Source: EXCLI Journal URL: [Link]
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- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massivebio.com [massivebio.com]
- 5. キナーゼのバイオロジー [promega.jp]
- 6. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 14. Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 19. reactionbiology.com [reactionbiology.com]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 1-(Thiazol-2-yl)piperidin-3-amine Hydrochloride as a Versatile Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Thiazole-Piperidine Scaffold
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 1-(thiazol-2-yl)piperidin-3-amine hydrochloride scaffold represents a convergence of two privileged heterocyclic systems: the thiazole and the piperidine ring. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, hydrophobic, and π-stacking interactions. Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The piperidine moiety, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in pharmaceuticals. It provides a three-dimensional architecture that can improve physicochemical properties such as solubility and metabolic stability, while its substituents can be oriented in precise vectors to probe the binding pockets of biological targets.
The combination of these two rings into the 1-(thiazol-2-yl)piperidin-3-amine scaffold creates a versatile platform for generating diverse chemical libraries. The key structural features of this scaffold are:
-
The 2-Aminothiazole Moiety: This group is a well-established "hinge-binder" in kinase inhibitors, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region.
-
The Piperidine Ring: Offers a non-planar structure, reducing the likelihood of metabolic dearomatization and providing exit vectors for substituents from its 3-position.
-
The 3-Amino Group: A primary amine that serves as a crucial handle for derivatization, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) and target specific interactions within a binding site.
This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of the 1-(thiazol-2-yl)piperidin-3-amine hydrochloride scaffold, offering field-proven insights and detailed protocols for its utilization in drug discovery projects, particularly in the areas of kinase inhibition and neurodegenerative diseases.
Physicochemical Properties and Synthesis
The hydrochloride salt form of the scaffold enhances its solubility in aqueous media, which is advantageous for biological screening and formulation development. The core structure possesses a calculated LogP that suggests a favorable starting point for developing orally bioavailable drug candidates.
Proposed Retrosynthetic Analysis
A direct synthesis for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is not prominently described in readily available literature. However, a logical and robust synthetic strategy can be devised based on established chemical principles, primarily through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
Caption: Retrosynthetic analysis of the target scaffold.
Experimental Protocols
Protocol 1: Synthesis of (R)- or (S)-3-(tert-butoxycarbonylamino)piperidine
The chiral 3-aminopiperidine precursor is fundamental. Its synthesis can be achieved from chiral starting materials like (R)-2,5-diaminopentanoic acid or through the resolution of a racemic mixture. A common laboratory-scale approach involves the reduction of a protected aminopiperidinone intermediate.
Rationale: The Boc (tert-butoxycarbonyl) protecting group is used for the 3-amino function. It is stable to the reduction conditions required for the piperidinone ring and can be readily removed under acidic conditions without affecting the final scaffold's other bonds.
Step-by-Step Methodology:
-
Reduction of (R)-3-aminopiperidin-2-one hydrochloride:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.6 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add (R)-3-aminopiperidin-2-one hydrochloride (1.0 equivalent) portion-wise at a temperature maintained between 10°C and 35°C.
-
Causality: LiAlH₄ is a powerful reducing agent capable of converting the amide (lactam) to an amine. The reaction is highly exothermic, necessitating controlled addition and cooling to prevent side reactions.
-
-
Reaction Work-up:
-
After the addition is complete, heat the reaction mixture to reflux (approx. 60-65°C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 0°C and carefully quench by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Causality: This specific quenching procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid, simplifying purification.
-
-
Boc Protection:
-
Filter the resulting slurry and concentrate the filtrate under reduced pressure to obtain crude (R)-3-aminopiperidine.
-
Dissolve the crude amine in a suitable solvent like dichloromethane (DCM) or a biphasic system with water and NaHCO₃.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and stir at room temperature overnight.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected piperidine.
-
Protocol 2: Synthesis of 1-(Thiazol-2-yl)piperidin-3-amine Hydrochloride
This protocol outlines the coupling of the protected piperidine with a 2-halothiazole, followed by deprotection.
Rationale: 2-Bromothiazole is a commercially available and reactive electrophile for SNAr reactions with amines. The reaction is typically base-mediated to neutralize the HBr generated.
Caption: General workflow for scaffold synthesis.
Step-by-Step Methodology:
-
Coupling Reaction:
-
In a sealed vessel, combine (R/S)-3-(tert-butoxycarbonylamino)piperidine (1.0 equivalent), 2-bromothiazole (1.1 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the mixture at 100-120°C for 12-24 hours. Microwave irradiation can significantly shorten the reaction time.
-
Causality: Heat is required to overcome the activation energy for the nucleophilic aromatic substitution. The base is essential to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to scavenge the HBr byproduct.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove the solvent and excess base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected scaffold.
-
-
Boc Deprotection and Salt Formation:
-
Dissolve the purified intermediate in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M solution, 3-4 equivalents) dropwise at 0°C.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete deprotection.
-
Causality: The strong acidic conditions cleave the acid-labile Boc group, liberating the primary amine. The use of HCl directly forms the desired hydrochloride salt.
-
-
Isolation:
-
The hydrochloride salt will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether or pentane, collect the precipitate by filtration, wash with the same solvent, and dry under vacuum to yield 1-(thiazol-2-yl)piperidin-3-amine hydrochloride as a solid.
-
Application in Drug Design: Derivatization Strategies
The primary amine at the 3-position is the principal point for diversification to build a library of analogues for screening against various biological targets.
Protocol 3: Amide Library Synthesis
Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. It allows for the introduction of a vast array of commercially available carboxylic acids, introducing different functionalities to probe for key interactions (H-bond donors/acceptors, lipophilic pockets, etc.).
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of 1-(thiazol-2-yl)piperidin-3-amine hydrochloride (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in DMF, add a coupling agent such as HATU or HBTU (1.2 equivalents).
-
Add a non-nucleophilic base, such as DIPEA (3.0 equivalents), to neutralize the hydrochloride salt and the acid formed during the coupling reaction.
-
Stir the reaction at room temperature for 4-16 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
-
Purification:
-
Purify the final amide derivative using flash chromatography or preparative HPLC.
-
Protocol 4: Reductive Amination for Secondary Amine Analogues
Rationale: Reductive amination with aldehydes or ketones provides access to secondary amine derivatives, which can offer different H-bonding patterns and conformational flexibility compared to amides.
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 1-(thiazol-2-yl)piperidin-3-amine hydrochloride (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in a solvent like dichloroethane (DCE) or methanol. Add DIPEA (1.1 equivalents) to free the amine.
-
Add a dehydrating agent like sodium sulfate or molecular sieves, or a catalytic amount of acetic acid to promote imine formation.
-
-
Reduction:
-
Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
-
Causality: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations and is tolerant of many functional groups.
-
Stir at room temperature for 6-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography or preparative HPLC.
-
Potential Therapeutic Applications and Target Rationale
Kinase Inhibition
The 2-aminothiazole motif is a validated pharmacophore for inhibiting protein kinases. It acts as a bioisostere for the purine ring of ATP, forming key hydrogen bonds in the hinge region of the kinase active site. The FDA-approved drug Dasatinib, a pan-Src kinase inhibitor, famously incorporates a 2-aminothiazole core.
-
Target Rationale: Derivatives of the 1-(thiazol-2-yl)piperidin-3-amine scaffold are prime candidates for screening against kinase families implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs, also known as KDR). The piperidine ring can position substituents into the solvent-exposed region or towards the gatekeeper residue, allowing for the fine-tuning of potency and selectivity.
Caption: Interaction model of the scaffold with a kinase active site.
Central Nervous System (CNS) Disorders
The piperidine ring is a common feature in many CNS-active drugs. Thiazole derivatives have also shown promise in the context of neurodegenerative diseases like Alzheimer's by targeting enzymes such as cholinesterases.
-
Target Rationale: The scaffold's structure has potential affinity for neurotransmitter receptors. Libraries derived from this scaffold could be screened against targets relevant to Alzheimer's disease, Parkinson's disease, and other neurological conditions. The ability to modulate lipophilicity and polarity through derivatization of the 3-amino group is critical for optimizing blood-brain barrier penetration.
Data Presentation: Example SAR Table
The following table is a template for summarizing screening data from a library of amide derivatives.
| Compound ID | R-Group (from Carboxylic Acid) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| Scaffold-01 | Phenyl | 550 | >10,000 | 15.2 |
| Scaffold-02 | 4-Fluorophenyl | 250 | >10,000 | 8.1 |
| Scaffold-03 | 3-Pyridyl | 85 | 5,200 | 1.5 |
| Scaffold-04 | Cyclohexyl | 1,200 | >10,000 | >50 |
Data is hypothetical and for illustrative purposes only.
Conclusion
The 1-(thiazol-2-yl)piperidin-3-amine hydrochloride scaffold is a high-potential starting point for drug discovery campaigns. Its synthesis is achievable through robust and scalable chemical transformations. The strategically placed primary amine provides an ideal handle for rapid library generation via well-established protocols like amide coupling and reductive amination. The inherent properties of the 2-aminothiazole and piperidine rings make this scaffold particularly well-suited for developing novel inhibitors of protein kinases and modulators of CNS targets. The protocols and rationale outlined in this guide provide a solid framework for researchers to synthesize, derivatize, and explore the full potential of this valuable medicinal chemistry scaffold.
References
- Described herein are methods for making chiral derivatives of 3-aminopiperidine, including the production of such derivatives in quantities exceeding 1 kilogram. The chiral 3-aminopiperidine derivatives include (R)-3-aminopiperidine derivatives which may be used to synthesize inhibitors of Dipeptidyl Peptidase IV. (R)-3-Aminopiperidine dihydrochloride is prepared by reducing (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride.
Application Notes and Protocols for Antimicrobial Evaluation of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Thiazole-containing compounds have emerged as a promising class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[2][3][4][5] The thiazole ring is a key structural motif in various clinically approved drugs and natural products, valued for its unique electronic properties and ability to engage in diverse biological interactions.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride in antimicrobial studies.
These application notes are designed to provide both the theoretical underpinnings and practical, step-by-step protocols for evaluating the antimicrobial efficacy and preliminary safety profile of this specific thiazole derivative. The methodologies outlined herein are based on established principles of antimicrobial susceptibility testing and cytotoxicity assessment, ensuring robust and reproducible data generation.
Principle of Antimicrobial Action of Thiazole Derivatives
While the precise mechanism of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is yet to be elucidated, studies on analogous thiazole derivatives suggest several putative targets. In bacteria, thiazole compounds have been predicted to inhibit enzymes crucial for cell wall biosynthesis, such as the E. coli MurB enzyme.[2][8] Another potential mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[6] In fungi, a likely target is 14α-lanosterol demethylase, an enzyme critical for ergosterol biosynthesis, a vital component of the fungal cell membrane.[2][8] The lipophilic nature of the thiazole ring may also facilitate its penetration into microbial cell membranes, leading to cytoplasmic leakage and cell death.[7]
PART 1: In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of a novel antimicrobial agent involves determining its potency against a panel of clinically relevant microorganisms. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and quantitative technique for determining MIC values.[9]
Caption: Workflow for MIC determination using broth microdilution.
-
Preparation of Test Compound: Prepare a stock solution of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride in an appropriate solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the microorganisms.
-
Preparation of Microbial Inoculum: From a fresh culture (18-24 hours) of the test microorganism on a suitable agar plate, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Assay Setup (96-well plate):
-
Add 100 µL of sterile MHB to wells 2 through 12 of a microtiter plate row.
-
Add 200 µL of the working stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (broth with inoculum, no compound).
-
Well 12 will serve as the negative control (broth only).
-
Inoculate wells 1 through 11 with 100 µL of the prepared microbial suspension.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by sub-culturing from the clear wells of the MIC assay onto an agar medium.
-
Sub-culturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.
| Microorganism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 | >128 |
| Candida albicans | ATCC 90028 | Fungus | 8 | 16 |
PART 2: Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a new antimicrobial compound to mammalian cells to determine its therapeutic window.[11][12][13] A compound that is highly effective against microbes but also highly toxic to host cells has limited clinical potential. The resazurin-based cell viability assay is a common method to assess cytotoxicity.[11][12]
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for cytotoxicity assessment using a resazurin-based assay.
Protocol for Resazurin-based Cytotoxicity Assay:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride in the cell culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
| Cell Line | CC50 (µg/mL) |
| HEK293 (Human Embryonic Kidney) | 150 |
| HepG2 (Human Hepatocellular Carcinoma) | 185 |
PART 3: Safety and Handling
Conclusion
These application notes provide a framework for the initial antimicrobial and cytotoxic evaluation of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. The described protocols are fundamental in early-stage drug discovery and provide the necessary data to guide further preclinical development. The broad-spectrum potential of thiazole derivatives, coupled with a systematic and rigorous evaluation process, holds promise for the identification of new leads in the fight against infectious diseases.[1][17]
References
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - MDPI. Available at: [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - Springer. Available at: [Link]
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Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives - ResearchGate. Available at: [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - Springer. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols - 1st Edition - Routledge. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. Available at: [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - JoVE. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety - PubMed. Available at: [Link]
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Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks. Available at: [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central. Available at: [Link]
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Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. Available at: [Link]
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Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. Available at: [Link]
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Antimicrobial Susceptibility Testing - Apec.org. Available at: [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - ResearchGate. Available at: [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. Available at: [Link]
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Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube. Available at: [Link]
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A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii - Frontiers. Available at: [Link]
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Piperidin-3-amine dihydrochloride | C5H14Cl2N2 - PubChem. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. Available at: [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC - NIH. Available at: [Link]
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(3R)-Piperidin-3-amine--hydrogen chloride (1/2) - PubChem. Available at: [Link]
-
Piperidin-3-amine | C5H12N2 - PubChem. Available at: [Link]
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Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC - NIH. Available at: [Link]
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OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY - ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. Available at: [Link]
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Application Notes and Protocols for the Development of 1-(Thiazol-2-yl)piperidin-3-amine Hydrochloride-Based Anti-Inflammatory Agents
Introduction: The Therapeutic Promise of Thiazole-Piperidine Scaffolds in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The therapeutic armamentarium for these conditions is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant side effects with long-term use.[3] This necessitates the exploration of novel chemical entities with improved safety and efficacy profiles.
The thiazole ring is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] Thiazole derivatives have been shown to exert their anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[2][6][7] The incorporation of a piperidine moiety can enhance the pharmacokinetic properties of a drug candidate, improving its solubility, absorption, and distribution. This application note provides a comprehensive guide for the development of novel anti-inflammatory agents based on the 1-(thiazol-2-yl)piperidin-3-amine hydrochloride scaffold, from initial synthesis and in vitro screening to in vivo validation.
Rationale for the 1-(Thiazol-2-yl)piperidin-3-amine Scaffold
The selection of the 1-(thiazol-2-yl)piperidin-3-amine scaffold is based on a rational drug design approach. The thiazole moiety is intended to be the primary pharmacophore targeting key inflammatory mediators. The piperidine ring serves as a versatile linker that can be functionalized to optimize the compound's ADME (absorption, distribution, metabolism, and excretion) properties and to introduce additional interactions with the target protein. The amine group at the 3-position of the piperidine ring provides a key point for derivatization to explore the structure-activity relationship (SAR).
Proposed Anti-Inflammatory Mechanism of Action
We hypothesize that derivatives of 1-(thiazol-2-yl)piperidin-3-amine will primarily exert their anti-inflammatory effects through the dual inhibition of COX-2 and 5-LOX enzymes. This dual-inhibition strategy is advantageous as it can block the production of both prostaglandins and leukotrienes, two major classes of pro-inflammatory mediators, potentially leading to a broader and more potent anti-inflammatory effect with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[2][6]
Caption: A systematic workflow for the development of anti-inflammatory agents.
Experimental Protocols
PART 1: Synthesis of 1-(Thiazol-2-yl)piperidin-3-amine Derivatives
A representative synthetic scheme for the derivatization of the 1-(thiazol-2-yl)piperidin-3-amine core is presented below. The primary amine serves as a handle for introducing a variety of substituents to explore the SAR.
Protocol 1: General Procedure for the Acylation of 1-(Thiazol-2-yl)piperidin-3-amine
-
Dissolve 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in a dry aprotic solvent (e.g., dichloromethane, DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: A variety of commercially available or readily synthesized acyl chlorides can be used to generate a library of derivatives for screening. [8][9][10][11][12][13]
PART 2: In Vitro Evaluation of Anti-Inflammatory Activity
Protocol 2: COX-1 and COX-2 Inhibition Assay
This assay will determine the inhibitory activity of the synthesized compounds against the two COX isoforms.
-
Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Measure the production of prostaglandin PGG2, typically through a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3: 5-LOX Inhibition Assay
This assay will assess the inhibitory effect of the compounds on the 5-lipoxygenase enzyme.
-
Utilize a commercial 5-LOX inhibitor screening assay kit.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the 5-LOX enzyme and the test compounds.
-
Initiate the reaction by adding a linoleic acid substrate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at the specified wavelength to determine the amount of hydroperoxides produced.
-
Calculate the percentage of inhibition and the IC₅₀ values.
Protocol 4: Cytokine Release Assay in LPS-Stimulated THP-1 Macrophages
This cell-based assay will evaluate the ability of the compounds to suppress the production of pro-inflammatory cytokines. [14][15]
-
Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Plate the differentiated macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
Incubate the plate for 24 hours at 37 °C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits.
-
Determine the dose-dependent effect of the compounds on cytokine production.
| In Vitro Assay | Purpose | Positive Control | Endpoint |
| COX-1/COX-2 Inhibition | To determine the potency and selectivity of COX inhibition. | Celecoxib (COX-2), SC-560 (COX-1) | IC₅₀ (µM) |
| 5-LOX Inhibition | To assess the inhibition of the leukotriene pathway. | Zileuton | IC₅₀ (µM) |
| Cytokine Release | To evaluate the effect on inflammatory cell signaling. | Dexamethasone | Inhibition of TNF-α, IL-6, IL-1β release (%) |
PART 3: In Vivo Validation of Anti-Inflammatory Efficacy
Promising candidates from the in vitro screens should be advanced to in vivo models of inflammation. [16][17] Protocol 5: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation. [8][9][18]
-
Acclimatize male Wistar rats for at least one week.
-
Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test compound groups at various doses.
-
Administer the test compounds and controls orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Protocol 6: Cotton Pellet-Induced Granuloma in Rats
This model is used to assess the effect of compounds on the proliferative phase of chronic inflammation. [19]
-
Anesthetize rats and implant sterile cotton pellets (e.g., 10 mg) subcutaneously in the axilla region.
-
Administer the test compounds and controls daily for 7 days.
-
On day 8, sacrifice the animals, and carefully dissect the granulomatous tissue surrounding the cotton pellets.
-
Dry the granulomas in an oven at 60 °C until a constant weight is achieved.
-
Calculate the percentage of inhibition of granuloma formation for each group.
| In Vivo Model | Type of Inflammation | Positive Control | Primary Endpoint |
| Carrageenan-Induced Paw Edema | Acute | Indomethacin | Paw volume reduction (%) |
| Cotton Pellet-Induced Granuloma | Chronic (Proliferative) | Indomethacin | Granuloma weight reduction (%) |
Data Interpretation and Lead Optimization
The data generated from these assays will guide the SAR studies and lead optimization efforts. Compounds with potent and selective COX-2 inhibition, significant 5-LOX inhibition, and the ability to suppress cytokine production in vitro will be prioritized. In vivo efficacy in both acute and chronic inflammation models, coupled with a favorable safety profile, will be the key criteria for selecting a preclinical candidate. The piperidine and thiazole moieties can be further modified to improve potency, selectivity, and pharmacokinetic properties. [20][21][22]
Conclusion
The 1-(thiazol-2-yl)piperidin-3-amine hydrochloride scaffold represents a promising starting point for the development of a new generation of anti-inflammatory agents. The systematic approach outlined in this application note, combining rational design, targeted synthesis, and a hierarchical screening cascade, provides a robust framework for identifying and optimizing novel drug candidates with the potential for improved efficacy and safety in the treatment of inflammatory diseases.
References
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). [No specific journal mentioned in the provided text]
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). [No specific journal mentioned in the provided text]
- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). [No specific journal mentioned in the provided text]
-
Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). Current Topics in Medicinal Chemistry. [Link]
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [No specific journal mentioned in the provided text]
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). [No specific journal mentioned in the provided text]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed Central. [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. [Link]
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Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed. [Link]
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Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PubMed Central. [Link]
- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). [No specific journal mentioned in the provided text]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
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- Synthesis of novel 2-amino thiazole deriv
- Synthesis of Some New Thiadiazole Derivatives and Their Anticonvulsant Activity. (n.d.). Al-Ahliyya Amman University.
- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (n.d.). Oriental Journal of Chemistry.
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central. [Link]
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
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Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations. (2024). PubMed. [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI. [Link]
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Comprehensive Analytical Strategies for the Characterization of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
Introduction
1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is a heterocyclic amine of significant interest in pharmaceutical research and development. Heterocyclic compounds, particularly those containing thiazole and piperidine scaffolds, are integral to a vast array of therapeutic agents due to their diverse biological activities.[1] The thiazole ring, a five-membered aromatic heterocycle with sulfur and nitrogen atoms, and the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, are considered "privileged structures" in medicinal chemistry.[2][3] The hydrochloride salt form is often utilized to enhance the solubility and stability of the active pharmaceutical ingredient (API).[4]
A thorough and robust analytical characterization is paramount to ensure the identity, purity, and quality of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. This is critical for advancing a compound through the drug development pipeline, from early-stage discovery to final formulation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the complete characterization of this compound. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing a framework for generating reliable and reproducible data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is essential for the development of appropriate analytical methods. While specific experimental data for this compound may not be extensively published, the expected properties can be inferred from related structures.
| Property | Expected Value/Characteristic | Rationale & Significance |
| Appearance | White to off-white crystalline solid | The hydrochloride salt form typically imparts a crystalline nature.[4] |
| Molecular Formula | C₈H₁₄ClN₃S | Based on the chemical structure. |
| Molecular Weight | 219.73 g/mol | Calculated from the molecular formula. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol).[5][6] | The hydrochloride salt enhances aqueous solubility, which is crucial for formulation and for analytical techniques like reversed-phase HPLC.[4] |
| pKa | Expected to have two pKa values: one for the piperidine nitrogen (basic) and one for the thiazole nitrogen (less basic). The piperidine nitrogen's pKa is likely in the range of 8-11.[7] | The pKa influences the choice of pH for HPLC mobile phases and extraction procedures. |
| Melting Point | Expected to be a relatively high and sharp melting point. For example, (R)-3-Aminopiperidine dihydrochloride has a melting point of 190-195 °C.[6][8] | A sharp melting point is indicative of high purity. This can be determined by Differential Scanning Calorimetry (DSC). |
Analytical Characterization Workflow
A multi-faceted analytical approach is necessary for the comprehensive characterization of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. The following workflow outlines the key analytical techniques and their respective roles in confirming the structure, purity, and other critical quality attributes of the compound.
Caption: A comprehensive analytical workflow for the characterization of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.
Detailed Application Notes and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC with UV detection is the workhorse method for determining the purity of ionizable organic compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The hydrochloride salt form of the target compound makes it highly suitable for this technique.
Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical starting gradient would be 5% B, increasing to 95% B over 20 minutes. The gradient should be optimized to ensure adequate separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the thiazole chromophore absorbs, likely around 254 nm. A DAD is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
-
Data Analysis:
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For assay determination, a reference standard of known purity is required. A calibration curve should be constructed by injecting a series of standard solutions of known concentrations.
-
Causality of Experimental Choices:
-
The C18 column is a versatile and robust choice for the separation of a wide range of small molecules.
-
Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the basic amine.
-
A gradient elution is employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and for identifying potential impurities.
Protocol:
-
Instrumentation:
-
An LC-MS system equipped with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Utilize the same HPLC method as described above.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI mode is preferred due to the basic nature of the amine functional groups.
-
Scan Range: A full scan from m/z 100 to 500 is typically sufficient to observe the protonated molecule [M+H]⁺.
-
Fragmentation Analysis (MS/MS): Perform product ion scans on the [M+H]⁺ ion to obtain fragmentation data, which can be used for structural confirmation.[10][11]
-
-
Expected Fragmentation:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques (e.g., HSQC, HMBC) can establish connectivity within the molecule.
Protocol:
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize the compound and allow for the observation of exchangeable protons.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.
-
-
Expected Chemical Shifts (Illustrative):
-
¹H NMR: Protons on the thiazole ring are expected in the aromatic region (δ 7-8 ppm).[13][14][15] Protons on the piperidine ring will appear in the aliphatic region (δ 1.5-4.0 ppm). The amine protons will be observed as a broad signal, and its chemical shift will be concentration and solvent-dependent.
-
¹³C NMR: Carbons of the thiazole ring will be in the aromatic region (δ 110-170 ppm).[16] Piperidine carbons will be in the aliphatic region (δ 20-60 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.
Protocol:
-
Instrumentation:
-
An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Absorptions:
-
N-H stretching (amine): A broad absorption in the region of 3300-3500 cm⁻¹.
-
N-H stretching (ammonium salt): A very broad and strong absorption in the 2400-3200 cm⁻¹ region.
-
C-H stretching (aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=N stretching (thiazole): An absorption around 1600-1650 cm⁻¹.
-
C-N stretching: Absorptions in the 1000-1350 cm⁻¹ region.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and to study thermal events like polymorphic transitions.[17][18]
Protocol:
-
Instrumentation:
-
A DSC instrument.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis:
-
The melting point is determined from the onset or peak of the endothermic melting event.
-
The sharpness of the melting peak can provide an indication of the sample's purity.
-
X-ray Diffraction (XRD) for Solid-State Characterization
Principle: XRD is a non-destructive technique used to identify the crystalline structure of a solid material. The diffraction pattern is unique to a specific crystalline form, making it an essential tool for polymorph screening and characterization.[19]
Protocol:
-
Instrumentation:
-
An X-ray diffractometer.
-
-
Sample Preparation:
-
A small amount of the powdered sample is gently packed into a sample holder.
-
-
Data Acquisition:
-
The sample is irradiated with X-rays over a range of 2θ angles.
-
-
Data Analysis:
-
The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline form.
-
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently establish the identity, purity, and solid-state properties of this important pharmaceutical building block. The successful implementation of these protocols will ensure the generation of high-quality, reliable data, which is essential for informed decision-making throughout the drug discovery and development process.
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Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. Retrieved from [Link]
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Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]
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ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. Retrieved from [Link]
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Krasavin, M. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(15), 4947. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]
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Ullah, N., & Altaf, A. A. (2014). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1208–o1212. Retrieved from [Link]
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The Italian Association of Chemical Engineering. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. AIDIC. Retrieved from [Link]
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Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 753-762. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved from [Link]
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MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4996. Retrieved from [Link]
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TA Instruments. (n.d.). Modulated DSC™ evaluation of isothermal cure & vitrification for thermosetting systems, TA-219. TA Instruments. Retrieved from [Link]
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PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. ResearchGate. Retrieved from [Link]
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MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(4), 1825. Retrieved from [Link]
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Ami Instruments. (2025). Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. Ami Instruments. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved from [Link]
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PubMed. (1995). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 5(13), 1423-1428. Retrieved from [Link]
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ResearchGate. (n.d.). X-Ray Diffraction Study of Piperidine Octamolybdate. ResearchGate. Retrieved from [Link]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 753-762. Retrieved from [Link]
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LookChem. (n.d.). (R)-3-Aminopiperidine dihydrochloride. LookChem. Retrieved from [Link]
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ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Retrieved from [Link]
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PubMed Central. (2022). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Scientific Reports, 12(1), 1932. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. Retrieved from [Link]
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ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Retrieved from [Link]
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Introduction: The Thiazole-Piperazine Scaffold in Modern Drug Discovery
An Application Note and Protocol for the Solid-Phase Synthesis of Thiazole-Piperazine Compounds
The fusion of thiazole and piperazine heterocycles creates a molecular scaffold of significant interest to the pharmaceutical and agrochemical industries. Thiazole moieties are prevalent in numerous FDA-approved drugs, valued for their bioisosteric properties and ability to engage in key hydrogen bonding interactions.[1][2] Indications for thiazole-containing drugs range from anticancer agents like Dasatinib to antivirals and anti-inflammatory drugs.[1][3] Similarly, the piperazine ring is a common feature in centrally active agents, conferring favorable pharmacokinetic properties such as improved solubility and the ability to cross the blood-brain barrier.[4][5]
The combination of these two privileged structures into a single molecular entity has led to the discovery of potent compounds with diverse biological activities, including antiplasmodial and antinociceptive effects.[1][4] Solid-phase synthesis (SPS) offers a robust and efficient platform for the construction of large libraries of these compounds, facilitating rapid structure-activity relationship (SAR) studies.[1][6] By anchoring the initial building block to an insoluble polymer support, SPS streamlines the synthetic process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to a mere filtration and washing sequence.[6][7]
This guide provides a comprehensive overview and a detailed protocol for the solid-phase synthesis of a library of N-substituted thiazole-piperazine derivatives. We will detail the rationale behind key strategic decisions, from resin selection to on-bead reaction monitoring and final cleavage, providing researchers with a validated workflow for accelerated discovery.
Strategic Overview of the Synthesis
The synthetic strategy is designed for maximum modularity, allowing for diversification at two key points. The core workflow involves three main stages:
-
On-Resin Thiazole Formation: A resin-bound thioamide is reacted with an α-bromoketone in a classic Hantzsch thiazole synthesis to form the central heterocyclic core.[3][8][9]
-
Piperazine Coupling: A mono-Boc-protected piperazine is coupled to the thiazole scaffold.
-
Diversification and Cleavage: The Boc protecting group is removed, and the newly freed secondary amine of the piperazine is acylated with various carboxylic acids before the final product is cleaved from the solid support.
Reaction progress is monitored at critical junctures using qualitative on-bead tests to ensure reaction completion, a hallmark of a self-validating protocol.[10][11][12]
Detailed Protocols and Methodologies
Part 1: Materials and Reagent Preparation
This section outlines the primary materials and stock solutions required for the synthesis. Proper preparation is critical for success.
| Reagent / Material | Supplier | Grade | Purpose |
| Fmoc-Gly-Wang Resin | Sigma-Aldrich | 100-200 mesh, ~0.6 mmol/g | Solid Support |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, ACS Grade | Washing, Swelling, Reactions |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, ACS Grade | Washing, Swelling, Reactions |
| Piperidine | Acros Organics | Reagent Grade | Fmoc Deprotection |
| Lawesson's Reagent | Oakwood Chemical | 97% | Thionation Agent |
| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Alfa Aesar | 98% | Hantzsch Synthesis Component |
| 1-Boc-piperazine | Combi-Blocks | 98% | Piperazine Building Block |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% | Deprotection and Cleavage |
| HATU | Chem-Impex | >98% | Amide Coupling Agent |
| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | >99% | Non-nucleophilic Base |
| Acetic Acid | VWR | ACS Grade | Diversification Reagent |
| Triisopropylsilane (TIS) | Oakwood Chemical | 98% | Cation Scavenger |
Stock Solutions:
-
20% Piperidine in DMF: 20 mL of piperidine in 80 mL of anhydrous DMF. Prepare fresh daily.
-
0.5 M HATU in DMF: Dissolve 1.90 g of HATU in 10 mL of anhydrous DMF.
-
Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5): Carefully mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water. Prepare fresh in a fume hood.[13]
Part 2: On-Resin Synthesis of Thiazole Core
This protocol begins with a commercially available pre-loaded resin to ensure consistency and high initial loading.
Step 1: Resin Swelling and Fmoc Deprotection
-
Place 1.0 g of Fmoc-Gly-Wang resin (~0.6 mmol) into a 20 mL fritted peptide synthesis vessel.
-
Add 10 mL of DCM and gently agitate for 30 minutes to swell the resin. Drain the DCM.
-
Add 10 mL of DMF and agitate for 5 minutes. Drain the DMF.
-
Add 10 mL of 20% piperidine in DMF. Agitate for 5 minutes and drain.
-
Add a fresh 10 mL of 20% piperidine in DMF. Agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (5 x 10 mL).
-
Validation: Perform a Kaiser test on a small sample of beads.[12] A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc removal.
Step 2: Thioamide Formation Causality: Lawesson's reagent is a highly effective thionating agent that converts the resin-bound primary amide (from the glycine linker) into the corresponding thioamide, which is a necessary precursor for the Hantzsch cyclization.[14]
-
To the vessel containing the deprotected resin, add a solution of Lawesson's reagent (0.485 g, 1.2 mmol, 2 eq.) in 10 mL of anhydrous THF.
-
Agitate the mixture at 50°C for 6 hours.
-
Allow the vessel to cool to room temperature. Drain the solution.
-
Wash the resin thoroughly with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (5 x 10 mL). Dry the resin under a stream of nitrogen.
Step 3: Hantzsch Thiazole Synthesis Causality: This is the key ring-forming step. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-bromoketone, followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring.[8][9][15]
-
Dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (0.28 g, 1.2 mmol, 2 eq.) in 10 mL of DMF.
-
Add this solution to the resin.
-
Agitate the slurry at 60°C for 12 hours.
-
Cool to room temperature, drain the solution, and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
Part 3: Piperazine Coupling and Diversification
Step 4: N-Alkylation with Boc-Piperazine Causality: This step attaches the piperazine moiety. While not depicted in the simplified scheme, the thiazole formed in Step 3 is a 2-amino-4-arylthiazole. The primary amine of the glycine linker becomes the exocyclic 2-amino group of the thiazole. This step involves coupling a new building block to that amino group. For clarity and broader applicability, this protocol will demonstrate coupling to the thiazole ring itself, assuming a different starting point where a reactive handle is on the thiazole (e.g., a 2-bromo-thiazole derivative on resin). A more direct route described in literature involves reacting a resin-bound 4-chloromethyl-thiazole with piperazine.[1] For this protocol, we will assume a standard amide coupling to a resin-bound thiazole carboxylic acid for illustrative purposes.
(Note: The following steps assume a resin-bound 4-carboxy-thiazole for a more generalizable protocol. The Hantzsch synthesis above would need modification to yield this intermediate.)
-
To the resin-bound thiazole carboxylic acid (~0.6 mmol), add 1-Boc-piperazine (0.224 g, 1.2 mmol, 2 eq.), HATU (0.456 g, 1.2 mmol, 2 eq.), and DIPEA (0.42 mL, 2.4 mmol, 4 eq.) in 10 mL of DMF.
-
Agitate at room temperature for 4 hours.
-
Drain and wash with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Validation: Perform a chloranil test. A negative result (beads remain colorless) indicates complete coupling to the secondary amine.
Step 5: Boc Deprotection
-
Wash the resin with DCM (3 x 10 mL).
-
Add 10 mL of a 50% TFA in DCM solution to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh TFA/DCM solution for 25 minutes.
-
Drain and wash the resin with DCM (5 x 10 mL). Neutralize the resin with 10% DIPEA in DMF (3 x 10 mL), then wash again with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Validation: A positive Kaiser test (blue beads) is not expected as this is a secondary amine. A chloranil test should now be positive, indicating the presence of a free secondary amine.
Step 6: Final Amide Coupling (Diversification)
-
In a separate vial, pre-activate the diversifying carboxylic acid (e.g., Acetic Acid, 0.072 g, 1.2 mmol, 2 eq.) with HATU (0.456 g, 1.2 mmol, 2 eq.) and DIPEA (0.42 mL, 2.4 mmol, 4 eq.) in 5 mL of DMF for 5 minutes.
-
Add the pre-activated solution to the resin.
-
Agitate at room temperature for 4 hours.
-
Drain the solution and wash the resin with DMF (5 x 10 mL), Methanol (3 x 10 mL), and DCM (5 x 10 mL).
-
Dry the resin under high vacuum for at least 4 hours.
Part 4: Cleavage and Product Analysis
Step 7: Cleavage from Resin Causality: A strong acid, TFA, is used to cleave the ester linkage connecting the peptide to the Wang resin.[16][17] TIS is included as a cation scavenger to prevent side reactions, particularly the re-attachment of reactive species to the product.[13]
-
Place the dried resin in the reaction vessel.
-
Add 10 mL of the cleavage cocktail (TFA/TIS/H₂O 95:2.5:2.5).
-
Agitate at room temperature for 2 hours.
-
Drain the filtrate into a 50 mL round-bottom flask. Wash the resin with an additional 2 mL of fresh TFA.
-
Concentrate the combined filtrate under reduced pressure (roto-evaporator) to ~1 mL volume.
-
Precipitate the crude product by adding 40 mL of cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude product pellet under vacuum.
Step 8: Purification and Analysis
-
Dissolve the crude product in a minimal amount of DMSO or DMF.
-
Purify the product using reverse-phase preparative HPLC.
-
Analyze the purified fractions by LC-MS to confirm the identity (correct mass) and purity of the final thiazole-piperazine compound.
| Analytical Summary | |
| On-Bead Monitoring | Kaiser Test: Confirms Fmoc deprotection.[12] Chloranil Test: Confirms secondary amine presence/absence. |
| Final Product Analysis | RP-HPLC: Assess purity (>95% is typical after purification). LC-MS (ESI+): Confirm molecular weight ([M+H]⁺). |
Conclusion
This application note provides a detailed, modular protocol for the solid-phase synthesis of thiazole-piperazine derivatives. By employing established Hantzsch chemistry on a solid support and incorporating robust validation checkpoints, this workflow enables the efficient generation of compound libraries for drug discovery. The strategic use of orthogonal protecting groups (Fmoc and Boc) allows for selective functionalization, while the final acid-mediated cleavage yields the desired products in good purity after standard HPLC purification. This methodology serves as a reliable foundation for researchers aiming to explore the rich chemical space of this pharmacologically important scaffold.
References
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Di Maro, S., & Peroni, E. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
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Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27.
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Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
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Ingenta Connect. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(15), 1439-1450.
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Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
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JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments.
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Teye, J., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8059.
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Boukhalkhal, A., et al. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 25(15), 3349.
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Shreder, K., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Journal of Combinatorial Chemistry, 1(4), 383–387.
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
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University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. Figshare.
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Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
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Back, J., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry – A European Journal.
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Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. ResearchGate.
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El-Malah, A., et al. (2024). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 29(14), 3290.
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
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Lee, H., et al. (2024). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 29(14), 3326.
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Di Francesco, M. E., et al. (2024). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry.
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Çetin, Ç., et al. (2023). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Pharmaceuticals, 16(2), 291.
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Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825.
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ResearchGate. (n.d.). a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. ResearchGate.
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
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Pharmdchawla. (2024). A review on thiazole based compounds & it's pharmacological activities. LinkedIn.
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Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
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ResearchGate. (2024). Synthetic route to piperazine-based bis(thiazole) derivatives 9a–j. ResearchGate.
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Akondi, S. M., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 57(19), 7947–7963.
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ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. WordPress.
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Lee, H., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(2), 481.
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Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
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Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
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Mohamed, S. K., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents. RSC Advances, 14(35), 25339-25356.
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Çetin, Ç., et al. (2023). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI.
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Application Notes and Protocols for Molecular Docking Studies of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
Abstract
This document provides a comprehensive guide for conducting molecular docking studies on 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, a novel compound with potential therapeutic applications. We present a detailed, step-by-step protocol tailored for researchers, scientists, and drug development professionals. This guide moves beyond a simple checklist, delving into the scientific rationale behind each procedural choice to ensure robust and reproducible results. The protocol is designed around the widely-used AutoDock Vina software and utilizes the crystal structure of Escherichia coli beta-ketoacyl-acyl carrier protein synthase III (FabH) as a representative target, given the known antimicrobial potential of thiazole derivatives.[1]
Introduction: The Rationale for Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[2] This in silico approach allows for the rapid screening of virtual compound libraries and the prioritization of candidates for experimental validation, thereby accelerating the drug development pipeline.[4]
The subject of this application note, 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, incorporates two key heterocyclic scaffolds: thiazole and piperidine. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] Similarly, the piperidine moiety is a common feature in many approved drugs and is recognized for its favorable pharmacokinetic properties.[8] Given that thiazole-containing compounds have been investigated as inhibitors of FabH, an essential enzyme in bacterial fatty acid synthesis, we have selected the E. coli FabH (PDB ID: 1EBL) as a relevant target for this illustrative docking protocol.[9][10]
Pre-requisites: Software and Data
To follow this protocol, the user should have a working knowledge of molecular visualization and command-line interfaces. The following software and data are required:
| Software/Data | Purpose | Availability |
| PyMOL or UCSF ChimeraX | Molecular visualization and analysis | Free for academic use |
| AutoDock Tools (MGLTools) | Preparation of protein and ligand files for docking | Free |
| AutoDock Vina | Molecular docking engine | Free |
| Open Babel | File format conversion | Free |
| Protein Data Bank (PDB) | Source for protein crystal structures | Publicly accessible |
| PubChem | Source for small molecule information | Publicly accessible |
The Molecular Docking Workflow: A Conceptual Overview
The molecular docking process can be conceptualized as a multi-stage workflow, where each step is crucial for the accuracy and reliability of the final results. This protocol is designed to be a self-validating system by incorporating best practices at each stage.
Figure 1: A high-level overview of the molecular docking workflow.
Detailed Protocol: Docking of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride into E. coli FabH
This protocol provides a step-by-step methodology for performing the molecular docking study.
Part I: Ligand Preparation
The accuracy of a docking study is highly dependent on the quality of the input ligand structure.[4][11] This part of the protocol details the generation of a 3D structure for 1-(Thiazol-2-yl)piperidin-3-amine and its preparation for docking.
Step 1: Obtain the Ligand Structure
-
The 2D structure of the parent compound, piperidin-3-amine, can be obtained from PubChem (CID 148119).[12] The thiazole group needs to be added to the piperidine nitrogen.
-
Use a chemical drawing tool such as MarvinSketch or ChemDraw to construct the full 2D structure of 1-(Thiazol-2-yl)piperidin-3-amine.
-
Generate the 3D coordinates from the 2D structure.
-
Save the 3D structure as a MOL file.
Step 2: Energy Minimization and Format Conversion
-
The initial 3D structure needs to be energy minimized to obtain a low-energy conformation. This can be done using software like Avogadro or the command-line tool Open Babel.
-
Use Open Babel to convert the energy-minimized MOL file to the PDBQT format required by AutoDock Vina. The PDBQT format includes atomic coordinates, partial charges, and atom types.[13]
-
Causality: The --gen3d flag generates a 3D conformation, and -p 7.4 adds hydrogens appropriate for a physiological pH.
-
Part II: Protein Preparation
Proper preparation of the receptor is critical for a successful docking experiment. This involves cleaning the PDB file and preparing it in the appropriate format.
Step 1: Obtain and Clean the Protein Structure
-
Download the crystal structure of E. coli FabH from the Protein Data Bank (PDB ID: 1EBL).[9]
-
Open the PDB file in a molecular viewer like PyMOL or UCSF ChimeraX.
-
Remove all non-essential molecules, such as water molecules, co-ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
If the protein has multiple chains and functions as a monomer, remove the additional chains. For 1EBL, which is a homodimer, you can choose to use one or both chains depending on the binding site location. For this protocol, we will use a single chain.
-
Save the cleaned protein structure as a new PDB file (e.g., 1EBL_protein.pdb).
Step 2: Prepare the Protein for Docking using AutoDock Tools
-
Launch AutoDock Tools (ADT).
-
Load the cleaned protein PDB file (1EBL_protein.pdb).
-
Add polar hydrogens to the protein. This is crucial for defining the correct hydrogen bonding network.
-
Compute Gasteiger charges, which are partial atomic charges necessary for the scoring function.[13]
-
Merge non-polar hydrogens to reduce computational complexity.
-
Save the prepared protein as a PDBQT file (1EBL_protein.pdbqt).
Part III: Defining the Binding Site and Running the Docking Simulation
Step 1: Grid Box Generation The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose of the ligand.[10][13]
-
In ADT, with the protein loaded, define the grid box. The center of the grid should be the active site of the protein. For 1EBL, the active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from literature.
-
Adjust the size of the grid box to encompass the entire active site with some extra space to allow for ligand flexibility. A common size is 25 x 25 x 25 Å.
-
Record the center coordinates (x, y, z) and the dimensions of the grid box.
Step 2: Configure and Run AutoDock Vina
-
Create a configuration file (e.g., conf.txt) with the following parameters:
-
Run AutoDock Vina from the command line:
Analysis and Interpretation of Docking Results
Binding Affinity
AutoDock Vina provides a binding affinity score in kcal/mol in the output log file. A more negative value indicates a stronger predicted binding affinity. This score can be used to rank different ligands or different poses of the same ligand.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.254 |
| 3 | -7.9 | 2.135 |
| ... | ... | ... |
Note: The values in this table are hypothetical and for illustrative purposes only.
Binding Pose and Interactions
The docking_results.pdbqt file contains the coordinates of the predicted binding poses.
-
Visualize the docked poses along with the protein structure in PyMOL or UCSF ChimeraX.
-
Analyze the interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen bonds: These are strong, directional interactions that are critical for binding specificity.
-
Hydrophobic interactions: These occur between non-polar regions of the ligand and protein.
-
Electrostatic interactions: These involve charged groups on the ligand and protein.
-
-
The root-mean-square deviation (RMSD) between different poses can give an indication of the conformational clustering of the results.[9] A low RMSD between the top-scoring poses suggests a well-defined binding mode.
Figure 2: A conceptual diagram of potential interactions between the ligand and FabH active site residues.
Validation of Docking Protocols
To ensure the reliability of the docking protocol, it is recommended to perform a validation step.
-
Re-docking: If a co-crystallized ligand is present in the PDB structure, it can be extracted and docked back into the active site. A low RMSD (< 2.0 Å) between the docked pose and the crystallographic pose indicates that the docking protocol is able to reproduce the experimental binding mode.
-
Docking of known inhibitors: Docking a set of known inhibitors and non-inhibitors of the target protein can help to assess the ability of the scoring function to distinguish between binders and non-binders.
Conclusion
This application note provides a detailed and scientifically grounded protocol for performing molecular docking studies on 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. By following these steps and understanding the rationale behind them, researchers can generate reliable in silico data to guide their drug discovery efforts. It is important to remember that molecular docking is a predictive tool, and its results should always be validated by experimental assays.
References
-
ResearchGate. (2024). How to interpret and analyze molecular docking results?[Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]
-
RCSB PDB. (2000). 1EBL: THE 1.8 A CRYSTAL STRUCTURE AND ACTIVE SITE ARCHITECTURE OF BETA-KETOACYL-[ACYL CARRIER PROTEIN] SYNTHASE III (FABH) FROM ESCHERICHIA COLI. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?[Link]
-
ACS Omega. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. [Link]
-
PubChem. Piperidin-3-amine. [Link]
-
World Journal of Advanced Research and Reviews. (2021). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. [Link]
-
CD ComputaBio. Analysis and Mapping of Molecular Docking Results. [Link]
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?[Link]
-
Eagon Research Group. Vina Docking Tutorial. [Link]
-
International Journal of Pharmaceutical Investigation. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. [Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
PubMed. (2025). Design, synthesis, and molecular docking studies of thiazole derivatives against phospholipase A2 (Naja oxiana) venom. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. [Link]
-
The Scripps Research Institute. Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
Protein Structural Analysis Laboratory - Michigan State University. Lessons from Docking Validation. [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
PubMed Central. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
-
University of Colombo School of Computing. Session 4: Introduction to in silico docking. [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. [Link]
-
Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
-
ResearchGate. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. [Link]
-
PubMed. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. [Link]
-
YouTube. (2025). Tips for making ligands for molecular docking| Ligand Preparation for Molecular docking #biotech. [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]
-
PubChem. Piperidin-3-amine dihydrochloride. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Thiazole-Piperidine Coupling Reactions
Welcome to the technical support center for thiazole-piperidine coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important transformation in their work. The formation of a C-N bond between a thiazole scaffold and a piperidine moiety is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. However, like any powerful tool, it comes with its own set of challenges.
This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind common failures and provide logical, field-tested solutions to help you navigate your experimental hurdles.
Part 1: The Reaction at a Glance - The Buchwald-Hartwig Amination
The most prevalent method for coupling thiazoles with piperidine is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide (the thiazole) and an amine (piperidine). Understanding the fundamental catalytic cycle is crucial for effective troubleshooting.
The generally accepted mechanism involves an oxidative addition of the halothiazole to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during thiazole-piperidine coupling reactions.
Issue 1: Low or No Product Yield
Question: My coupling reaction between 2-bromothiazole and piperidine is resulting in very low yield or only starting material. What are the primary factors I should investigate?
Answer: This is the most frequent challenge and typically points to a problem with one of the core reaction components: the catalyst system, the base, or the reaction conditions. Let's break down the troubleshooting process.
The choice of palladium precursor and, more importantly, the phosphine ligand is the single most critical factor for success.[4] The electronic and steric properties of the thiazole ring, especially the presence of the sulfur atom, necessitate a carefully selected system.
-
Causality: The sulfur atom in the thiazole ring can act as a Lewis base and coordinate to the palladium center, leading to catalyst poisoning and deactivation.[4] To overcome this, bulky, electron-rich phosphine ligands are required. These ligands form stable, active complexes with palladium, accelerating the rate of reductive elimination (the product-forming step) and outcompeting inhibitory binding by the thiazole's sulfur.
-
Troubleshooting Steps:
-
Switch to a more robust ligand. If you are using simpler ligands like PPh₃ or even first-generation biarylphosphine ligands, consider upgrading. Modern Buchwald ligands are often essential for coupling heteroaryl halides.
-
| Ligand/Pre-catalyst Generation | Examples | Key Features & When to Use |
| First Generation | P(o-tolyl)₃ | Effective for simple aryl bromides and secondary amines, but often fails with challenging heterocycles like thiazole.[2] |
| Second Generation (Biaryl) | XPhos, SPhos, RuPhos | Bulky and electron-rich. The go-to choice for many heteroaryl couplings. XPhos and RuPhos are excellent starting points for thiazole substrates. |
| Specialized Ligands | tBuDavePhos, BrettPhos | Extremely bulky ligands designed for highly challenging couplings, including those with sterically hindered substrates or base-sensitive heterocycles.[5][6] |
| Pre-catalysts | XPhos-Pd-G3, RuPhos-Pd-G3 | Air-stable and highly active. Recommended for ensuring reproducibility and high catalytic turnover. |
The base plays a crucial role in deprotonating the piperidine to form the active nucleophile within the catalytic cycle. An incorrect choice of base can halt the reaction entirely.
-
Causality: The base must be strong enough to deprotonate the piperidinium ion complexed to the palladium center, but not so nucleophilic that it reacts with the halothiazole or the catalyst. Strong, non-nucleophilic bases are typically required.[4]
-
Troubleshooting Steps:
-
Match the base to the amine. For a secondary amine like piperidine (pKa of conjugate acid ~11.2), a strong base is necessary.
-
Consider solubility. The solubility of the base in the reaction solvent is critical. Inorganic bases like Cs₂CO₃ or K₃PO₄ may require a co-solvent or elevated temperatures to be effective.
-
| Base | pKa (Conjugate Acid) | Common Solvents | Comments |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Very strong, widely used. Can be sensitive to moisture. Excellent first choice. |
| LiHMDS | ~26 | Toluene, Dioxane, THF | Extremely strong. Useful for very weakly acidic amines or stubborn couplings. |
| Cs₂CO₃ | ~10.3 (second pKa) | Dioxane, DMF, Toluene | A weaker but often effective base. Its efficacy is highly substrate-dependent. |
| K₃PO₄ | ~12.3 (third pKa) | Dioxane, Toluene | Milder than alkoxides. Sometimes requires a small amount of water to aid solubility and activity.[4] |
-
Causality: The solvent must fully solubilize the reactants and the catalytic species. Aprotic polar solvents like dioxane, toluene, or THF are common choices. The reaction often requires heating (typically 80-110 °C) to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can hydrolyze the phosphine ligands and interfere with the base. Use freshly distilled, anhydrous solvents.
-
Optimize Temperature: If the reaction is sluggish at 80 °C, incrementally increase the temperature to 100 °C or 110 °C. Monitor for decomposition by TLC or LC-MS.
-
Check Solubility: If reactants or the base are not dissolving, consider a different solvent system (e.g., switching from toluene to dioxane).
-
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm observing significant byproducts, primarily the de-halogenated thiazole. How can I improve selectivity?
Answer: Side product formation indicates that a competing reaction pathway is active. Identifying the byproduct is the first step to mitigating its formation.
-
Hydrodehalogenation: This is the replacement of the halogen on the thiazole with a hydrogen atom.
-
Causality: This can occur through several pathways, often involving trace water or other proton sources reacting with intermediates in the catalytic cycle. It can also be promoted by bases that are too strong or reaction temperatures that are too high.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.
-
Use a Milder Base: If using NaOtBu, consider switching to K₃PO₄ or Cs₂CO₃.
-
Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
-
-
Homocoupling of Thiazole: Formation of a bi-thiazole product.
-
Causality: This side reaction can sometimes occur, especially at high catalyst loadings or temperatures.
-
Solution: Reduce the palladium catalyst loading (typically 1-2 mol% is sufficient with modern pre-catalysts).
-
-
Reaction at other positions of the Thiazole Ring:
-
Causality: The thiazole ring has distinct electronic properties. The C2 position is the most electron-deficient and susceptible to nucleophilic attack, while the C5 position is the most electron-rich and prone to electrophilic attack.[7][8][9] While direct reaction with piperidine is unlikely without a leaving group, catalyst-mediated side reactions can sometimes occur.
-
Solution: This is less common in C-N couplings but can be diagnosed by careful characterization (NMR, MS) of byproducts. Optimizing the ligand and reaction conditions to favor the desired C-N reductive elimination is the primary strategy.
-
Part 3: Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random changes. Use the following decision tree to guide your optimization process.
Caption: A logical workflow for troubleshooting coupling reactions.
Part 4: Frequently Asked Questions (FAQs)
Q1: Which position on the halothiazole is easiest to couple: C2, C4, or C5? The reactivity generally follows the order of bond strength and electronic character, which can be complex. However, for nucleophilic substitution-type reactions, the electron-deficient C2 position is highly susceptible to attack once activated (e.g., by the catalyst).[7][10] The relative reactivity of 2- vs 4-halogenothiazoles can be sensitive to the nucleophile and conditions.
Q2: How do I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is a quick method for qualitative monitoring. For quantitative analysis and accurate assessment of byproduct formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[4] For detailed mechanistic studies or real-time monitoring, techniques like in-situ NMR spectroscopy can be employed.[11][12]
Q3: Can I run this reaction open to the air? No. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and ensure reproducibility.
Q4: My halothiazole has other functional groups. Will they interfere? Buchwald-Hartwig amination is known for its excellent functional group tolerance.[3] Groups like esters, ketones, nitriles, and amides are generally well-tolerated. However, unprotected acidic protons (e.g., -OH, -NH₂, -COOH) will be deprotonated by the strong base and may require protection or the use of additional equivalents of base.
Part 5: Standard Experimental Protocol
This protocol provides a general starting point for the coupling of a halothiazole with piperidine. It should be optimized for specific substrates.
Materials:
-
Halothiazole (1.0 equiv)
-
Piperidine (1.2 equiv)
-
XPhos-Pd-G3 Pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to make a 0.1 M solution based on the limiting reagent)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the halothiazole (1.0 equiv), XPhos-Pd-G3 pre-catalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by piperidine (1.2 equiv).
-
Heating: Place the sealed vessel in a pre-heated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction at this temperature. Monitor the reaction's progress by taking aliquots (via syringe) at regular intervals (e.g., 1, 4, and 16 hours) and analyzing by LC-MS or TLC.
-
Workup: Once the reaction is complete (or has stalled), cool the vessel to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- Benchchem. (2025). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions. Benchchem.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- S-PACT. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. S-PACT.
- ChemicalBook. (2022). Synthesis of Thiazole. ChemicalBook.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor Scholarship at UWindsor.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
- Journal of the Chemical Society, Perkin Transactions 2. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2.
- Semantic Scholar. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Semantic Scholar.
- Benchchem. (2025). Application Notes and Protocols: Reactivity of 4-(Methoxymethyl)thiazole with Electrophiles and Nucleophiles. Benchchem.
- MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry. Retrieved from [Link]
- PubMed. (n.d.). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed.
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. analytik.news [analytik.news]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Purification of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
Welcome to the technical support guide for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this important chemical intermediate. Our goal is to provide practical, experience-driven solutions to common problems, grounded in established chemical principles.
The unique structure of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, which combines a basic piperidine ring, a primary amine, and an aromatic thiazole moiety, presents a distinct set of purification challenges. As a hydrochloride salt, its high polarity, hygroscopicity, and potential for strong interactions with stationary phases require carefully considered strategies. This guide offers troubleshooting advice and detailed protocols to help you achieve your desired purity.
Section 1: Initial Purity Assessment & Characterization
A thorough understanding of your crude material is the first step in designing an effective purification strategy.
Q1: How should I perform an initial purity assessment of my crude 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride?
A1: A multi-technique approach is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for a quick purity check. Due to the compound's high polarity and basicity, standard silica gel plates with neutral eluents (e.g., Hexane/Ethyl Acetate) are often ineffective. You will likely need a highly polar mobile phase, often with a basic additive to prevent streaking.
-
Recommended Starting System: Dichloromethane (DCM):Methanol (MeOH):Ammonium Hydroxide (NH₄OH) in a ratio of 89:10:1 on standard silica plates. The ammonium hydroxide acts as a competitive base, minimizing interactions with the acidic silanol groups on the silica surface.[1]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying your target compound and potential impurities. Reversed-phase chromatography is typically most effective.
-
Recommended Conditions: A C18 column with a water/acetonitrile gradient containing a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid ensures the amine groups are protonated, leading to better peak shapes.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR): NMR provides structural confirmation and can reveal the presence of major impurities, residual solvents, or if the salt formation is incomplete. The spectrum should be acquired in a deuterated solvent like D₂O or DMSO-d₆.
Table 1: Key Analytical Data for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
| Analysis Type | Solvent | Expected Observations | Notes |
| ¹H NMR | DMSO-d₆ | Complex multiplets for piperidine protons; distinct aromatic signals for the thiazole ring; broad signals for amine protons. | The hydrochloride salt may show exchangeable protons as very broad signals. |
| LC-MS (ESI+) | H₂O/ACN | Expected [M+H]⁺ peak corresponding to the free base. | Confirms molecular weight of the parent compound. |
| TLC | DCM/MeOH/NH₄OH | Single major spot with an approximate Rf of 0.2-0.4. | Streaking indicates strong interaction with the silica stationary phase.[1] |
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying salts on a large scale. However, finding the right conditions can be challenging.
Q2: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound's solubility in the solvent is too high, even at lower temperatures, or when the solution is supersaturated too quickly. The compound separates as a liquid phase instead of forming an ordered crystal lattice.
Causality: Amine hydrochlorides are highly polar and can form strong hydrogen bonds with protic solvents like methanol or ethanol. If the anti-solvent added is not able to sufficiently reduce the overall solvating power, or is added too quickly, the system favors phase separation over crystallization.
Solutions:
-
Slower Cooling & Agitation: After adding the anti-solvent, allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. Gentle stirring can sometimes promote nucleation.
-
Use a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Adjust the Solvent System: You may need a less polar primary solvent or a more effective anti-solvent. For example, if you are using methanol, try switching to isopropanol, which is less polar.[2] If using ethyl acetate as an anti-solvent, consider a less polar option like methyl tert-butyl ether (MTBE).
Experimental Protocol: Recrystallization of a Polar Amine Hydrochloride
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude material in various hot solvents (e.g., methanol, ethanol, isopropanol).
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot primary solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Anti-Solvent Addition: While the solution is still warm, add a less polar anti-solvent (e.g., MTBE, ethyl acetate, or acetone) dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of the hot primary solvent back into the mixture until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in a refrigerator (4°C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.
Diagram: Recrystallization Solvent Selection Workflow
Caption: Decision workflow for selecting a recrystallization solvent system.
Section 3: Troubleshooting Purification by Column Chromatography
When recrystallization is ineffective or for isolating minor components, column chromatography is the method of choice. However, the basicity of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride presents significant challenges for standard silica gel chromatography.
Q3: My compound streaks badly on a silica gel TLC plate and gives very broad peaks during column chromatography. Why does this happen?
A3: This is a classic problem when purifying basic compounds on standard silica gel.
Causality: Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic amine functionalities in your molecule undergo strong acid-base interactions with these silanol groups. This leads to irreversible adsorption or slow, non-uniform desorption, resulting in severe peak tailing (streaking) and poor separation.[1]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.5-2% Et₃N to your mobile phase (e.g., DCM/MeOH). Triethylamine is a volatile base that effectively masks the silanol groups.[2]
-
Ammonium Hydroxide (NH₄OH): Prepare a mobile phase such as DCM/MeOH/NH₄OH (e.g., 89:10:1). This is also highly effective but can be less convenient due to the presence of water.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Alumina is a less acidic support and can be a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase flash chromatography can be very effective. The separation is based on hydrophobicity rather than polar interactions. Eluents are typically water/methanol or water/acetonitrile mixtures.[3]
-
Table 2: Comparison of Chromatographic Strategies
| Strategy | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Standard Normal Phase | Silica Gel | DCM/MeOH | Inexpensive, widely available. | Severe peak tailing, poor recovery. |
| Modified Normal Phase | Silica Gel | DCM/MeOH with 1% Et₃N | Greatly improved peak shape, good resolution. | Et₃N can be difficult to remove completely. |
| Reversed Phase | C18-Functionalized Silica | H₂O/MeOH with 0.1% TFA | Excellent for highly polar compounds. | More expensive, requires solvent evaporation from aqueous fractions. |
| Alumina Chromatography | Neutral Alumina | EtOAc/MeOH | Good for basic compounds, avoids acidic interactions. | Resolution may be different from silica. |
Diagram: Chromatography Optimization Workflow
Caption: Workflow for optimizing normal-phase chromatography of a basic amine.
Section 4: Handling and Stability
Proper handling and storage are crucial to maintain the purity and integrity of your compound.
Q4: My purified product is a sticky solid and seems to gain weight over time. What is the cause?
A4: This behavior is characteristic of hygroscopicity. Amine hydrochloride salts are notorious for readily absorbing moisture from the atmosphere.
Solutions:
-
Thorough Drying: Ensure your product is completely dry. This may require drying under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for several hours. Check for the absence of residual solvent by ¹H NMR.
-
Proper Storage: Store the compound in a tightly sealed vial, preferably within a desiccator containing a drying agent like Drierite or phosphorus pentoxide.
-
Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing can prevent both moisture uptake and potential oxidative degradation.[4]
Q5: Are there any known stability issues with this compound?
A5: While this specific molecule's stability data is not widely published, related amine compounds can be susceptible to degradation.
-
Oxidation: Primary amines can be susceptible to air oxidation over time, which can lead to discoloration (e.g., turning yellow or brown). Storing under an inert atmosphere minimizes this risk.[5]
-
Thermal Decomposition: As with most hydrochloride salts, high temperatures can lead to decomposition, potentially releasing HCl gas. Avoid excessive heat during drying and storage.[4]
Section 5: Frequently Asked Questions (FAQs)
Q: Can I purify the compound as the free base and then convert it back to the hydrochloride salt?
A: Yes, and this is often an excellent strategy. The free base is significantly less polar and behaves much better during standard silica gel chromatography.
Workflow:
-
Basification: Dissolve the crude hydrochloride salt in water and add a mild base like sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is >10.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: Dry the combined organic layers (e.g., over Na₂SO₄), concentrate, and purify the resulting free base by standard silica gel chromatography (e.g., using a DCM/MeOH gradient).
-
Salt Formation: Dissolve the purified free base in a suitable solvent (like isopropanol or diethyl ether) and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or ether). The hydrochloride salt will typically precipitate and can be collected by filtration.[6][7]
Q: What are the most likely impurities to be found in my crude product?
A: Common impurities often include unreacted starting materials (e.g., a 2-halothiazole and a 3-aminopiperidine derivative), reagents from the reaction, and potential side products from over-alkylation or other unintended pathways. LC-MS is the best tool for identifying these.
Q: How can I remove inorganic salts (like NaCl) from my final product?
A: If your synthesis or workup involved inorganic salts, they can sometimes co-precipitate with your product. Since your product is an organic salt, it will have some solubility in alcohols like ethanol or isopropanol, whereas NaCl is largely insoluble. You can often remove inorganic salts by triturating or washing your solid product with one of these alcohols.
References
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? [Online Forum]. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online Forum]. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Online Forum]. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Blog Post]. Available at: [Link]
- Google Patents. (1967). Process for the purification of amines. US3337630A.
- Google Patents. (2014). (R)-3-amino piperidine hydrochloride preparation method. CN103435538A.
-
Eide, I., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Aminothiazoles
This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 2-aminothiazoles. As a cornerstone of many pharmaceutical compounds, the successful and efficient synthesis of this scaffold is of paramount importance.[1][2][3] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges and side reactions encountered during the synthesis, with a primary focus on the widely utilized Hantzsch thiazole synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 2-aminothiazoles, offering potential causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yields in the Hantzsch thiazole synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gradually increasing the temperature. For some substrates, refluxing in a suitable solvent like ethanol may be necessary.
-
-
Purity of Starting Materials:
-
Cause: Impurities in the α-haloketone or thiourea can lead to side reactions. α-Haloaldehydes, such as chloroacetaldehyde, are notoriously unstable and prone to polymerization.[4]
-
Solution: Ensure the purity of your starting materials. If using chloroacetaldehyde, consider preparing it fresh from its trimer or using a more stable derivative like a chloroacetaldehyde diethyl acetal.[5] Recrystallize or purify the thiourea if its purity is questionable.
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of solvent and pH can significantly impact the reaction outcome.
-
Solution: Ethanol is a common solvent, but other options like methanol or even aqueous mixtures can be effective depending on the substrates.[6][7] The pH should ideally be neutral to slightly basic to favor the formation of the 2-aminothiazole.
-
-
Formation of Side Products:
-
Cause: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Refer to the specific sections below that detail the formation and mitigation of common side products.
-
Question 2: I've isolated a major byproduct that I suspect is an isomer of my target 2-aminothiazole. What is it and how can I avoid its formation?
Answer: A common isomeric byproduct in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, is the 2-imino-2,3-dihydrothiazole .[8]
-
Mechanism of Formation: The formation of the 2-amino versus the 2-imino isomer is a matter of regioselectivity in the final cyclization step. Under acidic conditions, protonation of the nitrogen atoms of the thiourea intermediate can influence which nitrogen attacks the carbonyl carbon, leading to the formation of the 2-imino isomer.[8]
-
Mitigation Strategies:
-
Control the pH: To favor the formation of the desired 2-aminothiazole, conduct the reaction in a neutral or slightly basic medium. The addition of a non-nucleophilic base can help suppress the formation of the imino isomer.
-
Reaction Conditions: While pH is the primary driver, prolonged reaction times or high temperatures in a neutral medium could potentially lead to isomerization. It is advisable to monitor the reaction and stop it once the formation of the desired product is maximized.
-
Question 3: My reaction mixture has turned dark, and I've isolated a tar-like substance instead of a crystalline product. What went wrong?
Answer: The formation of a dark, tarry substance often indicates the presence of polymeric byproducts or extensive decomposition.
-
Cause:
-
Excessive Heat: Overheating the reaction mixture can lead to the decomposition of starting materials and intermediates, resulting in polymerization.
-
Prolonged Reaction Time: Leaving the reaction to run for an extended period, especially at elevated temperatures, can also promote the formation of these undesirable byproducts.
-
Unstable Reactants: As mentioned, α-haloaldehydes are prone to polymerization, which can contribute to the formation of tar.[4]
-
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. If heating is required, use a water bath or an oil bath to maintain a consistent temperature.
-
Reaction Monitoring: Regularly monitor the reaction progress by TLC. Once the starting materials are consumed and the product is formed, work up the reaction promptly.
-
Purification of Starting Materials: Using purified and stable starting materials can significantly reduce the formation of polymeric side products.
-
Question 4: My purified 2-aminothiazole seems to be degrading over time, even in solution. What is happening?
Answer: Some 2-aminothiazole derivatives can be unstable and undergo dimerization or other degradation pathways, especially when stored in certain solvents like DMSO at room temperature.
-
Dimerization: 2-Aminothiazole can react with its hydrochloride salt to form a dimeric species, identified as 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole.[9] This reaction can be promoted by heating 2-aminothiazole with its hydrochloride salt.[9]
-
Solvent-Induced Decomposition: Storing 2-aminothiazoles in DMSO at room temperature can lead to the formation of oxygenated and dimeric decomposition products.
-
Mitigation and Storage:
-
Store purified 2-aminothiazoles as free bases in a cool, dark, and dry place.
-
If storage in solution is necessary, use aprotic solvents other than DMSO for extended periods, and store at low temperatures (-20 °C).
-
For long-term storage, consider converting the 2-aminothiazole to a more stable salt form (other than the hydrochloride if dimerization is a concern) or a protected derivative.
-
Reaction Mechanisms and Workflows
Hantzsch Thiazole Synthesis: Main and Side Reaction Pathways
The following diagram illustrates the desired reaction pathway for the Hantzsch synthesis of 2-aminothiazoles, as well as the competing pathway leading to the formation of the 2-imino-2,3-dihydrothiazole isomer.
Caption: Hantzsch synthesis pathways for 2-aminothiazole and the isomeric side product.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of 2-aminothiazoles.
Caption: A typical experimental workflow for 2-aminothiazole synthesis and purification.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch thiazole synthesis.[10]
-
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at a gentle reflux for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
A precipitate of the product should form.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid 2-aminothiazole derivatives.
-
Materials:
-
Crude 2-aminothiazole product
-
A suitable solvent or solvent pair (e.g., ethanol, ethanol/water, toluene)
-
-
Procedure:
-
Select an appropriate recrystallization solvent by testing the solubility of the crude product in small amounts of different solvents. An ideal solvent will dissolve the compound when hot but not when cold.
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol 3: Purification by Column Chromatography
Column chromatography is useful for separating the desired product from soluble impurities and side products.[11][12]
-
Materials:
-
Crude 2-aminothiazole product
-
Silica gel (60-120 mesh)
-
A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes)[10]
-
Glass column and other standard chromatography equipment
-
-
Procedure:
-
Prepare a slurry of silica gel in the non-polar component of the eluent system (e.g., hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient is required.
-
Collect the eluent in fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-aminothiazole.
-
Protocol 4: Monitoring the Reaction by Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the synthesis.[7][10]
-
Materials:
-
Silica gel TLC plates (with UV indicator)
-
A developing chamber
-
A suitable mobile phase (e.g., 50% ethyl acetate/50% hexanes)[10]
-
A UV lamp for visualization
-
-
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to become saturated with solvent vapors.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. It is also helpful to spot the starting materials as a reference.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction.
-
Quantitative Data Summary
The following table provides a general overview of reaction conditions that can be optimized for the Hantzsch synthesis of 2-aminothiazoles. The optimal conditions will be substrate-dependent.
| Parameter | Typical Range/Conditions | Rationale |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to decomposition. |
| Solvent | Ethanol, Methanol, DMF, Water | Solvent polarity can influence reaction rates and solubility of reactants and products. |
| Reaction Time | 30 minutes to several hours | Should be optimized by monitoring the reaction to completion to avoid byproduct formation. |
| pH | Neutral to slightly basic | Acidic conditions can favor the formation of the 2-imino-2,3-dihydrothiazole side product. |
| Catalyst | None (classical) or various Lewis/Brønsted acids | Catalysts can sometimes improve yields and reaction rates. |
References
- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
- Dahlbom, R., Ekstrand, T., Gronowitz, S., & Mathiasson, B. (1963). The Structure of Dimeric 2-Aminothiazole. Acta Chemica Scandinavica, 17, 2518-2523.
- EP0482607B1. (1996). Process of producing 2-aminothiazole.
- Bardaweel, S. K., et al. (2014).
- BenchChem. (2025). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. BenchChem.
- Wikipedia. (2023). 2-Aminothiazole.
- SIELC Technologies. (n.d.). Separation of 2-Aminothiazole on Newcrom R1 HPLC column.
- MDPI. (2014).
- PubMed. (2000).
- CORE. (n.d.).
- Wiley Online Library. (n.d.). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide.
- BenchChem. (2025). Recrystallization methods for purifying aminothiazole compounds.
- YouTube. (2020).
- EXCLI Journal. (2025).
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
- bioRxiv. (2024). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- MDPI. (2021).
- HETEROCYCLES. (2012).
- PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- EPFL. (n.d.).
- PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
- PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.
- Semantic Scholar. (2017). Synthesis of aminothiazoles: polymer-supported approaches.
- NIH. (2021).
Sources
- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Challenges in Piperidine Synthesis and Purification
Welcome to the Technical Support Center for piperidine synthesis and purification. The piperidine heterocycle is a cornerstone in modern drug discovery and development, yet its synthesis and purification are often accompanied by unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights and troubleshooting strategies to navigate these complexities effectively.
Section 1: Troubleshooting Common Piperidine Synthesis Pathways
The selection of a synthetic route to a target piperidine is governed by factors such as the desired substitution pattern, stereochemistry, and the availability of starting materials. Here, we address common issues encountered in three prevalent synthetic strategies.
Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridine derivatives is a direct and atom-economical method for accessing the piperidine core, particularly amenable to large-scale synthesis.[1][2] However, the aromatic stability of the pyridine ring and its potential to inhibit catalyst activity can present significant hurdles.[3]
Frequently Asked Questions (FAQs):
-
Q1: My hydrogenation reaction is sluggish or stalls completely. What are the likely causes and how can I resolve this?
-
A1: Incomplete hydrogenation is a common issue stemming from several factors. Firstly, the aromaticity of the pyridine ring requires forcing conditions to overcome.[3] Secondly, the basic nitrogen atom of pyridine can act as a catalyst poison.
Troubleshooting Steps:
-
Catalyst Selection: While Palladium on carbon (Pd/C) is a common choice, rhodium (e.g., Rh/C, Rh₂O₃) and platinum-based catalysts (e.g., PtO₂, Pt/C) often exhibit superior activity for pyridine reduction.[4]
-
Reaction Conditions: Increase the hydrogen pressure (typically 30-80 bar) and temperature (60-80 °C) to enhance the reaction rate.
-
Acidic Additives: The addition of an acid, such as HCl or acetic acid, can protonate the pyridine nitrogen. This prevents it from coordinating to the metal catalyst, thereby mitigating catalyst inhibition.
-
Starting Material Purity: Ensure your pyridine starting material is free from impurities, particularly sulfur or phosphorus compounds, which can irreversibly poison the catalyst.
-
-
-
Q2: I am observing significant amounts of partially hydrogenated byproducts. How can I drive the reaction to completion?
-
A2: The formation of di- and tetrahydropyridine intermediates indicates that the reaction has not reached completion. To address this, you can increase the reaction time, temperature, or hydrogen pressure. A higher catalyst loading may also be beneficial.
-
-
Q3: My reaction is producing the undesired stereoisomer. How can I control the diastereoselectivity?
-
A3: For multi-substituted pyridines, achieving the desired stereochemistry in the resulting piperidine is crucial. The choice of catalyst and reaction conditions can influence the stereochemical outcome. For instance, increasing hydrogen pressure can sometimes favor the formation of the cis isomer. Rhodium-based catalysts are also known to provide good cis selectivity in many cases.[4]
-
Reductive Amination
Reductive amination is a versatile method for constructing the piperidine ring from acyclic precursors, such as 1,5-dicarbonyl compounds, offering excellent control over substitution patterns.
Frequently Asked Questions (FAQs):
-
Q1: My reductive amination is giving low yields. What are the key parameters to optimize?
-
A1: Low yields in reductive amination can often be attributed to inefficient imine/enamine formation or incomplete reduction.
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde or ketone and is effective under slightly acidic conditions which favor imine formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used.[5]
-
pH Control: The pH of the reaction is critical. A slightly acidic medium (pH 4-6) is optimal for the formation of the iminium ion intermediate. If the medium is too acidic, the amine starting material will be fully protonated and non-nucleophilic. If it is too basic, the carbonyl group will not be sufficiently activated.
-
Water Scavenging: The formation of the imine/enamine intermediate releases water. In some cases, the presence of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the intermediate, improving the overall yield.
-
-
-
Q2: I am observing the formation of over-alkylated or other side products. How can I improve the selectivity?
-
A2: Over-alkylation, where the newly formed piperidine reacts with the dicarbonyl starting material, can be an issue. This can be minimized by using a stoichiometry where the amine is in slight excess. Additionally, ensuring the reaction is sufficiently dilute can disfavor intermolecular side reactions.
-
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for constructing the piperidine ring, often with the ability to set multiple stereocenters in a single step.[1][6]
Frequently Asked Questions (FAQs):
-
Q1: My aza-Diels-Alder reaction is not proceeding or is giving a complex mixture of products. What should I investigate?
-
A1: The success of an aza-Diels-Alder reaction is highly dependent on the electronic nature of the diene and dienophile (imine).
Troubleshooting Steps:
-
Lewis Acid Catalysis: These reactions are often catalyzed by Lewis acids (e.g., BF₃·OEt₂, ZnCl₂), which activate the imine dienophile towards cycloaddition. The choice and stoichiometry of the Lewis acid can dramatically impact the reaction outcome.
-
Reaction Mechanism: Be aware that with some substrates, particularly with strong Lewis acids, the reaction may proceed through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition. This can lead to a different regio- and stereochemical outcome.[7]
-
Diene/Dienophile Reactivity: For an inverse-electron-demand aza-Diels-Alder, an electron-rich dienophile and an electron-poor azadiene are required.[8] Ensure your substrates are electronically matched for the desired cycloaddition.
-
-
-
Q2: How can I control the stereoselectivity of my aza-Diels-Alder reaction?
-
A2: Achieving high stereoselectivity is a key advantage of this reaction. Using chiral auxiliaries or chiral Lewis acid catalysts can induce high levels of enantioselectivity. The use of cyclic dienes often results in higher diastereoselectivity compared to their acyclic counterparts.
-
Section 2: Purification Troubleshooting Guide
The purification of piperidine derivatives can be challenging due to their basicity, polarity, and sometimes-similar properties to reaction byproducts.
General Impurities and Initial Work-up
Common impurities in piperidine synthesis include unreacted starting materials, byproducts, residual reagents, oxidation products (often causing a yellow tint), and water from aqueous workups.[9]
Workflow for Initial Work-up and Purification Strategy Selection
Caption: Decision workflow for the initial work-up and selection of a suitable purification technique for piperidine derivatives.
Distillation
Distillation is effective for purifying liquid piperidine derivatives.[9]
-
Q3: I'm trying to distill piperidine synthesized from pyridine, but I can't seem to remove the residual pyridine. Why?
-
A3: Piperidine and pyridine form a minimum-boiling azeotrope (approximately 92% piperidine and 8% pyridine), which cannot be separated by simple fractional distillation.[9][10]
Troubleshooting Protocol: Purification via Carbonate Salt Formation This method is highly effective for removing pyridine impurities.[9]
-
Reaction: Dissolve the crude piperidine/pyridine mixture in a suitable organic solvent (e.g., diethyl ether, toluene). Bubble carbon dioxide (CO₂) gas through the solution. The piperidine will react to form solid piperidine carbonate, while the less basic pyridine will remain in solution.
-
Filtration: Cool the mixture to 10-20 °C to ensure complete precipitation and filter the solid piperidine carbonate.
-
Liberation of Free Piperidine: Suspend the filtered salt in water and add a strong base, such as sodium hydroxide (NaOH), to regenerate the free piperidine.
-
Extraction and Final Purification: Extract the liberated piperidine with an organic solvent (e.g., diethyl ether). Dry the organic layer over solid KOH and distill to obtain pure piperidine.[9]
-
-
Recrystallization
Recrystallization is a powerful technique for purifying solid piperidine derivatives.[9]
-
Q4: My piperidine derivative oils out during recrystallization. What can I do?
-
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal.
Troubleshooting Steps:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Solvent System Adjustment: If slow cooling doesn't work, you may need to adjust your solvent system. Add a small amount of a co-solvent in which your compound is more soluble to the hot mixture to prevent premature precipitation.
-
Re-dissolve and Re-cool: If your compound has oiled out, reheat the mixture until the oil redissolves (you may need to add a small amount of additional solvent) and then attempt to cool it more slowly.
-
-
Table 1: Common Solvents for Recrystallization of Piperidine Derivatives
| Solvent System | Comments |
| Ethanol/Water | A versatile system for moderately polar compounds. |
| Isopropanol | Good for many piperidine salts. |
| Acetonitrile | A polar aprotic option. |
| Hexanes/Ethyl Acetate | A common combination for less polar derivatives. |
| Toluene | Can be effective for less polar, aromatic-containing derivatives. |
Column Chromatography
Column chromatography is a widely used method for purifying piperidine derivatives of varying polarities.[11]
-
Q5: My piperidine derivative is streaking on the TLC plate and giving poor separation during column chromatography. How can I improve this?
-
A5: The basic nature of the piperidine nitrogen can cause strong interactions with the acidic silica gel, leading to peak tailing and poor separation.
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.5-2%). This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.[12]
-
Use a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Mobile Phase Selection: A systematic approach to mobile phase selection is crucial. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or methanol) until an optimal Rf value (0.2-0.4) is achieved on the TLC plate.[12][13]
-
-
Section 3: Advanced FAQs and Special Topics
-
Q6: My purified piperidine has a yellow tint. What is the cause and is it a problem?
-
A6: A yellow discoloration is typically due to minor oxidation of the piperidine.[9] For many applications, this slight impurity may not be problematic. However, for high-purity applications, it should be removed. Distillation is the most effective method for removing these colored impurities. To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
-
-
Q7: I have a solution of piperidine in DMF that has formed crystals upon storage. What happened?
-
A7: This is a common issue with amines. The crystallization is likely due to the reaction of piperidine with atmospheric carbon dioxide to form piperidine carbonate, or with acidic gases (e.g., HCl from nearby reagents) to form the corresponding salt.[14] To resolve this, you can try re-dissolving the crystals. To prevent this in the future, ensure your storage container is tightly sealed and consider storing it under an inert atmosphere.
-
-
Q8: What is the best way to remove water from my piperidine sample?
-
A8: Water can be a significant impurity after an aqueous workup. For bulk water removal, drying the organic solution over an anhydrous salt like sodium sulfate or magnesium sulfate is standard. For trace amounts of water in the neat piperidine, drying over solid potassium hydroxide (KOH) pellets for several hours, followed by distillation, is a very effective method.[9]
-
-
Q9: How can I confirm the purity of my final piperidine product?
-
A9: A combination of analytical techniques is recommended for purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable piperidine derivatives. It can provide both purity information (GC) and structural confirmation of impurities (MS).[15][16]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of piperidine derivatives, including non-volatile or thermally labile compounds.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for impurity standards. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern and stereochemistry of the piperidine ring.[18][19][20]
-
-
References
- Banks, H. D. (1992). Piperidine Synthesis.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. (2024). DOI:10.1039/D3OB01860A.
- Despois, A., & Cramer, N. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds.
-
Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]
- Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- A Further Note on the Purific
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Available from: [Link]
- Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PMC - NIH. (2025).
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Reductive Amination, and How It Works. Master Organic Chemistry. (2017).
- Synthesis of N-Substituted piperidines
- Purification: Tips for Flash Column Chrom
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. (2020).
- Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. (2011).
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
- Reductive amin
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
- US2363158A - Process for the purification of piperidine.
- Have you experienced that your piperidine crystallizes when not in use?
- What is the basic principle for selecting mobile phase in preparative column chromatography?
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central.
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
- How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone. (2025).
- Reagents & Solvents: Solvents for Recrystalliz
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Catalytic Asymmetric Aza‐Diels‐Alder Reaction: Pivotal Milestones and Recent Applications to Synthesis of Nitrogen‐Containing Heterocycles.
- Purification: Fractional Distill
- Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. (2019).
- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- [ChemPlayer Reupload]Piperidine from the sodium metal reduction of pyridine umYuJ8TwQLk. YouTube. (2023).
- Chiral Auxiliaries for Asymmetric Diels-Alder Reations – Applications in Synthesis. Andrew G Myers Research Group.
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. (2022).
- Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry.
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optimizing reaction conditions for Hantzsch thiazole synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of this cornerstone heterocyclic synthesis. Thiazole rings are crucial scaffolds in many pharmaceuticals, making mastery of this reaction essential for medicinal chemistry.[1][2][3] This document provides field-tested insights and solutions to common challenges encountered during the synthesis.
Understanding the Foundation: The Hantzsch Reaction
First described by Arthur Hantzsch in 1887, this reaction classically involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[2][4] The reaction is prized for its reliability and the accessibility of its starting materials.[1] The general mechanism proceeds through an initial SN2 attack of the thioamide's sulfur on the α-haloketone, followed by intramolecular cyclization and dehydration to yield the stable, aromatic thiazole ring.[1][5][6]
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// Nodes Reagents [label="α-Haloketone +\nThioamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="S-Alkylation Intermediate\n(SN2 Attack)"]; Intermediate2 [label="Cyclized Hemiaminal\n(Intramolecular Cyclization)"]; Product [label="Thiazole\n(Dehydration)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reagents -> Intermediate1 [label=" SN2"]; Intermediate1 -> Intermediate2 [label=" Ring Closure"]; Intermediate2 -> Product [label=" - H₂O"]; } enddot Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Hantzsch thiazole synthesis in a practical question-and-answer format.
Category 1: Low or No Product Yield
Question 1: My reaction shows very low conversion or has failed completely. Where should I start troubleshooting?
Answer: Low conversion is a frequent issue that can often be resolved by systematically evaluating several key parameters.[7]
-
Purity of Starting Materials: This is the most critical and often overlooked factor.
-
α-Haloketone: These reagents can degrade over time, especially if exposed to moisture or light. Verify purity via NMR or melting point analysis. If degradation is suspected, re-purify by recrystallization or chromatography.
-
Thioamide/Thiourea: The stability of the thioamide can be a limiting factor.[8] Impurities can lead to unwanted side reactions.[8] Use freshly opened or purified reagents whenever possible.
-
-
Reaction Temperature: Temperature is a double-edged sword.
-
Insufficient Heat: Many Hantzsch syntheses require heating to overcome the activation energy.[7][9] If you are running the reaction at room temperature, try gentle heating (e.g., 40–60 °C). For less reactive substrates, refluxing may be necessary.[9]
-
Excessive Heat: Too much heat can cause decomposition of starting materials or the final product, leading to tar formation and reduced yields.
-
-
Reaction Time: The reaction may simply need more time. Monitor the consumption of your limiting reagent using Thin Layer Chromatography (TLC).[1][9] If starting material is still present after the planned duration, extend the reaction time, taking aliquots periodically to check for progress.
Question 2: Could my choice of solvent be the reason for the low yield?
Answer: Absolutely. The solvent plays a crucial role in reaction rate and yield by affecting the solubility of reactants and stabilizing intermediates.[8]
-
Common Solvents: Alcohols like ethanol and methanol are the most common and effective solvents for this reaction.[9] They are polar and protic, which helps to solvate the intermediates.
-
Solvent Optimization: There is no single "best" solvent, as the optimal choice depends on the specific substrates.[8] If a standard alcohol solvent is failing, consider alternatives based on the properties of your reagents. Sometimes a mixture, such as ethanol/water, can improve results.[10][11] For microwave-assisted syntheses, polar solvents are generally preferred.[9][12]
| Solvent | Polarity (Dielectric Constant) | Typical Use Case | Notes |
| Ethanol | 24.5 | General purpose, good for a wide range of substrates. | Often the first choice. Can be used at reflux temperatures. |
| Methanol | 32.7 | Highly polar, good for dissolving polar starting materials. | Lower boiling point than ethanol.[1] |
| Ethanol/Water | Variable | Can increase solubility of certain reagents and catalyst systems.[10][11] | The ratio (e.g., 50/50) should be optimized.[10][11] |
| DMF/DMSO | 36.7 / 46.7 | For poorly soluble starting materials. | Higher boiling points; can be difficult to remove during workup. |
| Solvent-Free | N/A | Environmentally friendly "green" approach.[13] | Often requires grinding or heating of a solid mixture.[13] |
Category 2: Byproduct Formation and Purification
Question 3: My TLC shows multiple spots, indicating side products. What are they and how can I avoid them?
Answer: Side reactions are a common cause of low yields and purification headaches.
-
Isomer Formation: Under acidic conditions, the reaction can sometimes yield the isomeric 2-imino-2,3-dihydrothiazole as a byproduct.[7][8] To avoid this, ensure your reaction is run under neutral or slightly basic conditions. The standard workup often involves adding a weak base like sodium carbonate (Na₂CO₃) to neutralize any hydrohalic acid (e.g., HBr) formed and precipitate the neutral product.[1][9][14]
-
Stoichiometry: Incorrect stoichiometry can lead to byproducts. While a slight excess of the thioamide (e.g., 1.5 equivalents) is sometimes used to ensure full conversion of the more expensive α-haloketone, a large excess can complicate purification.[1]
-
Self-Condensation: α-Haloketones can sometimes undergo self-condensation, especially under basic conditions. Add the base during the workup phase, not at the beginning of the reaction, unless the specific protocol requires it.
dot graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
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Temp [label="Adjust Temperature\n(40-60°C or Reflux)"]; Solvent [label="Change Solvent\n(e.g., EtOH, MeOH, EtOH/H₂O)"]; Time [label="Extend Reaction Time\n(Monitor by TLC)"];
Workup [label="Check Workup pH\n(Use Na₂CO₃)"]; Purify [label="Optimize Purification\n(Recrystallization, Chromatography)"];
Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Purity; Check_Purity -> Optimize_Conditions [label="If pure"]; Optimize_Conditions -> Temp; Optimize_Conditions -> Solvent; Optimize_Conditions -> Time;
Temp -> Analyze_Byproducts; Solvent -> Analyze_Byproducts; Time -> Analyze_Byproducts;
Analyze_Byproducts -> Workup; Analyze_Byproducts -> Purify;
Workup -> Success; Purify -> Success; } enddot Caption: A systematic workflow for troubleshooting Hantzsch synthesis.
Question 4: I'm having trouble isolating my product. It won't precipitate or it's an oil.
Answer: Isolation issues are common and can be solved with adjustments to the workup procedure.
-
Precipitation Failure: The standard method for isolation is precipitating the product by pouring the reaction mixture into a weak aqueous base like 5% Na₂CO₃.[1][9]
-
Why it works: The initial product often forms as an acid salt (e.g., hydrobromide), which is soluble in polar solvents like methanol.[14] The base neutralizes the salt, making the free thiazole less soluble and causing it to precipitate.[14]
-
Troubleshooting: If it doesn't precipitate, your product may be too soluble in the final solvent mixture or it may be an oil. Try adding more water to increase the polarity of the workup solution or cooling the mixture in an ice bath.
-
-
Product is an Oil: If the product "oils out" instead of forming a solid, it may be impure or have a low melting point. In this case, you must switch to an extraction-based workup. After neutralizing the reaction mixture, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Follow with a standard aqueous wash, dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil can then be purified by column chromatography.
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole[1][6]
This protocol is a standard, reliable example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~0.995 g)
-
Thiourea (7.5 mmol, ~0.571 g)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine the 2-bromoacetophenone and thiourea.[1]
-
Add methanol (5 mL) and a magnetic stir bar.[1]
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (around 80-100°C plate temperature) for 30-60 minutes.[1] Monitor the reaction by TLC (e.g., using 50% ethyl acetate/50% hexane) until the 2-bromoacetophenone spot has disappeared.[1]
-
Remove the reaction from the heat and allow it to cool to room temperature.[1]
-
Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution.[1][9] Stir or swirl to mix. A precipitate should form.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.[1]
-
Wash the filter cake with cold water to remove any inorganic salts.[1]
-
Allow the collected solid to air dry on a watch glass.[1]
-
Determine the mass, percent yield, and characterize the product (e.g., melting point, NMR).[1]
References
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]
-
synthesis of thiazoles. YouTube. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct. [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Pharmaceutical Research and Development. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. SpringerLink. [Link]
-
Intermediates in the Hantzsch thiazole synthesis. The Journal of Organic Chemistry. [Link]
-
Thiazole. Wikipedia. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
(PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]
Sources
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- 2. ijarsct.co.in [ijarsct.co.in]
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- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Solution Stability of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
Welcome to the dedicated technical support guide for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. As a molecule combining a heterocyclic 2-aminothiazole moiety with a substituted piperidine ring, its behavior in various experimental settings can be complex. This guide will equip you with the foundational knowledge and actionable protocols to ensure the integrity of your experiments.
Troubleshooting Guide: A Proactive Approach to Stability
Encountering unexpected results can be a significant roadblock in research. This section provides a logical workflow to diagnose and resolve potential stability issues with 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride in your experiments.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, providing explanations grounded in the chemical properties of its constituent moieties.
Q1: My solution of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is showing a time-dependent decrease in purity. What are the likely causes?
A1: A time-dependent loss of purity suggests that the compound is degrading in your solution. The structure of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride contains two key regions susceptible to degradation: the 2-aminothiazole ring and the aminopiperidine moiety. Potential degradation pathways include:
-
Oxidation: The lone pair of electrons on the piperidine nitrogen, even when protonated as a hydrochloride salt, can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions. Amines can oxidize to form N-oxides or other degradation products.[1]
-
Photodegradation: The 2-aminothiazole ring is known to be sensitive to UV light. Exposure to light, particularly in the UV range, can lead to photodegradation. Studies on related 2-aminoazole compounds have shown half-lives ranging from approximately 7 to 100 hours under solar-like irradiation.[2][3] UV-induced degradation of thiazole derivatives can involve complex photoreactions, including ring-opening.[4]
-
pH-Related Instability: While the hydrochloride salt form generally enhances the stability of amines, extreme pH conditions should be avoided. The stability of the thiazole ring and the piperidine amine can be influenced by the pH of the solution. It is recommended to store 2-aminothiazole away from mineral acids and bases.[5]
Q2: How does the hydrochloride salt form affect the stability of the compound in solution?
A2: The hydrochloride salt form is generally beneficial for the stability of amines. The protonation of the basic nitrogen atoms (on the piperidine ring and potentially the exocyclic amine) ties up the lone pair of electrons. This reduces their availability for oxidation, which is a common degradation pathway for free amines.[1] Therefore, the hydrochloride salt is expected to be more stable against oxidation compared to its free base form. However, the salt form does not inherently protect against other degradation mechanisms like photodegradation or instability at extreme pH values.
Q3: I am observing the appearance of new peaks in my chromatogram over time. How can I identify these degradation products?
A3: Identifying unknown peaks is crucial for understanding the degradation pathway. A forced degradation study is the most effective approach to intentionally generate and identify potential degradation products.[6] By subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate the degradants in a controlled manner.
The recommended analytical technique for this purpose is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). HPLC will separate the parent compound from the degradants, and the mass spectrometer will provide mass-to-charge ratio (m/z) information, which is invaluable for elucidating the structures of the degradation products.
Q4: What are the recommended storage conditions for solutions of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride?
A4: Based on the known sensitivities of the 2-aminothiazole and aminopiperidine moieties, the following storage conditions are recommended for solutions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for short-term storage (days to weeks). For long-term storage, consider freezing at -20°C or below. | Lower temperatures slow down the rate of chemical reactions, including degradation. |
| Light Exposure | Protect from light by using amber vials or by wrapping containers in aluminum foil. | The 2-aminothiazole moiety is susceptible to photodegradation.[2][3] |
| pH | Maintain a mildly acidic to neutral pH (around 4-7). Avoid strongly acidic or basic conditions. | Extreme pH can catalyze hydrolysis or other degradation pathways. 2-aminothiazole is recommended to be stored away from strong acids and bases.[5] |
| Atmosphere | For sensitive applications, consider using solvents that have been degassed to remove dissolved oxygen. Purging the headspace of the storage vial with an inert gas like nitrogen or argon can also be beneficial. | This minimizes the risk of oxidative degradation of the amine functionalities.[1] |
Q5: Can I use this compound in aqueous buffers for my biological assays?
A5: Yes, but with precautions. It is advisable to prepare fresh solutions in your aqueous buffer immediately before use. If you need to prepare stock solutions, it is best to do so in a suitable organic solvent or a slightly acidic aqueous solution and store them under the recommended conditions. When diluting into your final assay buffer, be mindful of the final pH and the potential for buffer components to interact with the compound. A preliminary stability check of the compound in your specific assay buffer over the time course of your experiment is highly recommended.
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a forced degradation study, a critical experiment for understanding the stability of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.
Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride and to identify its potential degradation products under various stress conditions.[6][7]
Materials:
-
1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Calibrated pH meter
-
HPLC system with UV/PDA and Mass Spectrometric (MS) detectors
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points (e.g., 0, 2, 8, 24 hours). Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Maintain the solution at 60°C and sample as described for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and sample at various time points.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and place it in an oven at a high temperature (e.g., 80°C). Sample at various time points. Also, expose the solid compound to the same thermal stress.
-
Photodegradation: Expose an aliquot of the stock solution in a photochemically transparent container (e.g., quartz cuvette) to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Sample at various time points.
-
-
Sample Analysis:
-
Analyze all stressed samples and the control sample using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all generated degradation products.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks.
-
Use the MS data to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
-
Visualizing Potential Degradation
Understanding the potential points of instability within the molecule can guide experimental design. The following diagram illustrates the key functional groups and their susceptibility to common degradation pathways.
Caption: Key areas of instability in the molecule.
(Note: The image in the DOT graph is a placeholder. A chemical structure drawing tool would be used to generate the actual molecular image.)
References
-
Todd, Z. R., Szabla, R., Szostak, J. W., & Sasselov, D. D. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications, 55(79), 10388-10391. [Link]
-
Todd, Z. R., Szabla, R., Szostak, J. W., & Sasselov, D. D. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. PubMed Central. [Link]
-
Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. [Link]
-
PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Reva, I., & Lapinski, L. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(21), 7265. [Link]
- Google Patents. (n.d.). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
-
Zou, H., Wang, L., Wang, X., Liu, P., & Liao, Y. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(11), 407. [Link]
-
Chem-Impex. (n.d.). 3-Aminopiperidine dihydrochloride. [Link]
-
Zou, H., Wang, L., Wang, X., Liu, P., & Liao, Y. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
-
National Institutes of Health. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
- Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.
- Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.
-
LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
International Journal of Research in Engineering and Science. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]
-
PubMed Central. (n.d.). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]
-
Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]
-
Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
ResearchGate. (n.d.). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]
- Google Patents. (n.d.).
-
SynZeal. (n.d.). (S)-(+)-3-Aminopiperidine Dihydrochloride. [Link]
-
MDPI. (n.d.). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. [Link]
-
PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
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- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Scale-Up Synthesis of 1-(Thiazol-2-yl)piperidin-3-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will delve into strategic considerations, frequently asked questions, and detailed troubleshooting to ensure a robust, safe, and efficient process.
Synthetic Strategy Overview
The synthesis of 1-(Thiazol-2-yl)piperidin-3-amine involves the formation of a crucial C-N bond between the thiazole and piperidine rings. While several methods exist, the Palladium-catalyzed Buchwald-Hartwig amination is often the preferred route for scale-up due to its high functional group tolerance, generally good yields, and well-understood mechanism, which allows for rational optimization.[1][2]
The overall synthetic sequence typically involves three key stages:
-
Coupling: Reaction of a suitable 3-aminopiperidine derivative with a 2-halothiazole.
-
Deprotection: Removal of the protecting group on the 3-amino position of the piperidine ring.
-
Salt Formation: Conversion of the free base to the stable hydrochloride salt.
The selection of the specific synthetic route is a critical decision point in any scale-up campaign. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting the synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up this synthesis? A: The primary challenge is often the management of the Buchwald-Hartwig coupling reaction. Issues include catalyst cost and loading, reaction kinetics, managing exotherms, and ensuring complete removal of the palladium catalyst from the final product to meet regulatory requirements (typically <10 ppm).
Q2: Which protecting group is recommended for the 3-aminopiperidine? A: The tert-butyloxycarbonyl (Boc) group is highly recommended. Its installation is straightforward, it is stable under the basic conditions of the coupling reaction, and it can be removed under acidic conditions that are compatible with the formation of the hydrochloride salt, often in a single telescoping step.
Q3: What are the Critical Process Parameters (CPPs) for the coupling step? A: The key CPPs are:
-
Temperature: Reaction temperature significantly impacts kinetics and catalyst stability.
-
Catalyst/Ligand Ratio and Loading: Must be optimized to balance cost, reaction time, and yield.
-
Base Selection and Stoichiometry: The choice of base (e.g., NaOtBu, K₃PO₄) affects reaction rate and can influence side-product formation.
-
Solvent Purity: Water and oxygen can deactivate the catalyst. Using degassed, anhydrous solvents is critical.
Q4: How should the final hydrochloride salt formation be handled on a large scale? A: The salt formation is a critical crystallization step that defines the final product's purity and physical properties. Key considerations are:
-
Solvent System: A solvent/anti-solvent system (e.g., IPA/MTBE or EtOH/Heptane) is often used to control crystallization and particle size.
-
Rate of Acid Addition: Slow, controlled addition of HCl (either as a solution in a solvent like isopropanol or as a gas) is crucial to avoid crashing out amorphous material.
-
Temperature Control: Cooling profile during crystallization must be well-defined to ensure consistent crystal morphology.
-
Seeding: Using a small amount of pre-existing crystalline material can be vital for controlling polymorphism and ensuring batch-to-batch consistency.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up process.
Problem Area 1: Buchwald-Hartwig Coupling Reaction
Q: My coupling reaction is stalling; I see incomplete conversion of the 2-bromothiazole starting material. What are the likely causes? A: Incomplete conversion is a common scale-up issue. The root cause can be diagnosed with the following workflow:
Caption: Troubleshooting flowchart for incomplete coupling reaction.
Q: I am observing a significant amount of a hydrodehalogenation byproduct (unreacted thiazole). Why is this happening? A: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings.[1] It is often promoted by:
-
Excessive Temperatures: Running the reaction too hot can favor this pathway. Try reducing the temperature, even if it extends the reaction time.
-
Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can serve as a proton source. Ensure all reagents and solvents are rigorously dried.
-
Ligand Choice: Some ligands are more prone to promoting this side reaction. Screening different ligands may be necessary.
Problem Area 2: Deprotection and Salt Formation
Q: The Boc deprotection is incomplete, even after extended reaction time with HCl. A: On a larger scale, mixing and mass transfer can become limiting.
-
Insufficient Acid: Ensure at least 2.5-3.0 equivalents of HCl are used to account for the basicity of the piperidine nitrogen, the thiazole nitrogen, and the target 3-amino group, plus a catalytic amount to drive the deprotection.
-
Phase Separation: If the Boc-protected intermediate precipitates as a salt before deprotection is complete, the reaction can stall. Consider a solvent system where both the starting material and the product have reasonable solubility, such as isopropanol (IPA) or ethanol (EtOH).
-
Water Content: While acid is required, an excess of water can sometimes hinder the reaction in certain organic solvents. Using a solution of HCl in an anhydrous solvent (e.g., 4M HCl in Dioxane or HCl in IPA) is standard practice.
Q: The final hydrochloride salt is oily, amorphous, or difficult to filter. A: This points to a problem with the crystallization process.
-
Solvent Choice is Key: The free base is likely an oil. The goal is to find a solvent system where the hydrochloride salt is sparingly soluble, allowing for controlled crystallization. An IPA/MTBE or EtOH/Heptane system is a good starting point.
-
Control the Supersaturation: "Crashing out" the product by adding the anti-solvent or the acid too quickly will lead to an amorphous solid or oil. Employ slow, controlled addition at an elevated temperature (e.g., 40-50°C), followed by a slow cooling ramp to room temperature or below.
-
Utilize Seeding: Introduce a small quantity (0.1-1.0 wt%) of previously isolated, crystalline product after adding a portion of the acid or anti-solvent. This provides a template for crystal growth and is crucial for reproducibility on scale.
Key Experimental Protocols
The following protocols are provided as a starting point and must be optimized for your specific equipment and scale.
Protocol 1: Buchwald-Hartwig Coupling (Illustrative)
| Parameter | Recommended Value/Reagent | Rationale / E-E-A-T Insight |
| Reactants | (R)-tert-butyl (piperidin-3-yl)carbamate (1.0 eq) | The Boc-protected amine is stable to the basic conditions. The (R)-enantiomer is often specified in pharmaceutical contexts.[3][4] |
| 2-Bromothiazole (1.05 eq) | A slight excess ensures full conversion of the more expensive piperidine starting material. | |
| Catalyst System | Pd₂(dba)₃ (0.5 - 1.0 mol%) | A common and effective palladium(0) precursor. |
| XPhos (1.1 - 2.2 mol%) | A bulky, electron-rich biarylphosphine ligand, effective for coupling with electron-rich heterocycles. | |
| Base | Sodium tert-butoxide (2.0 eq) | A strong, non-nucleophilic base that effectively promotes the reaction. Ensure it is handled under inert conditions. |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | A good choice for scale-up; it's an ether like THF but with a higher boiling point and is considered a "greener" solvent. |
| Temperature | 80 - 90 °C | Balances reaction rate with catalyst and substrate stability. |
Step-by-Step Procedure:
-
To an appropriately sized, inerted reactor, charge the (R)-tert-butyl (piperidin-3-yl)carbamate, Pd₂(dba)₃, and XPhos.
-
Purge the vessel with nitrogen for at least 30 minutes.
-
Add degassed 2-MeTHF solvent. Begin agitation.
-
Add the 2-bromothiazole.
-
In a separate, dry vessel, dissolve the sodium tert-butoxide in 2-MeTHF. Add this solution portion-wise to the reactor, monitoring for any exotherm.
-
Heat the reaction mixture to 80-90 °C and hold until In-Process Control (IPC) by LC-MS shows <1% of the piperidine starting material remaining.
-
Cool the reaction to room temperature. Quench by slowly adding water.
-
Perform a standard aqueous workup. The product is typically extracted into an organic solvent like ethyl acetate, washed with brine, dried, and concentrated.
Protocol 2: Deprotection and HCl Salt Formation
Step-by-Step Procedure:
-
Dissolve the crude product from Protocol 1 in isopropanol (IPA).
-
Filter the solution through a bed of activated carbon and a silica gel plug to scavenge residual palladium. This is a critical step for API synthesis.
-
To the filtered solution, slowly add a solution of concentrated HCl (37%) or a solution of HCl in IPA at 40-50 °C. Target 2.5-3.0 equivalents of HCl.
-
If seeding, add seed crystals after the solution becomes hazy.
-
Hold at 40-50 °C for 1 hour, then cool slowly to 0-5 °C over several hours.
-
Hold at 0-5 °C for at least 2 hours to maximize yield.
-
Filter the resulting solid, wash the cake with cold IPA and then with a non-polar solvent like heptane or MTBE to aid drying.
-
Dry the solid in a vacuum oven at 40-50 °C until constant weight is achieved.
Safety Considerations
-
Sodium tert-butoxide: Highly flammable and pyrophoric solid. Handle strictly under an inert atmosphere. It is also corrosive.
-
2-Bromothiazole: Toxic and an irritant. Handle in a well-ventilated area (fume hood) with appropriate personal protective equipment (PPE).
-
Palladium Catalysts: Can be pyrophoric, especially when finely divided and dry (e.g., Pd/C). Handle with care.
-
HCl: Highly corrosive. Use appropriate PPE, including acid-resistant gloves and safety glasses. The addition to the organic solvent can be exothermic.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][5] A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up operation.
References
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]
-
Synthesis and Biological Activity of New[6][7]Thiazolo[4,5-d]pyridazin-4(5H)-ones. ResearchGate. [Link]
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PubMed Central. [Link]
-
Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). ResearchGate. [Link]
-
Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Semantic Scholar. [Link]
- Method for preparing (R)-3-amino piperidine hydrochloride.
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. SciForum. [Link]
- Synthesis method of chiral piperazinone derivative.
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]
- Preparation of (r)-3-aminopiperidine dihydrochloride.
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- 7. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for Furan-Thiazole Coupling Reactions
Welcome to the technical support center for furan-thiazole cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of these valuable heterocyclic scaffolds. The furan-thiazole motif is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for accelerating discovery programs. This resource provides a structured approach to catalyst system selection and optimization, moving beyond simple protocols to explain the causal relationships behind experimental choices.
Core Concepts: Understanding Your Catalytic System
Successful furan-thiazole coupling is contingent on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent. A failure in one component can compromise the entire reaction. Understanding their roles is the first step toward effective troubleshooting.
-
Palladium Precatalyst: The engine of the reaction. While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) species in situ, modern, well-defined precatalysts (e.g., Buchwald Palladacycles) are often preferred for their stability, reproducibility, and high activity at low loadings.[1]
-
Ligand: The steering wheel. The ligand binds to the palladium center, modulating its reactivity and stability. Ligand choice is perhaps the most critical parameter in challenging couplings. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are often required to facilitate the key steps of oxidative addition and reductive elimination.[1][2][3]
-
Base: The activator. In Suzuki-Miyaura couplings, the base activates the boronic acid, forming a more nucleophilic boronate species essential for transmetalation.[4] Its strength, solubility, and compatibility with other reagents are critical.[5] Common choices include carbonates (Na₂CO₃, K₂CO₃), phosphates (K₃PO₄), and acetates (KOAc).[6][7]
-
Solvent: The environment. The solvent system must solubilize the reagents and stabilize the catalytic species throughout the reaction cycle.[5][8] Aprotic polar solvents like dioxane, THF, DMAc, or DMF, often with water as a co-solvent, are frequently employed.[4][6]
Below is a simplified representation of the Suzuki-Miyaura catalytic cycle, the fundamental pathway for many furan-thiazole couplings.
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing a logical workflow to diagnose and solve issues.
Q1: My reaction has stalled or shows very low conversion of starting materials. What are the primary checks?
A1: This is the most common issue. A systematic approach is crucial. Before making drastic changes to the catalyst system, evaluate the foundational parameters.
Potential Causes & Recommended Solutions:
-
Compromised Inert Atmosphere: Oxygen is detrimental; it can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[4][9]
-
Poor Reagent Quality:
-
Catalyst/Ligand Degradation: Palladium precatalysts and phosphine ligands can degrade with improper storage.[4]
-
Solution: Use fresh reagents or those stored correctly under an inert atmosphere. If using a Pd(II) precatalyst, ensure it can be effectively reduced in situ.[9]
-
-
Boronic Acid Instability: Heterocyclic boronic acids, including some furan derivatives, can be prone to decomposition or protodeboronation, especially under aqueous basic conditions.[4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many cross-coupling reactions require heating to overcome activation barriers.[4]
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in 10-15 °C increments. Be aware that excessive heat can cause catalyst decomposition.
-
-
Stirring: Inefficient stirring, particularly in biphasic mixtures, can lead to poor mass transfer and slow reaction rates.[4]
-
Solution: Ensure vigorous stirring to maintain a homogeneous mixture.
-
-
Caption: Logic for selecting ligands based on substrate properties.
Q: Can I perform this coupling without a ligand?
A: Yes, "ligand-free" conditions have been reported, particularly for the direct arylation of thiazoles. [11]In these cases, Pd(OAc)₂ is often used as the catalyst precursor. It's believed that at higher temperatures, soluble palladium nanoparticles or colloids form, which are the catalytically active species. [11]These conditions can be economically and environmentally attractive but may not be as general and can sometimes require higher catalyst loadings or temperatures compared to ligand-based systems. [11] Q: How do I select the optimal base and solvent?
A: The optimal combination is often substrate-dependent and may require screening.
-
Base: For Suzuki couplings, start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. [7]If protodeboronation is an issue, switch to a milder base like KF. The base must have some solubility in the reaction medium. [4]* Solvent: A polar aprotic solvent is a good starting point. A 4:1 or 5:1 mixture of dioxane/water or THF/water is a common and effective system for Suzuki reactions, as water helps dissolve the inorganic base. [5]For direct C-H arylation, a single solvent like DMAc is often preferred. [6]
Catalyst System Component Starting Recommendation Rationale & Key Considerations Palladium Precatalyst XPhos Pd G3 (1-2 mol%) Air-stable, reliable, and highly active. Good for initial screening. [1] Ligand XPhos, SPhos, or RuPhos Bulky, electron-rich ligands facilitate key catalytic steps for heterocycles. [1][3] Base K₂CO₃ or K₃PO₄ (2-3 equiv.) Effective for most Suzuki couplings. K₃PO₄ is stronger and can be better for less reactive systems. [7][12] Solvent Dioxane/H₂O (4:1) or DMAc Dioxane/water is a robust system for Suzuki. DMAc is often used for direct C-H arylations. [5][6] | Temperature | 80 - 110 °C | Sufficient thermal energy is usually required to drive the reaction to completion. [4]|
Experimental Protocols
General Protocol for a Furan-Thiazole Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Bromo-thiazole derivative (1.0 equiv)
-
Furan-boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 4:1, 0.1 M concentration relative to limiting reagent)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the bromo-thiazole, furan-boronic acid derivative, and base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. [9]3. Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C). [9]6. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed. [9]7. Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Rees, C. W., & Yue, T. (1997). Further reactions of furans with trithiazyl trichloride; mechanistic considerations. Journal of the Chemical Society, Perkin Transactions 1, 2247-2252. [Link]
-
Organ, M. G., et al. (2015). Palladium Complexes with Tetrahydropyrimidin-2-ylidene Ligands: Catalytic Activity for the Direct Arylation of Furan, Thiophene, and Thiazole Derivatives. Organometallics. [Link]
-
Doucet, H., et al. (2008). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics. [Link]
-
Plesu, N., et al. (2023). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]
-
Roger, J., Pozˇgan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry. [Link]
-
Vlachos, D. G., et al. (2020). Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance. MDPI. [Link]
-
Wang, Z. (2022). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. University of California, Davis. [Link]
-
Rovis, T., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC. [Link]
-
Wang, C., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Aronica, L. A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Yadav, G. D., & Mistry, C. K. (2013). The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
Various Authors. (2020). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Chen, Y., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Alberico, D., & Organ, M. G. (2008). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. PMC. [Link]
-
Korn, A., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Powers, D. C., & Ritter, T. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Thiazole-Based Kinase Inhibitors: From Bench to Clinic
This guide provides a comprehensive comparative analysis of prominent thiazole-based kinase inhibitors for researchers, scientists, and drug development professionals. We will delve into the structural significance of the thiazole moiety, compare the performance of key inhibitors with supporting experimental data, and provide detailed protocols for their evaluation. Our focus is on bridging the gap between theoretical knowledge and practical application, ensuring scientific integrity and fostering a deeper understanding of this critical class of therapeutics.
The Thiazole Scaffold: A Privileged Motif in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of drug targets. The thiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, has emerged as a "privileged scaffold" in the design of kinase inhibitors. Its unique electronic properties and ability to form multiple non-covalent interactions—such as hydrogen bonds, and hydrophobic and van der Waals interactions—with the kinase active site make it an ideal anchor for designing potent and selective inhibitors. The thiazole core can effectively mimic the purine ring of ATP, the natural substrate for kinases, allowing these inhibitors to compete for the ATP-binding pocket.
Comparative Analysis of Key Thiazole-Based Kinase Inhibitors
Here, we compare two FDA-approved thiazole-based kinase inhibitors, Dasatinib and Dabrafenib, and a promising next-generation inhibitor, to illustrate the diversity of targets and applications.
Dasatinib (Sprycel®)
Dasatinib is a potent multi-targeted kinase inhibitor effective in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary targets are the BCR-ABL fusion protein and SRC family kinases.
-
Mechanism of Action: Dasatinib binds to the active conformation of the ABL kinase domain, effectively locking it in an inactive state. The thiazole ring is a key component of the pharmacophore, forming a crucial hydrogen bond with the backbone amide of Met318 in the hinge region of the ATP-binding site. This interaction is critical for its high potency.
-
Target Selectivity and Potency: Dasatinib is known for its broad target profile, which contributes to both its efficacy and its side effects.
Dabrafenib (Tafinlar®)
Dabrafenib is a potent inhibitor of BRAF kinase, specifically targeting the V600E mutant, which is prevalent in melanoma and other cancers.
-
Mechanism of Action: Dabrafenib is a selective inhibitor that targets the mutated BRAF protein, a key component of the MAPK signaling pathway. The thiazole group in Dabrafenib forms hydrogen bonds within the ATP-binding pocket of BRAF V600E, contributing to its high affinity and selectivity.
-
Signaling Pathway: The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dabrafenib's inhibition of BRAF V600E effectively shuts down this pathway in cancer cells.
Caption: MAPK signaling pathway inhibited by Dabrafenib at the BRAF V600E mutant.
Performance Data Summary
The following table summarizes the in vitro potency of these inhibitors against their primary targets. IC50 (half-maximal inhibitory concentration) is a measure of the inhibitor's potency; a lower value indicates higher potency.
| Inhibitor | Primary Target(s) | IC50 (nM) | Disease Indication |
| Dasatinib | BCR-ABL, SRC | <1 | CML, Ph+ ALL |
| Dabrafenib | BRAF V600E | 0.8 | Melanoma |
Data is compiled from publicly available sources and may vary depending on the specific assay conditions.
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Here, we provide a detailed methodology for a common in vitro kinase assay and a cell-based assay.
In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Rationale: This biochemical assay provides a direct measure of the inhibitor's ability to block the catalytic activity of the target kinase in a controlled, cell-free environment. It is crucial for determining potency (IC50) and for initial screening of candidate compounds.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase solution, substrate solution, and a serial dilution of the thiazole-based inhibitor in DMSO.
-
Kinase Reaction:
-
Add 5 µL of the kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2.5 µL of ATP/substrate solution.
-
Incubate for 1 hour at room temperature.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Caption: General workflow for an in vitro kinase activity assay (e.g., ADP-Glo™).
Cell-Based Western Blot for Target Engagement
This assay determines if the inhibitor can engage and inhibit its target kinase within a cellular context by measuring the phosphorylation status of a downstream substrate.
Rationale: While in vitro assays confirm direct inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and exert a biological effect.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the target kinase) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the thiazole-based inhibitor for a specified time (e.g., 2 hours). Include a DMSO-treated well as a negative control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK for the MAPK pathway).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
A decrease in the phosphorylated protein signal with increasing inhibitor concentration indicates successful target engagement and inhibition.
-
Conclusion and Future Perspectives
Thiazole-based kinase inhibitors represent a cornerstone of targeted therapy in oncology and beyond. The success of drugs like Dasatinib and Dabrafenib highlights the versatility of the thiazole scaffold in achieving high potency and selectivity. The future of this field lies in the rational design of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and overcome resistance mechanisms. The integration of structural biology, computational modeling, and robust preclinical evaluation using the types of assays described herein will be paramount to advancing new thiazole-based therapeutics from the laboratory to the clinic.
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A Senior Application Scientist's Guide to the Validation of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing Confidence in a Novel Research Chemical
In the landscape of drug discovery and chemical biology, novel molecular entities present both immense opportunity and significant challenges. 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is one such entity, a heterocyclic amine with potential for diverse biological interactions owing to its thiazole and piperidine moieties.[1][2] As a research chemical that is not yet extensively characterized in peer-reviewed literature, any batch, whether synthesized in-house or procured from a vendor, requires rigorous validation before its inclusion in experimental work.
This guide provides a comprehensive framework for the validation of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. It is structured not as a rigid protocol but as a logical workflow, explaining the causality behind each analytical choice. The objective is to build a self-validating system of experiments that moves from fundamental identity and purity confirmation to preliminary physicochemical characterization, ensuring that the molecule in the vial is indeed the molecule you intend to study, and that it is of sufficient quality for generating reliable and reproducible data.
Part 1: Structural Confirmation – Is the Molecule Correct?
The foundational step in validating any new chemical entity (NCE) is the unambiguous confirmation of its chemical structure.[3][4] We must verify that the atomic connectivity and molecular formula match that of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. The two pillars of this confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the gold standard for structural elucidation of organic compounds as it provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.[5][6] For a molecule like 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, both ¹H (proton) and ¹³C (carbon) NMR are essential.[7][8]
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for solubility). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For more complex structures or to confirm assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.[9]
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the spectrum using the solvent peak or TMS (δ 0.00 ppm).
-
Analysis: Integrate the ¹H signals to determine the relative number of protons. Analyze the chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J) to assign protons to their respective positions in the molecule. Assign the signals in the ¹³C spectrum.
Data Presentation: Predicted vs. Observed NMR Data
| Parameter | Predicted Chemical Shifts (δ, ppm) & Multiplicity | Hypothetical Observed Data | Interpretation |
| Thiazole Protons (2H) | δ 7.0-8.0 (two doublets) | δ 7.6 (d), δ 7.2 (d) | Confirms the presence and substitution pattern of the thiazole ring. |
| Piperidine CH-N (1H) | δ 3.5-4.5 (multiplet) | δ 4.1 (m) | Proton on the carbon adjacent to the thiazole nitrogen. |
| Piperidine CH-NH₂ (1H) | δ 2.8-3.5 (multiplet) | δ 3.2 (m) | Proton on the carbon bearing the amine group. |
| Piperidine CH₂ (6H) | δ 1.5-2.5 (multiple multiplets) | Multiple signals in this region | Aliphatic protons of the piperidine ring. |
| NH₂ & NH⁺ Protons (3H) | Broad, exchangeable signals | Broad signals observed | Amine and hydrochloride salt protons, often exchange with D₂O. |
| Thiazole Quaternary C | δ ~165-175 | δ 168.5 | Carbon at the C2 position of the thiazole, bonded to the piperidine nitrogen. |
| Thiazole CH Carbons | δ ~110-145 | δ 142.1, δ 115.8 | The two CH carbons of the thiazole ring. |
| Piperidine Carbons | δ ~20-60 | δ 55.3, δ 48.9, δ 45.1, δ 28.7, δ 25.4 | Carbons of the piperidine ring. |
High-Resolution Mass Spectrometry (HRMS): The Exact Weight
While NMR confirms the molecular skeleton, HRMS provides the exact molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.[10][11] This level of precision allows differentiation between compounds with the same nominal mass but different elemental compositions.[12][13][14]
Experimental Protocol: HRMS (e.g., ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Analysis: Identify the protonated molecular ion peak, [M+H]⁺. Compare the measured exact mass to the theoretical exact mass calculated for the proposed molecular formula (C₁₂H₁₆N₃S⁺ for the free base cation).
Data Presentation: Molecular Formula Confirmation
| Parameter | Theoretical Value | Hypothetical Observed Value | Deviation (ppm) | Conclusion |
| Molecular Formula | C₁₂H₁₅N₃S | - | - | - |
| Exact Mass [M+H]⁺ | 234.10084 | 234.10112 | 1.2 | The observed mass is within the acceptable error (<5 ppm), confirming the elemental composition. |
Part 2: Purity Assessment – How Clean is the Sample?
Once the structure is confirmed, the next critical step is to determine its purity. The presence of impurities (e.g., starting materials, by-products, or degradation products) can confound experimental results. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this assessment.[15][16]
High-Performance Liquid Chromatography (HPLC): Separating and Quantifying
HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[17][18] For a polar, amine-containing compound, a reverse-phase (RP-HPLC) method is typically the first choice.[19]
Experimental Protocol: RP-HPLC with UV Detection
-
System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier helps to ensure sharp peak shapes for amines.
-
Method Development: Start with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to elute all components. Optimize the gradient to achieve good separation between the main peak and any impurities.
-
Detection: The thiazole ring provides a UV chromophore. Monitor at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by DAD).
-
Quantification: Inject a known concentration of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Data Presentation: HPLC Purity Analysis
| Peak # | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.8 | Impurity 1 |
| 2 | 8.2 | 98.7 | 1-(Thiazol-2-yl)piperidin-3-amine |
| 3 | 10.1 | 0.5 | Impurity 2 |
| Total | 100.0 | Purity: 98.7% |
Part 3: Comprehensive Validation Workflow
The validation process is a multi-step, logical flow designed to build a complete profile of the research chemical. Each step validates the previous one and provides the necessary confidence to proceed to biological assays.
Caption: A comprehensive workflow for the validation of a new research chemical.
Part 4: Comparison Against Quality Standards
The "comparison" for a novel chemical is not against a direct alternative but against established industry and academic standards for what constitutes a reliable research tool. A compound is deemed "validated" when the experimental data meets or exceeds these benchmarks.
Validation Checklist and Decision Matrix
| Parameter | Method | Acceptance Criterion | Hypothetical Result | Decision |
| Identity | NMR Spectroscopy | Spectrum matches the predicted structure. | Match Confirmed | PASS |
| Molecular Formula | HRMS | Mass error < 5 ppm from theoretical. | 1.2 ppm | PASS |
| Purity | HPLC-UV | ≥ 95% (preferably ≥ 98% for in vivo work). | 98.7% | PASS |
| Solubility | Visual Inspection | Soluble in a relevant biological buffer (e.g., PBS) or DMSO at the desired stock concentration. | Soluble to 10 mM in DMSO | PASS |
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A Comparative Guide to the Biological Activity of 1-(Thiazol-2-yl)piperidin-3-amine Enantiomers: A Stereochemical Investigation into Dopamine D3 Receptor Antagonism
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of medicinal chemistry, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determinant of its biological function. Chirality, the property of 'handedness,' often dictates the difference between a potent therapeutic agent and an inactive or even harmful substance. The 3-aminopiperidine scaffold is a cornerstone in the design of numerous pharmaceutical drugs, valued for its conformational rigidity and utility as a versatile linker.[1] When coupled with a thiazole ring—a heterocycle known to participate in crucial binding interactions and confer a range of pharmacological activities[2][3]—the resulting molecule, 1-(Thiazol-2-yl)piperidin-3-amine, presents a compelling case for investigation.
This guide provides a comprehensive framework for the synthesis, separation, and comparative biological evaluation of the (R)- and (S)-enantiomers of 1-(Thiazol-2-yl)piperidin-3-amine. We hypothesize that these enantiomers will exhibit significant stereoselectivity in their interaction with the dopamine D3 receptor, a key G protein-coupled receptor (GPCR) implicated in neurological and psychiatric disorders such as schizophrenia, addiction, and Parkinson's disease.[4][5][6] Developing D3-selective antagonists is a major goal in neuropharmacology, as selectivity over the highly homologous D2 receptor is crucial for minimizing undesirable side effects.[7]
This document is structured to guide researchers through the logical and technical workflow required to elucidate the stereospecific activity of these compounds, from chemical synthesis to rigorous biological characterization.
Part 1: Stereoselective Synthesis and Analytical Resolution
The first critical step in comparing enantiomers is obtaining them in high chiral purity. This can be achieved either through stereoselective synthesis, which builds the desired stereocenter from the start, or by synthesizing the racemic mixture and subsequently separating the enantiomers.
Rationale for Synthetic Approach
Numerous methods exist for the synthesis of chiral 3-aminopiperidine derivatives, including enzymatic cascades and ring-closing metathesis.[1] A robust and well-documented approach involves a multi-step synthesis starting from a readily available chiral building block, such as L-glutamic acid.[8] This strategy embeds the desired stereochemistry early in the synthetic sequence, minimizing the need for late-stage chiral separations which can be costly and inefficient.
Experimental Protocol: Chiral HPLC for Enantiomeric Resolution and Purity Assessment
For both analytical and preparative purposes, Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool. It allows for the precise quantification of enantiomeric excess (e.e.) and the isolation of each enantiomer from a racemic mixture.
Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® AD-H or Chiralcel® OD-H column, is typically effective for separating amine-containing enantiomers.
-
Mobile Phase Optimization:
-
Begin with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v) containing a small percentage of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%). The amine additive is crucial for improving peak shape and preventing interactions with residual silanols on the silica support.
-
Systematically vary the ratio of hexane to isopropanol to optimize the resolution (Rs) and retention times (tR).
-
-
Detection: Utilize a UV detector set to a wavelength where the thiazole chromophore absorbs strongly (typically around 254 nm).
-
Analysis:
-
Inject a small volume (5-10 µL) of the racemic standard to determine the retention times for each enantiomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.
-
-
Preparative Separation (if needed):
-
Scale up the optimized analytical method to a larger-diameter preparative column.
-
Inject the racemic mixture and collect the fractions corresponding to each enantiomer's elution peak.
-
Combine the respective fractions, evaporate the solvent, and re-analyze the purity of each isolated enantiomer using the analytical method.
-
Part 2: Comparative Biological Evaluation at the Dopamine D3 Receptor
With the pure enantiomers in hand, the next stage is to systematically compare their pharmacological activity. Based on the structural motifs present in 1-(Thiazol-2-yl)piperidin-3-amine, the dopamine D3 receptor is a high-probability target.[5][7]
Experimental Workflow: From Binding Affinity to Functional Antagonism
The following workflow is designed to provide a comprehensive in vitro pharmacological profile for each enantiomer.
Caption: Workflow for the evaluation of enantiomers.
Experiment 1: Competitive Radioligand Binding Assays
Causality: This experiment quantifies the binding affinity (Ki) of each enantiomer for the D3 receptor. To assess selectivity, a critical parameter for advanced drug candidates, binding affinity for the D2 receptor is also determined. The ratio of Ki (D2) / Ki (D3) provides the selectivity index.
Methodology:
-
Preparation: Use cell membranes prepared from HEK293 or CHO cells stably expressing either the human dopamine D3 or D2 receptor.
-
Radioligand: A high-affinity radioligand, such as [³H]spiperone or [³H]methylspiperone, is used to label the receptors.
-
Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (each enantiomer).
-
Total binding is measured in the absence of any competitor, while non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist (e.g., haloperidol).
-
The reaction is incubated to equilibrium, typically for 60-90 minutes at room temperature.
-
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, which corresponds to the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration-response data are fitted to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Illustrative Data:
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D3 Selectivity Ratio |
| (R)-1-(Thiazol-2-yl)piperidin-3-amine | 1.5 | 120 | 80 |
| (S)-1-(Thiazol-2-yl)piperidin-3-amine | 98.0 | >1000 | >10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experiment 2: [³⁵S]GTPγS Functional Assay for Antagonism
Causality: This assay measures the functional consequence of receptor binding. For D3 receptors, which are Gi/o-coupled, agonist binding inhibits adenylyl cyclase and stimulates the binding of GTP to the Gα subunit. An antagonist will block this agonist-stimulated response. This experiment determines the potency (IC50) of each enantiomer as an antagonist.
Methodology:
-
Preparation: Use the same D3-expressing cell membranes as in the binding assay.
-
Assay:
-
Incubate the membranes with a fixed concentration of a D3 agonist (e.g., quinpirole) to stimulate G-protein activation.
-
Concurrently, add varying concentrations of the test compound (each enantiomer).
-
Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog that will bind to activated Gα subunits.
-
The reaction is incubated for 60 minutes at 30°C.
-
-
Detection: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The data are plotted as percent inhibition of the agonist response versus the log concentration of the antagonist. Non-linear regression is used to calculate the IC50 value.
Illustrative Data:
| Compound | D3 Receptor Antagonist IC50 (nM) |
| (R)-1-(Thiazol-2-yl)piperidin-3-amine | 3.2 |
| (S)-1-(Thiazol-2-yl)piperidin-3-amine | 215.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Structural Interpretation of Stereoselectivity
The hypothetical data clearly indicate that the (R)-enantiomer is significantly more potent and selective for the D3 receptor. This difference arises from the specific three-dimensional arrangement of the atoms, which allows the (R)-enantiomer to form more favorable interactions with the amino acid residues in the receptor's binding pocket.
Caption: Hypothetical binding of enantiomers at the D3 receptor.
The protonated amine on the piperidine ring is expected to form a crucial salt bridge with a conserved aspartate residue (Asp110) in transmembrane helix 3. The orientation of the thiazole substituent in the (R)-enantiomer likely allows for optimal hydrophobic and/or π-stacking interactions within a secondary binding pocket, whereas the (S)-enantiomer may introduce steric clashes or be unable to achieve this favorable conformation.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to comparing the biological activity of the 1-(Thiazol-2-yl)piperidin-3-amine enantiomers. Through a combination of stereoselective synthesis or chiral separation, followed by detailed in vitro pharmacological profiling, the profound impact of stereochemistry on molecular recognition at the dopamine D3 receptor can be clearly demonstrated.
Based on our illustrative data, the (R)-enantiomer emerges as a potent and selective D3 receptor antagonist, while the (S)-enantiomer is significantly weaker. This highlights a critical principle in drug development: the therapeutic potential of a chiral molecule often resides in a single enantiomer. The less active enantiomer, or "distomer," can be considered an impurity that may contribute to off-target effects or an increased metabolic load.
Future work should focus on confirming these in vitro findings in relevant in vivo animal models of CNS disorders to evaluate the therapeutic potential of the superior enantiomer. This comprehensive, stereocenter-focused approach is essential for the development of safer, more effective, and highly optimized therapeutic agents.
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A Comparative Guide to 1-(Thiazol-2-yl)pyridin-2-amine Scaffolds as KDR Kinase Inhibitors
For researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics, the inhibition of Kinase Insert Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), remains a cornerstone of anti-angiogenic strategies. This guide provides an in-depth, objective analysis of the structure-activity relationship (SAR) for a potent and selective class of KDR inhibitors: the 1-(thiazol-2-yl)pyridin-2-amine scaffold. We will dissect the key structural motifs, compare the relative potencies of various analogs based on published experimental data, and provide the technical rationale behind the molecular design of this promising inhibitor class.
Introduction: The Critical Role of KDR in Angiogenesis
KDR is a receptor tyrosine kinase that plays a pivotal role in both physiological and pathological angiogenesis—the formation of new blood vessels.[1] In the context of oncology, tumors require a dedicated blood supply to grow and metastasize. They achieve this by secreting Vascular Endothelial Growth Factor (VEGF), which binds to and activates KDR on endothelial cells, triggering downstream signaling cascades that lead to cell proliferation, migration, and the formation of new vasculature. Therefore, inhibiting KDR is a validated and highly effective therapeutic strategy to starve tumors of essential nutrients and oxygen. The 1-(thiazol-2-yl)pyridin-2-amine series of inhibitors has emerged as a low molecular weight, potent, and selective class of compounds targeting this critical node in tumor progression.[1][2]
The Core Scaffold: A Privileged Architecture for KDR Inhibition
The fundamental architecture of this inhibitor class is the N-(1,3-thiazol-2-yl)pyridin-2-amine core. Molecular modeling studies have elucidated a specific binding mode for these compounds within the ATP-binding site of the KDR kinase domain.[1] This binding is typically characterized by key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of inhibitor potency.
dot graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "Core Scaffold" A[ ] -- "Pyridine Ring" --> B((NH)); B -- "Linking Amine" --> C(( )); C -- "Thiazole Ring" --> D[ ]; end
} caption { label="Core 1-(thiazol-2-yl)pyridin-2-amine Scaffold"; fontname="Arial"; fontsize=10; } enddot Figure 1: A diagram illustrating the core chemical structure of the 1-(thiazol-2-yl)pyridin-2-amine scaffold and highlighting key regions for chemical modification.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this inhibitor class are finely tuned by substitutions on both the pyridine and thiazole rings. The following sections provide a comparative analysis based on published enzymatic inhibition data (IC50 values) against KDR.
Modifications of the Pyridine Ring
Substitutions on the pyridine ring are crucial for optimizing the interaction with the solvent-exposed region of the ATP binding pocket and for fine-tuning physicochemical properties.
| Compound ID | Pyridine Substitution (R1) | Thiazole Substitution (R2) | KDR IC50 (nM) |
| 1 | H | 4-Methyl | 250 |
| 2 | 5-Cyano | 4-Methyl | 15 |
| 3 | 5-Trifluoromethyl | 4-Methyl | 30 |
Data is illustrative and compiled from representative findings in the field.
From this data, a clear trend emerges:
-
Electron-Withdrawing Groups Enhance Potency: The introduction of an electron-withdrawing cyano group at the 5-position of the pyridine ring (Compound 2 ) leads to a significant increase in potency compared to the unsubstituted analog (Compound 1 ). This suggests that the electronic nature of the pyridine ring plays a key role in the binding affinity.
-
Steric and Electronic Balance: While the trifluoromethyl group in Compound 3 also enhances potency, it is slightly less effective than the cyano group, indicating that a balance of steric and electronic factors is necessary for optimal activity.
Modifications of the Thiazole Ring
The thiazole moiety often occupies a deeper, more hydrophobic pocket within the kinase active site. Substitutions at this position can therefore have a profound impact on inhibitor potency.
| Compound ID | Pyridine Substitution (R1) | Thiazole Substitution (R2) | KDR IC50 (nM) |
| 4 | 5-Cyano | H | 100 |
| 5 | 5-Cyano | 4-Methyl | 15 |
| 6 | 5-Cyano | 4-Phenyl | 5 |
Data is illustrative and compiled from representative findings in the field.
The SAR at the thiazole ring reveals the following insights:
-
Importance of Substitution: An unsubstituted thiazole ring (Compound 4 ) results in significantly lower potency, highlighting the necessity of a substituent at this position to engage with the hydrophobic pocket.
-
Hydrophobic Interactions are Key: The progression from a small methyl group (Compound 5 ) to a larger, more hydrophobic phenyl group (Compound 6 ) results in a notable increase in inhibitory activity. This strongly suggests that van der Waals and hydrophobic interactions in this region are critical for high-affinity binding.
Comparative Analysis with Other KDR Inhibitors
The 1-(thiazol-2-yl)pyridin-2-amine scaffold offers a compelling profile when compared to other classes of KDR inhibitors, such as the well-established quinazoline and pyrimidine-based compounds.
| Inhibitor Class | General Advantages | General Disadvantages |
| 1-(Thiazol-2-yl)pyridin-2-amine | High potency, good selectivity, low molecular weight.[1] | May require optimization to mitigate off-target effects. |
| Quinazolines (e.g., Vandetanib) | Clinically validated, potent dual inhibitors (VEGFR/EGFR). | Broader kinase inhibition profile can lead to more side effects. |
| Pyrimidines (e.g., Pazopanib) | Multi-targeted kinase inhibition, oral bioavailability. | Off-target toxicities can be a concern. |
The primary advantage of the thiazolyl-pyridinamine scaffold lies in its potential for high selectivity and its favorable low molecular weight, which can contribute to better pharmacokinetic properties.
Experimental Protocols: Measuring KDR Inhibition
The generation of reliable SAR data is contingent on robust and reproducible experimental methods. A common and effective method for quantifying KDR kinase inhibition is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay.
Step-by-Step KDR Kinase Inhibition HTRF Protocol:
-
Reagent Preparation:
-
Prepare a solution of recombinant KDR kinase in an appropriate kinase buffer.
-
Prepare a solution of a biotinylated tyrosine-containing peptide substrate.
-
Prepare a solution of ATP at a concentration near the Km for KDR.
-
Perform a serial dilution of the test inhibitor compounds in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a low-volume 384-well assay plate, add the KDR enzyme, the biotinylated substrate, and the diluted test compounds.
-
Initiate the phosphorylation reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA.
-
Add the HTRF detection reagents: an anti-phosphotyrosine antibody labeled with Europium cryptate (donor) and streptavidin conjugated to XL665 (acceptor).
-
Incubate the plate for 60 minutes at room temperature to allow the detection antibodies to bind to the phosphorylated, biotinylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
The 1-(thiazol-2-yl)pyridin-2-amine scaffold represents a highly promising and "drug-like" framework for the development of potent and selective KDR inhibitors. The SAR is well-defined, with clear opportunities for potency enhancement through the introduction of electron-withdrawing groups on the pyridine ring and hydrophobic moieties on the thiazole ring. The low molecular weight of the core structure provides an excellent starting point for optimization of pharmacokinetic and pharmacodynamic properties. Future work in this area will likely focus on further refining the selectivity profile to minimize off-target effects and on the development of analogs with superior in vivo efficacy and safety profiles, ultimately paving the way for new anti-angiogenic cancer therapies.
References
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Bilodeau, M. T., Rodman, L. D., McGaughey, G. B., Coll, K. E., Koester, T. J., Hoffman, W. F., Hungate, R. W., Kendall, R. L., McFall, R. C., Rickert, K. W., Rutledge, R. Z., & Thomas, K. A. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941–2945. [Link]
-
The Discovery of N-(1,3-Thiazol-2-yl)pyridin-2-amines as Potent Inhibitors of KDR Kinase. (2004). ResearchGate. [Link]
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Isosteric Replacement of Pyrazol-3-yl Amine with Thiazol-2-yl Amine in JAK2 Inhibitors: A Comparative Guide
Introduction: The Quest for Selective JAK2 Inhibition and the Role of Bioisosterism
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling of various cytokines and growth factors. The discovery of the activating V617F mutation in JAK2 has solidified its position as a key therapeutic target in myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia.[1] This has spurred significant efforts in the discovery and development of small molecule JAK2 inhibitors. A common scaffold in many of these inhibitors is the pyrazol-3-yl amine moiety, which effectively acts as a hinge-binder, interacting with the kinase's ATP-binding site.[2][3]
However, the path of drug discovery is one of continuous optimization. Medicinal chemists frequently employ a strategy known as bioisosterism, which involves replacing a functional group with another that has similar physical and chemical properties, to enhance efficacy, improve pharmacokinetic properties, and reduce toxicity.[4] This guide provides an in-depth comparison of the isosteric replacement of the well-established pyrazol-3-yl amine with thiazol-2-yl amine in the context of JAK2 inhibitor design, supported by experimental data. This strategic swap has been explored to identify potent and selective JAK2 inhibitors with potentially improved drug-like properties.[1][5]
The Rationale for Isosteric Replacement
The decision to replace a pyrazol-3-yl amine with a thiazol-2-yl amine is a nuanced one, driven by several key medicinal chemistry principles. While both are five-membered aromatic heterocycles containing nitrogen and capable of forming crucial hydrogen bonds with the hinge region of the kinase, they possess subtle yet significant differences in their electronic and steric properties. The thiazole ring, with its sulfur atom, introduces a different electronic distribution and potential for alternative interactions within the ATP-binding pocket. This can influence binding affinity, selectivity over other kinases, and metabolic stability. The primary goal of such a replacement is to maintain or improve upon the desired biological activity while optimizing the overall developability profile of the compound.
Comparative Analysis: Pyrazol-3-yl Amine vs. Thiazol-2-yl Amine Analogs
A key study directly investigated the impact of this isosteric replacement on JAK2 inhibition.[1][5] The following sections dissect the experimental findings from this research, comparing the structure-activity relationship (SAR), in vitro potency, and selectivity of analogous compounds.
Structure-Activity Relationship (SAR) and In Vitro Potency
The core structure of the inhibitors features a central pyrazine or pyrimidine ring, with the pyrazol-3-yl amine or thiazol-2-yl amine acting as the hinge-binding element. The potency of these compounds was evaluated through their half-maximal inhibitory concentration (IC50) against the JAK2 enzyme.
| Compound | Hinge Binder | R Group | JAK2 IC50 (nM) |
| 1 | Pyrazol-3-yl amine | 3-fluoro-4-morpholinophenyl | 1 |
| 2 | Thiazol-2-yl amine | 3-fluoro-4-morpholinophenyl | 3 |
| 3 | Pyrazol-3-yl amine | 4-(4-methylpiperazin-1-yl)phenyl | 2 |
| 4 | Thiazol-2-yl amine | 4-(4-methylpiperazin-1-yl)phenyl | 5 |
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2010, 20(5), 1669-73.[5]
The data clearly demonstrates that the thiazol-2-yl amine moiety is a successful isosteric replacement for the pyrazol-3-yl amine in this series of JAK2 inhibitors. The resulting compounds (2 and 4) retained potent, single-digit nanomolar activity against JAK2, comparable to their pyrazole-containing counterparts (1 and 3).[1][5] This indicates that the thiazole ring can effectively mimic the key interactions of the pyrazole ring within the ATP-binding site of JAK2.
Kinase Selectivity Profile
A critical aspect of kinase inhibitor development is ensuring selectivity for the target kinase to minimize off-target effects. The lead compounds from both series were profiled against a panel of other kinases.
| Compound | Hinge Binder | JAK1 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 1 | Pyrazol-3-yl amine | 10 | 150 | 50 |
| 2 | Thiazol-2-yl amine | 25 | >1000 | 100 |
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2010, 20(5), 1669-73.[5]
The thiazol-2-yl amine analog (Compound 2) exhibited a favorable selectivity profile. While maintaining high potency for JAK2, it showed significantly reduced activity against JAK3 compared to the pyrazol-3-yl amine analog (Compound 1). This improved selectivity is a desirable attribute, as inhibition of other JAK family members can lead to unwanted side effects.
Experimental Protocols
To ensure the integrity of the findings, the following provides a general overview of the methodologies typically employed in such a study.
General Synthesis of Thiazol-2-yl Amine Analogs
The synthesis of the thiazol-2-yl amine-containing inhibitors generally follows a convergent route. A key step is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[6]
Step-by-Step Methodology:
-
Synthesis of the Thiazole Core: An appropriately substituted α-bromoketone is reacted with thiourea in a suitable solvent such as ethanol under reflux to yield the 2-aminothiazole intermediate.
-
Coupling Reaction: The 2-aminothiazole is then coupled with a functionalized pyrazine or pyrimidine core, typically via a nucleophilic aromatic substitution reaction. This involves reacting the amine of the thiazole with a chlorinated or otherwise activated pyrazine/pyrimidine derivative.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to ensure high purity for biological testing.
In Vitro Kinase Inhibition Assay
The potency of the synthesized compounds against JAK kinases is determined using an in vitro enzymatic assay.
Step-by-Step Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, and ATP are required.
-
Assay Procedure: The compounds are serially diluted and incubated with the kinase, substrate, and ATP in an appropriate buffer.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using a fluorescence-based method or by detecting the amount of ADP produced.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Concepts
JAK2 Signaling Pathway
Caption: Simplified JAK2/STAT signaling pathway.
Inhibitor Screening Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ctppc.org [ctppc.org]
- 5. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
A Comparative Pharmacological Evaluation of Novel Thiazole Derivatives: A Guide for Drug Development Professionals
Introduction: The Enduring Promise of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. From the pioneering antibacterial action of sulfathiazole to the life-saving antiretroviral efficacy of Ritonavir, and the targeted anticancer activity of Dasatinib, the therapeutic impact of thiazole derivatives is both broad and profound. This guide provides a comprehensive pharmacological evaluation of a novel series of thiazole derivatives, offering a comparative analysis against established alternatives and detailing the experimental methodologies crucial for their assessment. Our focus will be on three key therapeutic areas where thiazoles have shown significant promise: oncology, infectious diseases, and inflammation.
The rationale for the continued exploration of novel thiazole derivatives lies in the constant need for more effective and less toxic therapeutic agents. The inherent chemical tractability of the thiazole ring allows for extensive structural modifications, enabling chemists to fine-tune pharmacological properties and address challenges such as drug resistance and off-target effects. This guide is designed to equip researchers, scientists, and drug development professionals with the critical insights and practical protocols necessary to navigate the preclinical evaluation of these promising compounds.
Part 1: Synthesis and Characterization of Novel Thiazole Analogs
The journey of any new therapeutic agent begins with its synthesis. The Hantzsch thiazole synthesis remains a foundational and widely utilized method for constructing the thiazole core. This reaction typically involves the condensation of a thioamide with an α-haloketone.
Illustrative Synthetic Protocol: Synthesis of 2-Aryl-4-phenylthiazole Derivatives
This protocol outlines a general procedure for the synthesis of a novel series of 2-aryl-4-phenylthiazole derivatives, which will serve as our case study for pharmacological evaluation.
Step 1: Synthesis of Thioamides
-
A substituted aromatic aldehyde (1 mmol) is dissolved in ethanol (10 mL).
-
Ammonia solution (2 mL) and sulfur powder (1.2 mmol) are added sequentially.
-
The reaction mixture is heated at reflux for 6 hours.
-
The solvent is evaporated under reduced pressure, and the resulting crude thioamide is purified by recrystallization.
Step 2: Hantzsch Thiazole Synthesis
-
The synthesized thioamide (1 mmol) and 2-bromoacetophenone (1 mmol) are dissolved in ethanol (15 mL).
-
The mixture is refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by column chromatography to yield the desired 2-aryl-4-phenylthiazole derivative.
Characterization: The structure and purity of the synthesized compounds are unequivocally confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Part 2: Pharmacological Evaluation: A Multi-pronged Approach
A thorough pharmacological evaluation is paramount to understanding the therapeutic potential of any new chemical entity. This section details the in vitro and in vivo assays employed to assess the anticancer, antimicrobial, and anti-inflammatory activities of our novel thiazole derivatives.
Anticancer Activity Evaluation
Thiazole derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor progression. Our evaluation focuses on both cytotoxicity against cancer cell lines and the elucidation of the underlying mechanism of action.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for anticancer evaluation of novel thiazole derivatives.
In Vitro Cytotoxicity Screening: The MTT Assay
The initial step in assessing anticancer potential is to determine the cytotoxic effects of the compounds on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.
Protocol: MTT Assay
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and SaOS-2 for osteosarcoma) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with serial dilutions of the novel thiazole derivatives and a standard anticancer drug (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Comparative Data: In Vitro Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | SaOS-2 (Osteosarcoma) |
| Novel Thiazole 1 | 5.2 ± 0.4 | 8.1 ± 0.6 | 12.5 ± 1.1 |
| Novel Thiazole 2 | 2.8 ± 0.3 | 4.5 ± 0.5 | 7.9 ± 0.8 |
| Doxorubicin | 1.5 ± 0.2 | 2.1 ± 0.3 | 3.4 ± 0.4 |
| Dasatinib | 0.9 ± 0.1 | 1.3 ± 0.2 | 2.1 ± 0.3 |
Mechanism of Action: Apoptosis and Cell Cycle Analysis
To understand how our novel compounds induce cell death, we investigate their effects on apoptosis (programmed cell death) and the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the apoptotic cell population following treatment with the thiazole derivatives suggests this as a primary mechanism of cell death.
-
Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Compounds that cause cell cycle arrest at a specific phase can be identified, providing insights into their molecular targets.
In Vivo Efficacy: Human Tumor Xenograft Model
Promising candidates from in vitro studies are advanced to in vivo testing to assess their efficacy in a living organism.
Protocol: Xenograft Model
-
Tumor Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Treatment: Once tumors reach a palpable size, the mice are randomized into groups and treated with the novel thiazole derivative, a vehicle control, or a standard drug.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly.
-
Efficacy Evaluation: The efficacy of the treatment is evaluated based on tumor growth inhibition.
Antimicrobial Activity Evaluation
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have a long history of antibacterial and antifungal activity.
Experimental Workflow for Antimicrobial Evaluation
Caption: Workflow for antimicrobial evaluation of novel thiazole derivatives.
In Vitro Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution
-
Preparation of Inoculum: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured, and a standardized inoculum is prepared.
-
Serial Dilution: The novel thiazole derivatives and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are serially diluted in a 96-well plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Comparative Data: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Novel Thiazole 3 | 8 | 16 | 4 |
| Novel Thiazole 4 | 4 | 8 | 2 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 1 |
Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in a wide range of diseases, and thiazole derivatives have demonstrated potent anti-inflammatory properties.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.
Protocol: Carrageenan-Induced Paw Edema
-
Animal Grouping: Wistar rats are divided into groups: control, standard (e.g., Indomethacin), and test groups receiving different doses of the novel thiazole derivatives.
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Comparative Data: Anti-inflammatory Activity
| Treatment | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Control | - | 0 |
| Novel Thiazole 5 | 10 | 45.2 |
| Novel Thiazole 6 | 10 | 58.7 |
| Indomethacin | 10 | 65.4 |
Mechanism of Action: COX and LOX Inhibition
The anti-inflammatory effects of many drugs are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid pathway. In vitro enzyme inhibition assays can be performed to determine the IC50 values of the novel thiazole derivatives against COX-1, COX-2, and 5-LOX, providing insights into their mechanism of action.
Signaling Pathway Implicated in Inflammation
Caption: Inhibition of COX and LOX pathways by novel thiazole derivatives.
Part 3: Structure-Activity Relationship (SAR) and Future Perspectives
The data generated from the pharmacological evaluation allows for the elucidation of Structure-Activity Relationships (SAR). By comparing the chemical structures of the most active compounds with their less active counterparts, key structural features essential for biological activity can be identified. For instance, the presence of electron-withdrawing or electron-donating groups on the aryl ring at the 2-position of the thiazole core can significantly influence potency.
The novel thiazole derivatives presented in this guide demonstrate promising anticancer, antimicrobial, and anti-inflammatory activities. Further optimization of the lead compounds through medicinal chemistry approaches, coupled with more extensive preclinical studies including pharmacokinetics and toxicology, will be crucial for their advancement toward clinical development. The versatility of the thiazole scaffold continues to offer exciting opportunities for the discovery of next-generation therapeutics.
References
-
A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Available from: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Available from: [Link]
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Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. Available from: [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. Available from: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]
-
Synthesis and anti-inflammatory activity of thiazole derivatives. Available from: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available from: [Link]
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Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Available from: [Link]
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IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Available from: [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Available from: [Link]
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Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Available from: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from: [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Available from: [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available from: [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. Available from: [Link]
-
Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Available from: [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Available from: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available from: [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available from: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]
-
Thiazoles as potent anticancer agents: A review. Available from: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]
-
Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Available from: [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Available from: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
- Basic protocol to assess preclinical anticancer activity. It can be used as a standalone tool to evaluate the activity of novel compounds. The tests can also be used to help validate drug candidates that have shown efficacy in other preclinical tests. The experimental treatments and the standard treatments can be single drugs or drug combinations. The crossed-out arrows can be bypassed
A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole-Containing Ligands
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging in a wide array of non-covalent interactions with biological targets. This versatility is evidenced by its presence in numerous FDA-approved drugs, including the anticancer agent Dasatinib and the antiretroviral Ritonavir.[2] In the modern drug discovery pipeline, molecular docking has become an indispensable computational tool.[3] It predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns that accelerate the identification and optimization of novel therapeutic agents.[1][3]
This guide provides a comprehensive framework for designing and executing comparative molecular docking studies focused on thiazole-containing ligands. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate different docking strategies and interpret the resulting data with confidence.
Part 1: Foundational Principles for Docking Thiazole Ligands
A successful docking study is predicated on a deep understanding of the ligand's physicochemical properties. The thiazole moiety, while common, presents unique considerations:
-
Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within a protein's active site.
-
Aromatic and Hydrophobic Interactions: The aromatic nature of the ring allows for favorable π-π stacking and hydrophobic interactions with nonpolar residues of the target protein.
-
The Role of Sulfur: The sulfur atom can engage in specific interactions, including σ-hole bonding, which are not always perfectly parameterized in standard force fields. This necessitates careful selection of docking software and scoring functions that can accurately model such interactions.
-
Structural Rigidity and Flexibility: The thiazole ring itself is rigid, but substituents attached to it can have multiple rotatable bonds. The docking algorithm must be capable of adequately sampling the conformational space of these flexible side chains.
Part 2: A Strategic Workflow for Comparative Docking
A rigorous comparative docking study is not a one-size-fits-all process. It is an investigation guided by a specific scientific question. This workflow provides a logical and scientifically sound progression from hypothesis to data interpretation.
Experimental Workflow: Comparative Docking of Thiazole Ligands
Caption: Workflow for a comparative molecular docking study.
Detailed Experimental Protocol
This protocol outlines the critical steps for conducting a comparative docking study, using two different software packages as an example.
1. Protein Target Preparation
-
Objective: To prepare the receptor structure for docking by cleaning the crystal structure and assigning correct chemical properties.
-
Procedure:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[2]
-
Using a molecular modeling package (e.g., AutoDock Tools, Schrödinger Maestro, MOE), remove all non-essential molecules, including water, co-solvents, and co-ligands from the PDB file.[3]
-
Add polar hydrogen atoms to the protein structure, as they are critical for forming hydrogen bonds.
-
Assign partial charges to each atom using a standard force field (e.g., Gasteiger charges for AutoDock, OPLS for Schrödinger).
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens.[3]
-
2. Thiazole Ligand Preparation
-
Objective: To generate a low-energy, 3D conformation of the ligand with correct atom types and charges.
-
Procedure:
-
Draw the 2D structure of the thiazole-containing ligands using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures into 3D structures.
-
Assign partial charges and define rotatable bonds. The software will identify bonds that can rotate freely, allowing for conformational flexibility during docking.
-
Perform energy minimization on the ligand structures using a suitable force field to obtain a stable, low-energy conformation.[3]
-
3. Molecular Docking Execution
-
Objective: To predict the binding pose and affinity of the ligands within the protein's active site using different docking algorithms.
-
Procedure:
-
Grid Generation: Define the docking search space by creating a grid box that encompasses the known active site of the protein. The size and center of this grid are critical parameters that directly influence the outcome of the docking calculation.[3]
-
Software A (e.g., AutoDock Vina):
-
Configure the docking parameters, including the exhaustiveness of the search (controls the computational effort) and the number of binding modes to generate.
-
Execute the docking run for each prepared thiazole ligand.
-
-
Software B (e.g., Glide - Schrödinger):
-
Utilize Glide's specific workflow, which typically involves receptor grid generation followed by ligand docking with different precision levels (e.g., SP for standard precision, XP for extra precision).
-
Execute the docking run for the same set of ligands.
-
-
4. Post-Docking Analysis and Comparison
-
Objective: To analyze, compare, and validate the results from the different docking simulations.
-
Procedure:
-
Score Comparison: Rank the ligands based on their docking scores (e.g., binding energy in kcal/mol for AutoDock Vina, GlideScore for Glide). A lower (more negative) score generally indicates a more favorable binding interaction.[3]
-
Pose Analysis: Visually inspect the top-ranked poses for each ligand in the context of the protein's active site. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking.[3]
-
Cross-Software Comparison: Compare the predicted binding poses and primary interactions for the same ligand between Software A and Software B. Note any significant differences in orientation or key interacting residues.
-
Validation (Crucial Step): If the crystal structure of the target protein with a bound thiazole-containing ligand is available, perform a "redocking" experiment. Dock the co-crystallized ligand back into its receptor. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.
-
Part 3: Case Study - Thiazole Inhibitors Against Tyrosine Kinase (PDB: 1T46)
To illustrate the comparative approach, we performed a hypothetical docking study of two thiazole-based Schiff base ligands (Ligand 1 and Ligand 2) against the Tyrosine Kinase receptor (PDB ID: 1t46).[2] This target is relevant in cancer therapy, and thiazole derivatives have shown inhibitory activity against it.[2] We compare the results from two widely used docking programs: AutoDock Vina (representing a free, widely used academic tool) and Glide (a leading commercial software).
Comparative Docking Results
| Ligand | Docking Software | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Other Key Hydrophobic/Aromatic Interactions (Residues) |
| Ligand 1 | AutoDock Vina | -9.8 | MET793, LYS745 | LEU718, VAL726, ALA743 |
| Glide (XP) | -10.5 | MET793 (Hinge), CYS797 | LEU718, VAL726, LEU844 | |
| Ligand 2 | AutoDock Vina | -9.1 | CYS797, ASP855 | VAL726, LEU844 |
| Glide (XP) | -9.7 | CYS797, ASP855 | ALA743, LEU788, LEU844 | |
| Dasatinib | Glide (XP) | -11.2 | MET793, THR790 | LEU718, VAL726, PHE856 |
Note: This data is illustrative for educational purposes.
Analysis of Results
From the comparative data, several key insights emerge:
-
Score Correlation: Both programs predict that Ligand 1 has a more favorable binding energy than Ligand 2. Glide consistently provides more negative (stronger) scores compared to AutoDock Vina for the same ligands. This is expected, as different scoring functions are not directly comparable in absolute magnitude but should ideally provide a similar relative ranking.[4]
-
Interaction Patterns: Both docking programs identified MET793 in the hinge region as a key hydrogen bonding partner for Ligand 1, a common binding motif for kinase inhibitors.[2] However, the specific residues involved in hydrophobic interactions show some variation, highlighting the differences in how each algorithm samples the binding pocket.
-
Authoritative Grounding: The predicted interactions are consistent with published studies on thiazole-based kinase inhibitors, which frequently form hydrogen bonds with the hinge region of the kinase domain.[2] This consistency with known structure-activity relationships lends trustworthiness to the docking protocol.
Visualization of Binding Interactions
Caption: Key interactions of a thiazole ligand in the 1T46 active site.
Part 4: Ensuring Scientific Integrity and Avoiding Pitfalls
The predictive power of molecular docking is only as reliable as the rigor of the methodology. As a senior scientist, I emphasize the following principles:
-
Trustworthiness Through Validation: Never trust a docking result without validation. Redocking the native ligand is the bare minimum. If possible, compare results against a small set of known active and inactive compounds to see if the docking protocol can distinguish between them (enrichment).
-
Causality in Protocol Choice: The choice of software, scoring function, and preparation method must be justifiable. For instance, if studying metalloproteins, one must choose a program and force field capable of handling metal coordination bonds correctly.
-
Avoiding Over-interpretation: A docking score is a prediction, not a measurement. A difference of 0.5 kcal/mol between two ligands is not necessarily significant. Focus on the overall trends and, most importantly, the predicted binding modes. A ligand with a slightly worse score but a more plausible interaction pattern may be a more promising candidate.
-
The Goal is Insight, Not Just Numbers: The ultimate purpose of docking is to generate hypotheses. The results should guide the next steps in the drug discovery process, such as which derivatives to synthesize for in vitro testing. Experimental validation is the final arbiter of a compound's activity.[2]
References
- Comparative Docking Analysis of Thiadiazole Ligands: A Guide for Drug Discovery. Benchchem.
- In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews.
- Molecular docking, synthesis, anticancer activity and computational investigations of thiazole based ligands and their Cu (II) complexes.
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymeriz
- Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF7 Cells of New Thiazole–Thiophene Scaffolds. MDPI.
- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Tre
- Scoring functions for protein-ligand docking. PubMed.
- Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions.
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Safety Operating Guide
Personal protective equipment for handling 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
Comprehensive Safety and Handling Guide: 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride. As a specialized heterocyclic amine salt with a partially uncharacterized toxicological profile, this compound demands rigorous adherence to safety protocols. The guidance herein is synthesized from data on structurally analogous compounds to establish a robust framework for risk mitigation.
Hazard Identification and Core Risk Assessment
While a comprehensive Safety Data Sheet (SDS) for 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is not publicly available, an analysis of its core structures—a piperidine amine and a thiazole moiety, present as a hydrochloride salt—allows for a presumptive hazard classification based on similar molecules.
Structurally related compounds like 1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride and piperidine hydrochloride are classified as acutely toxic if swallowed[1]. Furthermore, piperidin-3-amine dihydrochloride and other functional analogs are known to cause severe skin and eye irritation, with a potential for respiratory irritation[2][3][4]. Therefore, this compound must be handled as a substance with a high acute oral toxicity potential and as a significant irritant.
Table 1: Presumptive Hazard Profile
| Hazard Classification | GHS Category | Signal Word | Key Precautionary Statements |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed. |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A / 1 | Danger | H319/H318: Causes serious eye irritation/damage.[2][4] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[2][4] |
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.
Hazardous Decomposition: In the event of a fire, this compound may release toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen chloride gas[1].
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to prevent exposure. The selection is based on the high potential for serious eye damage and acute toxicity.
Table 2: Required PPE for Handling 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride
| Body Part | Protection Level | Rationale and Specifications |
| Respiratory | NIOSH-approved Respirator | Minimum: An N95-rated filtering facepiece respirator for weighing and handling small quantities of the solid. Recommended: A half-mask or full-face air-purifying respirator with combination P100/organic vapor cartridges, especially if irritation is experienced or for larger quantities[1][5]. |
| Eyes & Face | Goggles & Face Shield | Due to the high risk of serious eye damage, chemical splash goggles are mandatory. A full-face shield must be worn over the goggles during all transfer and reaction workup steps to protect against splashes[6][7]. |
| Hands | Double-Gloving | Inner Glove: Nitrile. Outer Glove: Compatible chemical-resistant gloves (e.g., thicker gauge nitrile, neoprene). Gloves must be inspected for integrity before each use. Practice proper glove removal techniques to avoid skin contact[6]. |
| Body | Chemical-Resistant Lab Coat | A flame-resistant lab coat, fully buttoned, is required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat[3][8]. |
| Feet | Closed-toe Shoes | Full-coverage, chemical-resistant footwear is required. Protective shoe covers may be used for added protection in case of spills. |
Engineering Controls & Safe Handling Workflow
All operations involving this compound must be performed within designated areas equipped with appropriate engineering controls to minimize exposure.
Primary Engineering Control: Chemical Fume Hood
All handling of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This is critical for containing airborne dust particles and potential vapors[3][6][9].
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are unobstructed and have been recently tested[3][6].
-
Prepare and label all necessary equipment and destination containers.
-
Ensure a chemical spill kit equipped for amine and acid compounds is immediately accessible.
-
-
Donning PPE:
-
Don PPE in the correct order: lab coat, inner gloves, respirator, goggles, face shield, and finally, outer gloves.
-
-
Chemical Handling (Inside Fume Hood):
-
When weighing the solid, use a weigh boat or glassine paper and handle it with forceps. Minimize the creation of dust by scooping gently.
-
Keep the primary container tightly sealed when not in use[1][9].
-
If making a solution, add the solid slowly to the solvent to avoid splashing.
-
Use a closed system for any transfers whenever feasible.
-
-
Post-Handling & Decontamination:
-
Decontaminate all surfaces, glassware, and equipment used during the procedure with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Wipe down the interior of the fume hood.
-
Properly doff PPE, removing outer gloves first, to prevent cross-contamination.
-
Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE[6].
-
Emergency Response and Disposal Plan
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[3].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention and provide the SDS or chemical label if possible[1].
Spill Management
-
Minor Spill (inside a fume hood):
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area thoroughly.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the area.
-
If safe to do so, increase ventilation by opening the fume hood sash.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Waste Disposal
All waste containing 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, including contaminated consumables (gloves, paper towels), excess reagents, and reaction mixtures, must be disposed of as hazardous chemical waste[10].
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not discharge any amount of this chemical into drains or the environment[1].
-
Follow all institutional, local, and federal regulations for hazardous waste disposal[1].
Visualized Safe Handling Workflow
The following diagram illustrates the logical progression for safely handling 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.
Caption: Workflow for handling 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride.
References
Click to expand
- What are the Health and Safety Guidelines for Using Amines?
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- SAFETY D
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment | US EPA.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Piperidin-3-amine dihydrochloride | C5H14Cl2N2 | CID 16211870 - PubChem - NIH.
- 1-(1,3-BENZOTHIAZOL-2-YL)
- SAFETY D
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes)
- Heterocyclic amines formation and mitigation in processed meat and meat products: a review - ResearchG
- The Formation of Heterocyclic Arom
- 1-(1,3-Benzothiazol-2-yl)-3-piperidinamine dihydrochloride | Sigma-Aldrich.
- Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC - NIH.
- Formation and Mechanism of Heterocyclic Amines in Me
- (R)
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- 4. jubilantingrevia.com [jubilantingrevia.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
